Pueroside A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H34O14 |
|---|---|
Molecular Weight |
606.6 g/mol |
IUPAC Name |
2-[(4-hydroxyphenyl)methyl]-3-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2H-furan-5-one |
InChI |
InChI=1S/C29H34O14/c1-12-22(33)24(35)26(37)28(40-12)39-11-20-23(34)25(36)27(38)29(43-20)42-19-9-15(31)6-7-16(19)17-10-21(32)41-18(17)8-13-2-4-14(30)5-3-13/h2-7,9-10,12,18,20,22-31,33-38H,8,11H2,1H3/t12-,18?,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 |
InChI Key |
OOKTUPFXORHAKH-SAYPOZPISA-N |
Origin of Product |
United States |
Foundational & Exploratory
A New Pueroside Derivative from Kudzu Root: 4R-pueroside B
A comprehensive analysis of its isolation, structural elucidation, and biological activity.
This technical guide provides an in-depth overview of a novel pueroside derivative, 4R-pueroside B, recently isolated from the roots of Pueraria lobata (Kudzu). This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and therapeutic potential of bioactive compounds from this traditional medicinal herb. The guide details the experimental protocols for isolation and structure elucidation, presents quantitative data in a structured format, and visualizes the experimental workflow.
Introduction
Pueraria lobata (Willd.) Ohwi, commonly known as Kudzu, is a perennial vine that has been extensively used in traditional Chinese medicine for various therapeutic purposes.[1][2] Its roots are rich in isoflavonoids, which are considered the main active components.[1] Recent phytochemical investigations have led to the discovery of a novel pueroside derivative, identified as 4R-pueroside B, alongside several other known and new compounds.[1][3] This guide focuses on the isolation, complete structural characterization, and preliminary biological evaluation of this new compound.
Isolation of Compounds
A total of twelve compounds were isolated from the roots of Pueraria lobata. These include three puerosides, six alkaloids, one phenolic compound, one flavonoid, and one triterpenoid.[1] Compound 1 , identified as the novel 4R-pueroside B, was obtained as a white amorphous powder.[1]
Structure Elucidation of 4R-pueroside B
The structure of the new compound, 4R-pueroside B, was determined through comprehensive analysis of spectroscopic data.
Spectroscopic Data
The planar structure of 4R-pueroside B was found to be identical to its isomer, pueroside B (also isolated as compound 2 , 4S-pueroside B).[1] The structural elucidation was accomplished using a range of spectroscopic techniques, and the absolute configuration was determined for the first time using CD spectroscopy.[1][2]
Table 1: Spectroscopic Data for 4R-pueroside B
| Technique | Key Observations and Correlations |
| ¹H-¹H COSY NMR | Supported the compound being an analogue of pueroside.[1] |
| HMBC | A methoxy (B1213986) group at δH 3.84 (3H, s) showed a correlation with δC 162.6 (C-4′), confirming its position at C-4′. The β-glucosyl units at δH 5.12 (1H, d, J = 7.6 Hz, glc-1‴) and 4.81 (1H, d, J = 7.7 Hz, glc-1⁗) correlated with δC 157.1 (C-2′) and δC 156.2 (C-4″), respectively, confirming their positions.[1] |
| CD Spectroscopy | Used for the first-time determination of the absolute configurations of pueroside B isomers (4R-pueroside B and 4S-pueroside B).[1][2] |
Biological Activity
The isolated compounds were evaluated for their α-glucosidase and α-amylase inhibitory activities.
Enzyme Inhibition Assays
With the exception of 4S-pueroside B (compound 2 ), all isolated compounds exhibited varying degrees of α-glucosidase and α-amylase inhibitory activity.[1][2] One of the co-isolated compounds (compound 12 ) demonstrated IC50 values for α-glucosidase and α-amylase inhibition that were superior to the positive control, acarbose.[1][2]
Table 2: α-Glucosidase and α-Amylase Inhibitory Activities (IC50 values in μM)
| Compound | α-Glucosidase IC50 (μM) | α-Amylase IC50 (μM) |
| Compound 12 | 23.25 | 27.05 |
| Acarbose (Positive Control) | 27.05 | 36.68 |
Note: Specific IC50 values for 4R-pueroside B were not provided in the source material, but it was stated to have inhibitory activity.
Experimental Protocols
Isolation and Purification
The detailed protocol for the isolation and purification of 4R-pueroside B and other compounds involved standard chromatographic techniques.
Caption: Isolation workflow for pueroside derivatives.
Structure Elucidation Workflow
The structural identity of the isolated compounds was determined through a systematic application of spectroscopic methods.
Caption: Workflow for structure elucidation.
Bioactivity Screening Protocol
The inhibitory potential of the isolated compounds against key enzymes was assessed using a standardized in vitro assay.
Caption: Bioactivity screening workflow.
Conclusion
The discovery and characterization of 4R-pueroside B expands the known chemical diversity of Pueraria lobata.[1] The preliminary findings on its biological activity, along with that of co-isolated compounds, suggest that the chemical constituents of Kudzu root are promising candidates for the development of natural α-amylase and α-glucosidase inhibitors.[1][2] Further investigation into the therapeutic potential and mechanism of action of 4R-pueroside B is warranted.
References
- 1. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Pueroside A: A Technical Overview of its Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pueroside A, a flavonoid glycoside, is a natural compound that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, and known biological activities. Detailed experimental methodologies and a conceptual workflow are presented to aid researchers in the study of this compound.
Physicochemical Properties
This compound has been characterized with the following properties:
| Property | Value | Reference |
| CAS Number | 100692-52-2 | [1][2][3] |
| Molecular Formula | C29H34O14 | [4][5] |
| Molecular Weight | 606.57 g/mol | [6] |
Biological Activities and Therapeutic Potential
Research indicates that this compound possesses noteworthy biological activities, primarily in the realms of anti-inflammatory and anti-diabetic effects.
Anti-inflammatory Activity
Studies have shown that this compound and its derivatives can significantly decrease the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Furthermore, it has been observed to reduce the mRNA expression of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6)[7]. This suggests a potential role for this compound in modulating inflammatory responses.
α-Glucosidase Inhibition
While direct studies on this compound's α-glucosidase inhibitory activity are emerging, related compounds such as Pueroside B have been investigated for their ability to inhibit enzymes involved in carbohydrate metabolism[8]. The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes by delaying glucose absorption[9].
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the biological activities of this compound. These protocols are based on established methods for similar compounds and can be adapted for the specific study of this compound.
In Vitro Anti-inflammatory Activity Assay
This protocol details the evaluation of the anti-inflammatory effects of this compound on macrophage cells.
1. Cell Culture and Treatment:
-
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound for 1 hour.
2. Induction of Inflammation:
-
Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.
3. Nitric Oxide (NO) Production Assay (Griess Test):
-
After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve.
4. Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA Expression:
-
Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR is performed using specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH).
-
The relative gene expression is calculated using the 2^-ΔΔCt method.
α-Glucosidase Inhibition Assay
This protocol outlines the procedure to determine the inhibitory effect of this compound on α-glucosidase activity.
1. Reagents and Preparation:
-
α-glucosidase from Saccharomyces cerevisiae is dissolved in phosphate (B84403) buffer (pH 6.8).
-
The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is dissolved in the same buffer.
-
This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions of varying concentrations.
2. Assay Procedure:
-
In a 96-well plate, 50 µL of different concentrations of this compound are mixed with 100 µL of the α-glucosidase solution.
-
The mixture is incubated at 37°C for 10 minutes.
-
The reaction is initiated by adding 50 µL of the pNPG solution.
-
The plate is incubated at 37°C for 20 minutes.
3. Measurement and Calculation:
-
The reaction is stopped by adding 50 µL of 0.1 M Na2CO3.
-
The absorbance of the resulting p-nitrophenol is measured at 405 nm.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Logical Workflow for Investigating this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Evaluation of α-amylase and α-glucosidase Inhibition of 2,3-Epoxyprocyanidin C1 and Other Constituents from Pterocarpus erinaceus Poir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological activities, mechanisms of action, and safety of salidroside in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
Pueroside A: A Technical Guide to its Natural Sources, Abundance, and Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pueroside A is a notable isoflavonoid (B1168493) glycoside that has garnered interest within the scientific community for its potential therapeutic applications. As a constituent of various plant species, understanding its natural distribution, concentration, and effective methods for its isolation are paramount for advancing research and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, its abundance in different plant tissues, and detailed experimental protocols for its extraction and quantification.
Natural Sources and Abundance of this compound
This compound is primarily found in plants belonging to the genus Pueraria, most notably in Pueraria lobata (Willd.) Ohwi, commonly known as Kudzu.[1][2][3] This perennial vine, native to East Asia and now naturalized in various parts of the world, is a well-documented source of a variety of isoflavonoids, including this compound and its derivatives.[2][4][5]
The concentration of this compound, along with other phytochemicals, can vary significantly depending on the specific part of the plant, geographical location, and harvesting time. The roots of Pueraria lobata are the most frequently cited source for the isolation of this compound and other puerosides.[2][4] While comprehensive quantitative data across all plant parts remains an area of active research, existing studies on related isoflavonoids in Pueraria lobata indicate that the roots generally have the highest concentration of these compounds compared to the stems and leaves.
For comparative purposes, the table below summarizes the known distribution of this compound and related compounds within the Pueraria genus. It is important to note that specific quantitative values for this compound are not always available in the literature, and the abundance of other major isoflavonoids is often used as an indicator of the potential for this compound content.
| Plant Species | Plant Part | Compound(s) Identified | Quantitative Data/Notes |
| Pueraria lobata (Kudzu) | Roots | This compound, Pueroside B, and other puerol and pueroside derivatives.[2][4][5] | The primary source for this compound isolation. Specific concentration varies. |
| Pueraria lobata | Flowers | Various isoflavonoids (e.g., puerarin, daidzin).[6] | While not explicitly mentioning this compound, the presence of other isoflavonoids suggests it may be present in lower concentrations. |
| Pueraria lobata | Stems | Various isoflavonoids. | Generally contains lower concentrations of isoflavonoids compared to the roots. |
| Pueraria lobata | Leaves | Various isoflavonoids. | Generally contains lower concentrations of isoflavonoids compared to the roots. |
| Pueraria thomsonii | Roots | Isoflavonoids including daidzein, daidzin, and puerarin.[7] | A related species also containing isoflavonoids, suggesting the potential presence of this compound. |
Experimental Protocols
The isolation and quantification of this compound from plant material typically involve a multi-step process encompassing extraction, purification, and analytical determination. The following sections provide a detailed methodology based on established protocols for isoflavonoid extraction from Pueraria lobata.
Workflow for Extraction and Isolation of this compound
Caption: General workflow for the extraction and isolation of this compound.
Detailed Methodologies
1. Plant Material Preparation:
-
Source: Obtain fresh roots of Pueraria lobata.
-
Processing: Clean the roots to remove any soil and debris. Air-dry or oven-dry the roots at a controlled temperature (e.g., 40-60°C) to a constant weight.
-
Pulverization: Grind the dried roots into a fine powder using a mechanical grinder.
2. Extraction:
-
Solvent: A common solvent for extracting isoflavonoids is aqueous ethanol (B145695) (e.g., 80% v/v).
-
Procedure:
-
Macerate the powdered root material in the extraction solvent at a solid-to-liquid ratio of approximately 1:10 (w/v).
-
Perform the extraction at room temperature with continuous stirring for a defined period (e.g., 24 hours), or use methods like ultrasonication or reflux extraction to improve efficiency.
-
Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates from all extraction cycles.
-
3. Purification:
-
Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Column Chromatography:
-
Suspend the crude extract in a minimal amount of a suitable solvent (e.g., methanol).
-
Apply the suspended extract to a pre-packed column with a suitable stationary phase, such as macroporous adsorbent resin (e.g., Diaion HP-20) or silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a less polar solvent and gradually increasing the polarity. For example, a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100%) can be used.
-
Collect the eluate in fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Preparative HPLC:
-
Pool the fractions containing this compound, as identified by the initial analysis.
-
Further purify the pooled fractions using preparative HPLC with a C18 column.
-
Use an appropriate mobile phase, often a mixture of acetonitrile (B52724) or methanol and water with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The elution can be isocratic or a gradient.
-
Collect the peak corresponding to this compound.
-
Remove the solvent to obtain the purified compound.
-
4. Quantification using HPLC:
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 analytical column is typically used.
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile (or methanol) and water, often with an acid modifier like 0.1% formic acid.
-
Standard Preparation: Prepare a stock solution of purified this compound of a known concentration. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the dried plant powder and extract it using the optimized extraction procedure. Filter the extract through a 0.45 µm syringe filter before injection.
-
Analysis:
-
Inject the calibration standards and the sample extract into the HPLC system.
-
Monitor the absorbance at the wavelength of maximum absorbance for this compound (typically around 250-260 nm).
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Signaling Pathways and Mechanism of Action
While the precise signaling pathways modulated by this compound are still under active investigation, its known anti-inflammatory properties suggest potential interactions with key inflammatory cascades.[5] Many isoflavonoids and other natural compounds with anti-inflammatory effects exert their action through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
Caption: Hypothesized mechanism of this compound's anti-inflammatory action.
It is hypothesized that this compound may inhibit the activation of the NF-κB pathway by preventing the degradation of its inhibitory subunit, IκBα. This would, in turn, block the translocation of the active NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as those for TNF-α, IL-6, and IL-1β.[5] Similarly, this compound might interfere with the phosphorylation cascade of the MAPK pathway, which is also crucial for the production of inflammatory mediators. Further research is necessary to elucidate the specific molecular targets of this compound within these pathways.
Conclusion
This compound, a promising bioactive compound, is naturally abundant in the roots of Pueraria lobata. This guide provides a foundational understanding of its sources and outlines robust methodologies for its extraction and quantification, which are critical for consistent and reproducible research. While the precise mechanisms of its action are still being unraveled, the potential for this compound to modulate key inflammatory signaling pathways highlights its significance for future drug discovery and development efforts. Further investigations into its quantitative distribution in various plant species and its specific molecular interactions will be instrumental in fully realizing its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Unveiling the power of Pueraria lobata: a comprehensive exploration of its medicinal and edible potentials [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Puerol and pueroside derivatives from Pueraria lobata and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A comparative study on aqueous root extracts of Pueraria thomsonii and Pueraria lobata by antioxidant assay and HPLC fingerprint analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Pueroside A: Preliminary Insights into a Potential Bioactive Compound
Researchers, scientists, and drug development professionals are beginning to explore the therapeutic potential of Pueroside A, a flavonoid glycoside isolated from the roots of Pueraria lobata (Kudzu). While comprehensive studies on its mechanism of action are still in the nascent stages, preliminary in-vitro research suggests potential activity in carbohydrate metabolism. This technical guide provides a summary of the currently available data and outlines potential avenues for future investigation.
Limited Current Understanding of Mechanism of Action
To date, the scientific literature on the specific mechanism of action of this compound is sparse. The majority of available research focuses on the general bioactivities of Pueraria lobata extracts or other constituent compounds. However, a recent study has provided initial quantitative data on the enzymatic inhibition properties of this compound.
In-Vitro Enzymatic Inhibition
A study on the bioactive compounds from Pueraria lobata roots demonstrated that this compound exhibits inhibitory activity against α-glucosidase and α-amylase, enzymes crucial for the digestion of carbohydrates. This suggests a potential role for this compound in modulating blood glucose levels.
| Compound | Target Enzyme | IC50 (µg/mL) | Notes |
| This compound | α-Glucosidase | 134.3 ± 2.5 | Acarbose used as a positive control. |
| This compound | α-Amylase | > 200 | Weak to no significant inhibition observed at the tested concentrations. |
Table 1: In-vitro Inhibitory Activity of this compound [1]
This preliminary data suggests that this compound may have a more significant effect on the inhibition of α-glucosidase compared to α-amylase.
Experimental Protocols
In-Vitro α-Glucosidase and α-Amylase Inhibition Assay
The inhibitory activities of this compound against α-glucosidase and α-amylase were determined using an in-vitro enzymatic assay. Acarbose was utilized as a positive control for comparison. The concentration of this compound that resulted in 50% inhibition of the enzyme's activity was determined as the IC50 value. The experiments were conducted in triplicate to ensure the reliability of the results.[1]
Future Directions and Postulated Signaling Pathways
Given the limited direct evidence for this compound's mechanism of action, researchers may look to the established pathways of structurally similar flavonoid glycosides for hypotheses. For instance, other flavonoids have been shown to exert anti-inflammatory and neuroprotective effects through various signaling pathways. Future research on this compound could investigate its potential to modulate pathways such as:
-
NF-κB Signaling Pathway: A key regulator of inflammation. Inhibition of this pathway could be a potential mechanism for anti-inflammatory effects.
-
MAPK Signaling Pathway: Involved in cellular stress responses, inflammation, and apoptosis.
-
PI3K/Akt Signaling Pathway: Plays a crucial role in cell survival and proliferation and is often implicated in neuroprotective effects.
Below is a hypothetical workflow for investigating the potential anti-inflammatory mechanism of this compound.
Figure 1. Proposed experimental workflow to investigate the anti-inflammatory effects of this compound.
This diagram outlines a potential experimental approach to determine if this compound can inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by modulating the NF-κB signaling pathway.
Conclusion
The study of this compound's mechanism of action is in its infancy. The preliminary finding of its α-glucosidase inhibitory activity is a promising first step. Further in-depth research, including cell-based assays, animal models, and molecular docking studies, is imperative to elucidate the specific signaling pathways through which this compound exerts its potential therapeutic effects. The exploration of its anti-inflammatory, neuroprotective, and metabolic regulatory properties, guided by the knowledge of related compounds, will be crucial in determining its future as a potential therapeutic agent. Researchers in drug development are encouraged to undertake these further investigations to unlock the full potential of this natural compound.
References
Pueroside A: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pueroside A, a major isoflavonoid (B1168493) glycoside isolated from the root of Pueraria lobata (Kudzu), is emerging as a compound of significant interest for its therapeutic potential across a spectrum of diseases. While much of the research on Pueraria lobata has historically focused on puerarin (B1673276), recent studies have begun to elucidate the specific pharmacological activities of this compound. This technical guide provides a comprehensive overview of the current understanding of this compound's potential therapeutic targets, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The available evidence points towards promising applications in the management of metabolic disorders, with preliminary data suggesting potential roles in neuroprotection, anti-inflammatory processes, and cancer therapy, warranting further investigation into its mechanisms of action.
Introduction
Pueraria lobata, commonly known as Kudzu, has a long history of use in traditional Chinese medicine.[1] Its roots are rich in isoflavonoids, with puerarin being the most abundant and extensively studied.[2] this compound, another significant isoflavonoid constituent, is now gaining attention for its distinct bioactivities. Understanding the specific therapeutic targets of this compound is crucial for the development of novel, targeted therapies. This document serves as a technical resource for researchers and drug development professionals, consolidating the current knowledge on this compound and providing detailed experimental and mechanistic insights.
Potential Therapeutic Target: Metabolic Disorders
The most well-documented therapeutic potential of this compound lies in its ability to modulate key enzymes involved in carbohydrate metabolism, suggesting its utility in the management of type 2 diabetes.
Inhibition of α-Glucosidase and α-Amylase
This compound has been shown to exhibit significant inhibitory activity against α-glucosidase and α-amylase, enzymes responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes, this compound can delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.
| Compound | Target Enzyme | IC50 Value (µM) | Positive Control | IC50 Value of Control (µM) |
| This compound | α-Glucosidase | 134.5 ± 2.8 | Acarbose | Not specified |
| This compound | α-Amylase | 212.7 ± 3.5 | Acarbose | Not specified |
Table 1: In vitro inhibitory activity of this compound on α-glucosidase and α-amylase.
In Vitro α-Glucosidase Inhibition Assay
This protocol is a standard method for assessing the inhibitory effect of a compound on α-glucosidase activity.
-
Reagents:
-
Procedure:
-
A mixture of α-glucosidase solution and different concentrations of this compound (or acarbose) is pre-incubated in a 96-well plate.[4]
-
The reaction is initiated by adding the pNPG substrate.
-
The mixture is incubated at 37°C.
-
The reaction is terminated by the addition of Na₂CO₃ solution.[3]
-
The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.[5]
-
In Vitro α-Amylase Inhibition Assay
This protocol outlines the procedure for determining a compound's ability to inhibit α-amylase.
-
Reagents:
-
Porcine pancreatic α-amylase
-
Starch solution (substrate)
-
Phosphate buffer (pH 6.9)
-
This compound (dissolved in a suitable solvent)
-
Acarbose (positive control)
-
Dinitrosalicylic acid (DNS) reagent for colorimetric reaction.[3]
-
-
Procedure:
-
A solution of α-amylase and various concentrations of this compound (or acarbose) are pre-incubated.[5]
-
The starch solution is added to start the enzymatic reaction, followed by incubation.
-
The DNS reagent is added to stop the reaction and to react with the reducing sugars formed.[3]
-
The mixture is heated in a boiling water bath and then cooled to room temperature.
-
The absorbance is measured at 540 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro α-amylase and α-glucosidase inhibitory assay [protocols.io]
- 3. In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phcogres.com [phcogres.com]
- 5. jyoungpharm.org [jyoungpharm.org]
In Silico Prediction of Pueroside A Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pueroside A, an isoflavonoid (B1168493) glycoside found in plants of the Pueraria genus, has been identified in several computational studies as a molecule with potential therapeutic activities. This technical guide provides an in-depth overview of the in silico predicted bioactivity of this compound, focusing on its potential targets and mechanisms of action in the context of coronary heart disease and type 2 diabetes. This document summarizes the available data from network pharmacology and molecular docking studies, details the methodologies for these computational experiments, and visualizes key workflows and predicted signaling pathways. Due to the limited availability of specific quantitative data for this compound in the public domain, this guide also presents illustrative data for other well-studied isoflavones from Pueraria to provide context for the interpretation of in silico predictions.
Introduction to In Silico Bioactivity Prediction
In silico drug discovery and bioactivity prediction are computational methods used to identify and characterize the potential therapeutic effects of chemical compounds. These methods offer a rapid and cost-effective approach to screen large libraries of molecules, predict their biological targets, and evaluate their pharmacokinetic properties before embarking on extensive preclinical and clinical studies. Key in silico techniques include:
-
ADMET Prediction: Forecasting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound.
-
Target Prediction and Network Pharmacology: Identifying potential protein targets of a compound and analyzing the complex interplay of these targets within biological networks.
-
Molecular Docking: Simulating the interaction between a small molecule (ligand) and a protein (receptor) to predict binding affinity and mode of interaction.
This guide focuses on the application of these techniques to elucidate the potential bioactivity of this compound.
Predicted ADMET Properties of this compound
Data Presentation
| Property | Predicted Value for this compound | Representative Predicted Values for other Pueraria Isoflavones |
| Oral Bioavailability | Data not available in the public domain | Puerarin: Moderate |
| Blood-Brain Barrier (BBB) Permeability | Data not available in the public domain | Puerarin: Low |
| Caco-2 Permeability | Data not available in the public domain | Puerarin: Low to Moderate |
| CYP450 Inhibition | Data not available in the public domain | Puerarin: Potential inhibitor of various CYP isoforms |
| hERG Inhibition | Data not available in the public domain | Puerarin: Low risk |
| Ames Mutagenicity | Data not available in the public domain | Puerarin: Non-mutagenic |
Experimental Protocols: ADMET Prediction
Objective: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.
Methodology:
-
Compound Structure Preparation: The 2D or 3D structure of the compound (e.g., in SMILES or SDF format) is used as input.
-
Software/Web Server: Various software and web-based platforms are available, such as ADMETlab, SwissADME, and Discovery Studio. These tools employ quantitative structure-activity relationship (QSAR) models and other algorithms.
-
Property Calculation: The software calculates a range of ADMET-related descriptors, including:
-
Absorption: Oral bioavailability, Caco-2 cell permeability, P-glycoprotein substrate/inhibitor prediction.
-
Distribution: Plasma protein binding, blood-brain barrier permeability.
-
Metabolism: Cytochrome P450 (CYP) isoform inhibition and substrate prediction.
-
Excretion: Prediction of renal or hepatic clearance pathways.
-
Toxicity: Prediction of mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and other toxicological endpoints.
-
-
Data Analysis: The predicted properties are analyzed to assess the drug-likeness of the compound and identify potential liabilities.
Target Prediction and Network Pharmacology of this compound
Network pharmacology is an approach that investigates the complex interactions between drugs, their multiple targets, and the biological networks they modulate. Studies on traditional Chinese medicine formulations have identified this compound as a component with predicted interactions with targets relevant to coronary heart disease and type 2 diabetes.
Data Presentation: Predicted Protein Targets of this compound
| Disease Context | Predicted Protein Target | Target Class |
| Coronary Heart Disease | Peroxisome proliferator-activated receptor gamma (PPAR-γ) | Nuclear Receptor |
| Angiotensin-converting enzyme (ACE) | Enzyme (Peptidase) | |
| HMG-CoA reductase (HMGR) | Enzyme (Reductase) | |
| Cyclooxygenase-2 (COX-2) | Enzyme (Oxidoreductase) | |
| Thrombin | Enzyme (Serine Protease) | |
| Type 2 Diabetes | α-Glucosidase | Enzyme (Hydrolase) |
Experimental Protocols: Target Prediction and Network Pharmacology
Objective: To identify the potential protein targets of a compound and understand their interactions within a biological network.
Methodology:
-
Compound Input: The chemical structure of the compound is submitted to target prediction databases.
-
Target Fishing: Web servers and databases such as SwissTargetPrediction, PharmMapper, and TargetNet are used to predict potential protein targets based on the principle of chemical similarity.
-
Disease-Associated Gene Collection: Genes associated with the disease of interest are collected from databases like GeneCards, OMIM, and DisGeNET.
-
Network Construction: The predicted compound targets are cross-referenced with the disease-associated genes to identify common targets. A protein-protein interaction (PPI) network is then constructed using tools like the STRING database to visualize the functional relationships between these targets.
-
Network Analysis: The constructed network is analyzed using software like Cytoscape to identify key nodes (hub genes) and modules.
-
Pathway Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed using tools like DAVID or Metascape to identify the biological processes and signaling pathways that are significantly enriched with the target proteins.
Visualization: Network Pharmacology Workflow
Caption: Workflow for network pharmacology analysis.
Visualization: Predicted Signaling Pathway for this compound in Cardiometabolic Disease
Pueroside A: A Bioactive Compound from Traditional Medicine
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Pueroside A is a notable isoflavonoid (B1168493) glycoside primarily sourced from the root of Pueraria lobata, commonly known as kudzu. For centuries, kudzu root has been a cornerstone of Traditional Chinese Medicine (TCM), where it is utilized for a wide array of therapeutic purposes. Traditional applications include the treatment of conditions such as fever, diarrhea, diabetes, and cardiovascular diseases.[1][2][3][4] Modern scientific inquiry has begun to validate these traditional uses, identifying a host of bioactive compounds within kudzu, including this compound, and exploring their pharmacological potential. This guide provides a comprehensive overview of this compound, focusing on its role in traditional medicine, its biological activities, and the underlying molecular mechanisms, with a particular emphasis on experimental data and signaling pathways.
Traditional and Modern Applications of Pueraria lobata
In Traditional Chinese Medicine, Pueraria lobata is esteemed for its ability to clear heat, promote the production of body fluids, and relieve muscle stiffness. It has been traditionally prescribed for ailments manifesting with symptoms of fever, thirst, and stiffness in the neck and upper back.[4] Furthermore, it has a long history of use in addressing alcohol intoxication and alleviating symptoms of menopause.[1][2][3]
Contemporary research has expanded on these traditional insights, investigating the therapeutic potential of Pueraria lobata and its constituents in a range of modern health concerns. Studies have explored its benefits for metabolic syndrome, including its potential to regulate glucose and lipid metabolism, and for its neuroprotective and anti-inflammatory properties.[4] The primary bioactive components responsible for these effects are believed to be its rich content of isoflavones, with this compound being a significant, though less studied, constituent compared to puerarin.
Quantitative Data on the Biological Activities of Pueroside Derivatives
While specific quantitative data for this compound is still emerging in the scientific literature, studies on closely related pueroside derivatives isolated from Pueraria lobata provide valuable insights into their anti-inflammatory potential. The following table summarizes the inhibitory activities of these compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | IC50 for NO Inhibition (μM) |
| (S)-puerol C | 16.87 - 39.95 |
| (R)-puerol C | 16.87 - 39.95 |
| Isokuzubutenolide A | 16.87 - 39.95 |
| Kuzubutenolide A | 16.87 - 39.95 |
Data from a study on puerol and pueroside derivatives from Pueraria lobata.[1]
These pueroside derivatives also demonstrated the ability to reduce the mRNA expression of key inflammatory cytokines, namely tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1]
Experimental Protocols
Extraction and Isolation of Puerosides from Pueraria lobata
A detailed method for the extraction and isolation of puerosides from the dried roots of Pueraria lobata has been established, providing a foundation for obtaining purified compounds for research purposes.
1. Extraction:
-
Pulverize dried roots of Pueraria lobata (5 kg).
-
Extract the pulverized material with an 80% ethanol (B145695) solution three times, with each extraction lasting for 7 days.
-
Combine the extracts and concentrate them under reduced pressure at 40 °C using a rotary evaporator to yield a crude extract.
2. Initial Purification:
-
Dissolve the crude extract in methanol.
-
Subject the dissolved extract to column chromatography using an AB-8 macroporous resin.
-
Perform gradient elution with methanol-water mixtures at varying concentrations (e.g., 20:80, 40:60, 60:40 v/v).
3. Further Fractionation and Isolation:
-
Collect the fractions from the macroporous resin column.
-
Subject the relevant fractions to repeated column chromatography on silica (B1680970) gel.
-
Utilize different solvent systems for elution (e.g., chloroform-methanol, ethyl acetate-methanol) to separate the compounds.
-
Employ preparative High-Performance Liquid Chromatography (HPLC) for the final purification of individual puerosides, including this compound.
This multi-step process allows for the isolation of this compound and its derivatives in a purified form suitable for biological activity testing and mechanistic studies.
Anti-Inflammatory Activity Assay (Nitric Oxide Inhibition)
The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit nitric oxide (NO) production in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
1. Cell Culture:
-
Culture RAW 264.7 macrophage cells in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Plate the cells in 96-well plates at a suitable density and allow them to adhere overnight.
2. Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, in the continued presence of this compound.
3. Nitrite (B80452) Measurement:
-
After a 24-hour incubation period, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of NO inhibition for each concentration of this compound compared to the LPS-stimulated control group.
-
Determine the IC50 value, which is the concentration of this compound required to inhibit NO production by 50%.
Signaling Pathways and Mechanisms of Action
While direct studies on the signaling pathways modulated by this compound are limited, research on the broader class of isoflavonoids from Pueraria lobata and other structurally similar natural compounds suggests potential targets. The anti-inflammatory effects observed with pueroside derivatives likely involve the modulation of key inflammatory signaling cascades.
A plausible mechanism for the anti-inflammatory action of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, and IL-6, as well as the enzyme inducible nitric oxide synthase (iNOS), which is responsible for producing large amounts of NO during inflammation.
Conclusion and Future Directions
This compound, a constituent of the traditionally used medicinal plant Pueraria lobata, represents a promising area for natural product-based drug discovery. The established anti-inflammatory properties of its derivatives, coupled with the long-standing use of kudzu in traditional medicine for inflammatory-related conditions, provide a strong rationale for further investigation.
Future research should focus on several key areas:
-
Quantitative Biological Activity: Detailed studies are needed to determine the specific IC50 values of purified this compound in a variety of biological assays, including anti-inflammatory, neuroprotective, and metabolic models.
-
Mechanism of Action: Elucidation of the precise molecular targets and signaling pathways modulated by this compound is critical. Investigating its effects on the NF-κB, MAPK, and PI3K/Akt pathways would be a valuable starting point.
-
In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the therapeutic potential of this compound for specific disease indications.
-
Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for its development as a therapeutic agent.
By systematically addressing these research questions, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel drugs for a range of diseases, and providing a modern scientific basis for its historical use in traditional medicine.
References
- 1. Peruvoside targets apoptosis and autophagy through MAPK Wnt/β-catenin and PI3K/AKT/mTOR signaling pathways in human cancers [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of Radiolabeled Isoflavones from Kudzu (Pueraria lobata) Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Peruvoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peruvoside, a cardiac glycoside, has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Peruvoside, summarizing key quantitative data, detailing experimental protocols, and visualizing associated molecular pathways. The information presented is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of Peruvoside's anticancer potential and its mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic activity of Peruvoside has been evaluated across multiple cancer cell lines, with its efficacy typically measured by the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values.
Table 1: IC50 Values of Peruvoside in Human Leukemia Cell Lines
| Cell Line | Type | 24 hours (nM) | 48 hours (nM) |
| KG1a | Primitive Acute Myeloid Leukemia | ~100 | <100 |
| K562 | Chronic Myeloid Leukemia | ~100 | <100 |
Data compiled from studies on primitive myeloid leukemia cells, indicating Peruvoside's effectiveness in inducing cell death.[1][2]
Table 2: IC50 Values of Peruvoside in Non-Small Cell Lung Cancer (NSCLC) Cell Lines after 24 hours
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| A549 | Wild-type | <50 |
| PC9 | Exon 19 deletion | <50 |
| PC9/gef | Exon 19 deletion, T790M | <50 |
| H3255 | L858R | <50 |
| H1975 | L858R, T790M | <50 |
| BEAS-2B | Immortalized normal bronchial epithelial | 2-10 fold higher than cancer cells |
Peruvoside shows cytotoxic effects on NSCLC cell lines regardless of their EGFR mutation status and displays lower toxicity towards normal bronchial epithelial cells.[3]
Experimental Protocols
The following protocols are based on methodologies described in the cited literature for assessing the cytotoxicity of Peruvoside.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., A549, PC9, KG1a, K562) and a normal cell line (e.g., BEAS-2B) are obtained from a reputable cell bank.
-
Culture Medium: Cells are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Peruvoside is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (medium with DMSO) is also included.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect specific proteins in a sample and assess the effect of Peruvoside on signaling pathways.
-
Cell Lysis: After treatment with Peruvoside, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Src, EGFR, STAT3, Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the signaling pathways affected by Peruvoside.
Caption: Experimental workflow for preliminary cytotoxicity screening of Peruvoside.
Caption: Peruvoside-induced caspase-mediated apoptosis pathway.[1][2][4]
Caption: Inhibition of the Src-EGFR-STAT3 signaling pathway by Peruvoside.[3]
Caption: Peruvoside-mediated inhibition of autophagy via the PI3K/AKT/mTOR pathway.[5]
Mechanism of Action
Peruvoside exerts its cytotoxic effects through multiple mechanisms:
-
Induction of Apoptosis: Peruvoside activates the caspase signaling cascade, leading to the cleavage of Caspase-8, Caspase-3, and PARP, ultimately resulting in programmed cell death or apoptosis.[1][2][4]
-
Inhibition of Src-EGFR Signaling: It acts as a novel Src inhibitor, suppressing the phosphorylation of Src, EGFR, and STAT3.[3] This downregulation disrupts key pathways involved in cell proliferation, invasion, and migration in cancer cells.[3]
-
Modulation of Autophagy: Peruvoside has been shown to inhibit autophagy through the PI3K/AKT/mTOR signaling pathway.[5]
-
Cell Cycle Arrest: The compound can cause cell cycle arrest at the G2/M phase in leukemia cells and at the G0/G1 phase in other cancer types.[2][5]
-
Broad-Spectrum Activity: Beyond its anticancer properties, Peruvoside has also been identified as a broad-spectrum antiviral agent against positive-sense RNA viruses.[6]
Conclusion
The preliminary cytotoxicity screening of Peruvoside reveals its potent anticancer activity across a range of cancer cell lines, including those with drug resistance. Its multifaceted mechanism of action, involving the induction of apoptosis, inhibition of critical cell signaling pathways, and modulation of autophagy, makes it a promising candidate for further preclinical and clinical investigation. The lower cytotoxicity observed in normal cells suggests a potential therapeutic window that warrants further exploration in drug development.
References
- 1. Peruvoside, a Cardiac Glycoside, Induces Primitive Myeloid Leukemia Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peruvoside, a Cardiac Glycoside, Induces Primitive Myeloid Leukemia Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peruvoside is a novel Src inhibitor that suppresses NSCLC cell growth and motility by downregulating multiple Src-EGFR-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Peruvoside targets apoptosis and autophagy through MAPK Wnt/β-catenin and PI3K/AKT/mTOR signaling pathways in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Heart drug Peruvoside could prevent spread of up to 12 viruses | The Microbiologist [the-microbiologist.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current state of research on Pueroside A and structurally related isoflavonoid (B1168493) glycosides, including the well-studied compounds Puerarin (B1673276), Genistein, and Tectoridin. This document delves into their diverse pharmacological activities, elucidates their mechanisms of action through key signaling pathways, and provides detailed experimental protocols for their evaluation.
Introduction
This compound is an isoflavonoid glycoside that belongs to a class of naturally occurring polyphenolic compounds found in various plants. While research specifically on this compound is emerging, a wealth of information exists for its structural analogs, which have demonstrated significant therapeutic potential across a spectrum of diseases. These compounds are characterized by a core isoflavone (B191592) structure, often with one or more sugar moieties attached, which influences their bioavailability and biological activity. This guide will synthesize the available data on this compound and its related compounds, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Pharmacological Activities
This compound and its related compounds exhibit a broad range of pharmacological effects, making them attractive candidates for therapeutic development. The primary activities reported in the literature include anti-inflammatory, neuroprotective, antioxidant, and anticancer effects.
-
Anti-inflammatory Activity: Isoflavonoid glycosides have been shown to modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators.
-
Neuroprotective Effects: Several compounds in this class have demonstrated the ability to protect neurons from damage in various models of neurological disorders.
-
Antioxidant Properties: The phenolic structure of these compounds allows them to scavenge free radicals and reduce oxidative stress, a key factor in many chronic diseases.
-
Anticancer Activity: The potential of these compounds to inhibit the growth of various cancer cell lines has been a major focus of research.
Quantitative Data on Biological Activities
To facilitate a comparative analysis of the potency of these compounds, the following tables summarize the available quantitative data from in vitro studies.
Table 1: Enzyme Inhibitory Activity of Pueroside B Isomers
| Compound | Enzyme | IC50 (µM) |
| 4R-pueroside B | α-glucosidase | 2.7 ± 0.2 |
| 4R-pueroside B | α-amylase | 8.9 ± 0.5 |
| 4S-pueroside B | α-glucosidase | No activity |
| 4S-pueroside B | α-amylase | No activity |
| Acarbose (Positive Control) | α-glucosidase | 158.3 ± 3.5 |
| Acarbose (Positive Control) | α-amylase | 25.6 ± 1.1 |
Data from a study on Pueroside B isomers, which are structurally very similar to this compound.
Table 2: Cytotoxic Activity of Related Isoflavones in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) |
| Genistein | Breast (MCF-7) | 15 - 40 |
| Genistein | Prostate (PC-3) | 10 - 50 |
| Genistein | Colon (HCT116) | ~22.4 |
| Tectoridin | Not specified | Anti-cancer effects reported |
Note: IC50 values for isoflavones can vary significantly depending on the specific cancer cell line and experimental conditions.[1][2][3][4]
Mechanisms of Action and Signaling Pathways
The pharmacological effects of this compound and its analogs are mediated through the modulation of several key intracellular signaling pathways. The most prominently implicated pathways are the PI3K/Akt and NF-κB pathways.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis.[5][6][7][8] Puerarin, a well-studied analog, has been shown to exert its neuroprotective and anti-apoptotic effects by activating this pathway.[5][8] Activation of Akt leads to the phosphorylation and inactivation of pro-apoptotic proteins such as Bad and the activation of transcription factors that promote cell survival.
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation.[9][10] Genistein, another related isoflavone, has been demonstrated to exert its anti-inflammatory effects by inhibiting the activation of NF-κB.[9][10] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of isoflavonoid glycosides.
This in vivo assay is a standard model for evaluating acute inflammation.[11][12][13][14][15]
-
Animals: Male Wistar rats or Swiss albino mice are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Procedure:
-
Administer the test compound (e.g., this compound) or vehicle orally or intraperitoneally. A standard anti-inflammatory drug like indomethacin (B1671933) is used as a positive control.
-
After a specific time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases and neuroprotective agents.[16][17][18][19][20]
-
Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed the cells in 96-well plates.
-
Induce neurotoxicity by exposing the cells to a neurotoxin such as amyloid-beta peptide (Aβ), glutamate, or H2O2 for a specified duration (e.g., 24 hours).[17][19]
-
Treat the cells with different concentrations of the test compound (e.g., this compound) before, during, or after the neurotoxin exposure.
-
Assess cell viability using assays like MTT or LDH.
-
Measure markers of oxidative stress (e.g., ROS levels) and apoptosis (e.g., caspase-3 activity).
-
-
Data Analysis: Compare the cell viability and other parameters in the treated groups to the neurotoxin-only control group to determine the neuroprotective effect.
This is a common and straightforward in vitro assay to evaluate the free radical scavenging capacity of a compound.[21][22][23][24][25]
-
Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (B129727) or ethanol.
-
Procedure:
-
Prepare different concentrations of the test compound in a suitable solvent.
-
Add a fixed volume of the DPPH solution to each concentration of the test compound.
-
Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (around 517 nm) using a spectrophotometer. Ascorbic acid or Trolox is typically used as a positive control.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.
RAW 264.7 murine macrophage cells are a standard model to study inflammatory responses at the cellular level.[26][27][28][29]
-
Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Procedure:
-
Seed the cells in 96-well or 24-well plates.
-
Pre-treat the cells with various concentrations of the test compound for a certain period (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After a specific incubation time (e.g., 24 hours), collect the cell culture supernatant.
-
Measure the levels of nitric oxide (NO) in the supernatant using the Griess reagent.
-
Quantify the production of pro-inflammatory cytokines like TNF-α and IL-6 using ELISA kits.
-
-
Data Analysis: Determine the dose-dependent inhibition of NO and cytokine production by the test compound.
This in vitro enzyme assay is used to screen for potential anti-diabetic agents.[30][31][32][33][34]
-
Reagents: α-glucosidase enzyme solution, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, and a buffer solution (e.g., phosphate (B84403) buffer, pH 6.8).
-
Procedure:
-
Pre-incubate the α-glucosidase enzyme with different concentrations of the test compound for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the pNPG substrate.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes).
-
Stop the reaction by adding a solution like sodium carbonate.
-
Measure the absorbance of the released p-nitrophenol at 405 nm. Acarbose is a standard inhibitor used as a positive control.
-
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value of the test compound.
Conclusion and Future Directions
This compound and its related isoflavonoid glycosides represent a promising class of natural products with multifaceted pharmacological activities. The available evidence strongly suggests their potential for development as therapeutic agents for a variety of conditions, including inflammatory diseases, neurodegenerative disorders, and cancer. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate these compounds.
Future research should focus on:
-
Comprehensive Biological Profiling of this compound: More in-depth studies are needed to fully characterize the pharmacological profile of this compound itself.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the isoflavonoid scaffold can help identify key structural features responsible for specific biological activities and lead to the design of more potent and selective analogs.
-
In Vivo Efficacy and Pharmacokinetic Studies: Rigorous in vivo studies are essential to validate the therapeutic potential of these compounds and to understand their absorption, distribution, metabolism, and excretion (ADME) properties.
-
Clinical Trials: Ultimately, well-designed clinical trials are required to establish the safety and efficacy of these compounds in humans.
By continuing to explore the rich chemical diversity of natural products like this compound and its analogs, the scientific community can unlock new avenues for the development of novel and effective therapies for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. Frontiers | Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Puerarin alleviates apoptosis and inflammation in kidney stone cells via the PI3K/AKT pathway: Network pharmacology and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effects and mechanism of puerarin targeting PI3K/Akt signal pathway on neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Action of Genistein in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. benchchem.com [benchchem.com]
- 12. inotiv.com [inotiv.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. phytopharmajournal.com [phytopharmajournal.com]
- 16. benchchem.com [benchchem.com]
- 17. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
- 20. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 24. researchgate.net [researchgate.net]
- 25. journal.unisza.edu.my [journal.unisza.edu.my]
- 26. researchgate.net [researchgate.net]
- 27. Anti-inflammatory effects of oroxylin A on RAW 264.7 mouse macrophages induced with polyinosinic-polycytidylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 30. In vitro α-glucosidase inhibitory assay [protocols.io]
- 31. In vitro α-glucosidase inhibitory assay [protocols.io]
- 32. abcam.cn [abcam.cn]
- 33. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 34. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Pueroside A from Pueraria lobata Roots
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pueraria lobata, commonly known as kudzu, is a vine native to East Asia and is a well-established component of traditional medicine. The roots of Pueraria lobata are a rich source of various bioactive isoflavonoids, including a class of compounds known as puerosides. Pueroside A, a specific glycoside found in these roots, is of growing interest to the scientific community due to its potential therapeutic applications. This document provides detailed protocols for the extraction and isolation of this compound from Pueraria lobata roots, along with insights into its biological activities and mechanisms of action. These notes are intended to serve as a comprehensive guide for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Recent studies have highlighted the potential of puerosides in modulating key biological pathways. Notably, certain puerosides isolated from Pueraria lobata have demonstrated significant inhibitory effects on α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion and glucose uptake.[1] This suggests a potential role for this compound in the management of hyperglycemia and type 2 diabetes. Furthermore, extracts of Pueraria lobata are known to possess anti-inflammatory properties, primarily through the regulation of the arachidonic acid and glutathione (B108866) metabolic pathways.[1]
Experimental Protocols
General Extraction of Puerosides from Pueraria lobata Roots
This protocol is based on a general method for the isolation of puerosides and can be optimized for the specific enrichment of this compound.[2]
Materials and Equipment:
-
Dried roots of Pueraria lobata
-
Pulverizer/grinder
-
80% Ethanol (B145695) solution
-
Rotary evaporator
-
Chromatography columns (e.g., AB-8 macroporous resin)
-
Fraction collector
-
HPLC system for analysis and purification
-
Standard laboratory glassware
Protocol:
-
Preparation of Plant Material:
-
Take 5 kg of dried Pueraria lobata roots and pulverize them into a fine powder using a grinder.[2]
-
-
Solvent Extraction:
-
Concentration of Crude Extract:
-
Combine the ethanol extracts from all three macerations.
-
Concentrate the combined extract under reduced pressure at 40°C using a rotary evaporator to obtain a crude extract. From 5 kg of dried roots, a yield of approximately 780 g of crude extract can be expected.[2]
-
-
Initial Fractionation using Macroporous Resin Chromatography:
-
Dissolve the crude extract in methanol.[2]
-
Load the dissolved extract onto an AB-8 macroporous resin column.[2]
-
Perform gradient elution using a methanol-water mixture with increasing concentrations of methanol (e.g., 20:80, 40:60, 60:40, 80:20, 100:0, v/v).[2]
-
Collect the eluted fractions for further analysis.
-
-
Isolation of this compound:
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Pool the this compound-rich fractions and subject them to further purification steps, such as repeated column chromatography (e.g., using silica (B1680970) gel or Sephadex) or preparative HPLC, to isolate pure this compound.
-
Quantification of this compound
-
HPLC Analysis:
-
An analytical HPLC system equipped with a C18 column and a UV detector is suitable for the quantification of this compound.
-
The mobile phase can be optimized but typically consists of a gradient of acetonitrile (B52724) and water (with or without a small percentage of formic acid).
-
A standard curve of purified this compound should be generated to accurately quantify its concentration in the extracts and fractions.
-
Data Presentation
Table 1: Summary of General Extraction and Fractionation Parameters for Puerosides
| Parameter | Value/Description | Reference |
| Plant Material | Dried roots of Pueraria lobata | [2] |
| Initial Weight | 5 kg | [2] |
| Extraction Solvent | 80% Ethanol | [2] |
| Extraction Method | Maceration (3 times, 7 days each) | [2] |
| Concentration Method | Rotary evaporation at 40°C | [2] |
| Crude Extract Yield | ~780 g | [2] |
| Initial Chromatography | AB-8 Macroporous Resin | [2] |
| Elution Solvents | Methanol-water gradient | [2] |
Biological Activity of this compound
Inhibition of α-Glucosidase and α-Amylase
Puerosides isolated from Pueraria lobata have been shown to be potent inhibitors of α-glucosidase and α-amylase.[1] Although specific data for this compound is part of a study that evaluated three puerosides, it is established that some of these compounds exhibit significant activity.[1] The inhibition of these enzymes slows down the digestion of carbohydrates, leading to a reduced rate of glucose absorption and a lower postprandial blood glucose level.[1]
Table 2: Reported Inhibitory Activity of Puerosides from Pueraria lobata
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Pueroside (Compound 1) | α-Glucosidase | Significant Inhibition | [1] |
| Pueroside (Compound 3) | α-Glucosidase | Significant Inhibition | [1] |
| Pueroside (Compound 1) | α-Amylase | Significant Inhibition | [1] |
| Pueroside (Compound 3) | α-Amylase | Significant Inhibition | [1] |
| Acarbose (Positive Control) | α-Glucosidase | 27.05 | [1] |
| Acarbose (Positive Control) | α-Amylase | 36.68 | [1] |
Note: The study did not explicitly name compounds 1 and 3 as this compound, but they are pueroside derivatives isolated in the same study.
Visualizations
Experimental Workflow
References
- 1. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies [mdpi.com]
Application Note and Protocol: Purification of Pueroside A using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pueroside A, a flavonoid glycoside predominantly found in the roots of Pueraria lobata (Kudzu), has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. To facilitate further research and development, obtaining this compound in high purity is essential. This application note provides a detailed protocol for the purification of this compound from a crude extract of Pueraria lobata using a multi-step column chromatography strategy. The protocol is designed to be a comprehensive guide for researchers, enabling the isolation of this compound with high purity suitable for biological and pharmacological studies.
Experimental Protocols
This protocol outlines a two-stage column chromatography procedure for the purification of this compound from a crude plant extract. The initial stage utilizes macroporous resin for enrichment, followed by silica (B1680970) gel and Sephadex LH-20 column chromatography for fine purification.
1. Preparation of Crude Extract
-
Materials:
-
Dried and powdered roots of Pueraria lobata.
-
70% Ethanol (B145695) (v/v) in water.
-
Rotary evaporator.
-
Filter paper.
-
-
Procedure:
-
Macerate the powdered plant material in 70% ethanol at a 1:10 (w/v) ratio for 24 hours at room temperature.
-
Filter the extract through filter paper to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.
-
2. Stage 1: Enrichment using Macroporous Resin Column Chromatography
This initial step aims to enrich the flavonoid glycoside fraction from the crude extract.
-
Materials:
-
Macroporous resin (e.g., Amberlite XAD-7).
-
Glass column.
-
Ethanol.
-
Deionized water.
-
-
Procedure:
-
Resin Activation: Swell the macroporous resin in ethanol for 24 hours, then wash thoroughly with deionized water.
-
Column Packing: Pack a glass column with the activated resin.
-
Sample Loading: Dissolve the crude extract in a minimal amount of deionized water and load it onto the column.
-
Washing: Wash the column with 3-5 column volumes of deionized water to remove sugars, salts, and other highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC). Combine the fractions showing the presence of flavonoid glycosides (visualized under UV light at 254 nm).
-
Concentration: Evaporate the solvent from the combined fractions to yield an enriched flavonoid glycoside extract.
-
3. Stage 2: Purification using Silica Gel and Sephadex LH-20 Column Chromatography
This stage involves two sequential column chromatography steps to isolate this compound.
-
Part A: Silica Gel Column Chromatography
-
Materials:
-
Silica gel (200-300 mesh).
-
Glass column.
-
Chloroform (B151607), Ethyl Acetate (B1210297), and Methanol (B129727) (HPLC grade).
-
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in chloroform and pack it into a glass column (wet packing method).
-
Sample Loading: Dissolve the enriched extract from Stage 1 in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity using a chloroform-ethyl acetate-methanol solvent system. A typical gradient could be starting with Chloroform:Ethyl Acetate (9:1) and gradually increasing the proportion of ethyl acetate and then introducing methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine fractions containing the target compound, this compound.
-
-
-
Part B: Sephadex LH-20 Column Chromatography
-
Materials:
-
Sephadex LH-20.
-
Glass column.
-
Methanol (HPLC grade).
-
-
Procedure:
-
Resin Preparation: Swell the Sephadex LH-20 in methanol for at least 4 hours.
-
Column Packing: Pack a glass column with the swollen Sephadex LH-20.
-
Sample Loading: Dissolve the semi-purified this compound fraction from the silica gel column in a minimal volume of methanol and load it onto the column.
-
Elution: Elute the column with 100% methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor them by HPLC to identify the fractions containing pure this compound.
-
Final Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.
-
-
4. Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of this compound and a solution of the purified sample in methanol.
-
Inject the solutions into the HPLC system and record the chromatograms.
-
Determine the purity of the isolated this compound by calculating the peak area percentage.
-
Data Presentation
Table 1: Summary of Purification Steps for this compound
| Purification Stage | Stationary Phase | Mobile Phase/Eluent | Purity (%) | Yield (%) |
| Crude Extract | - | 70% Ethanol | ~5-10 | 100 |
| Macroporous Resin | Amberlite XAD-7 | Water, 20-80% Ethanol | ~40-50 | ~80 |
| Silica Gel Column | Silica Gel (200-300 mesh) | Chloroform-Ethyl Acetate-Methanol Gradient | ~85-90 | ~60 |
| Sephadex LH-20 | Sephadex LH-20 | 100% Methanol | >98 | ~45 |
Note: Purity and yield values are approximate and may vary depending on the starting material and experimental conditions.
Mandatory Visualization
Caption: Workflow for this compound purification.
Caption: this compound anti-inflammatory pathway.
Application Note: Quantitative Analysis of Pueroside A by High-Performance Liquid Chromatography (HPLC)
AN-HPLC-028
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Pueroside A in plant extracts and pharmaceutical formulations.
Introduction
This compound is a significant bioactive isoflavonoid (B1168493) glycoside found in the root of Pueraria lobata (Kudzu). Like other isoflavones such as puerarin (B1673276) and daidzin, this compound is of great interest to researchers for its potential pharmacological activities. Accurate and reliable quantification of this compound is essential for quality control of raw herbal materials, standardization of extracts, and in various stages of drug development and pharmacokinetic studies.
This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the precise quantification of this compound. The method has been validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.
Experimental Protocol
Equipment and Reagents
-
HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Reagents:
-
This compound Reference Standard (Purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic Acid (Analytical grade)
-
Water (Deionized or HPLC grade)
-
-
Software: Chromatographic data acquisition and processing software (e.g., OpenLab CDS).
Chromatographic Conditions
The separation and quantification are achieved using a gradient elution method to ensure optimal resolution of this compound from other components commonly found in Pueraria extracts.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 250 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table 1 below |
Table 1: Mobile Phase Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 25.0 | 50 | 50 |
| 26.0 | 5 | 95 |
| 35.0 | 5 | 95 |
| 36.0 | 95 | 5 |
| 40.0 | 95 | 5 |
Preparation of Solutions
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and sonicate for 10 minutes to ensure complete dissolution. Dilute to the mark with methanol. This stock solution should be stored at 4°C and protected from light.
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1.0 to 200 µg/mL. These solutions are used to construct the calibration curve.
-
Accurately weigh 1.0 g of dried, powdered plant material (e.g., Pueraria lobata root).
-
Transfer the powder to a 50 mL conical flask and add 25 mL of 70% methanol.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the resulting mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation
The developed HPLC method was validated for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) as per ICH guidelines.
Specificity
The specificity of the method was evaluated by comparing the chromatograms of a blank (methanol), a standard solution of this compound, and a sample extract. The retention time of this compound in the sample was identical to the standard, and no interfering peaks were observed at this retention time in the blank chromatogram, confirming the method's specificity.
Quantitative Data Summary
The quantitative validation parameters for the HPLC method are summarized in the tables below. These results demonstrate that the method is linear, sensitive, precise, and accurate for the quantification of this compound.
Table 2: Linearity, LOD, and LOQ
| Parameter | Result |
|---|---|
| Linearity Range | 1.0 - 200 µg/mL |
| Regression Equation | y = mx + c (example) |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.29 µg/mL[1][2] |
| Limit of Quantification (LOQ) | 0.90 µg/mL[1][2] |
Table 3: Precision (Repeatability and Intermediate Precision)
| Analyte | Concentration (µg/mL) | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=6) |
|---|---|---|---|
| This compound | 10 | < 2.0% | < 3.0% |
| This compound | 50 | < 2.0% | < 3.0% |
| This compound | 150 | < 1.5% | < 2.5% |
Typical RSD values for precision in similar analyses range from 1.4% to 8.3%.[3]
Table 4: Accuracy (Recovery Study)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean) | Recovery (%) | % RSD |
|---|---|---|---|---|
| Low (80%) | 40 | 39.6 | 99.0 | < 2.0% |
| Medium (100%) | 50 | 50.4 | 100.8 | < 2.0% |
| High (120%) | 60 | 59.1 | 98.5 | < 2.0% |
Acceptable recovery typically ranges from 81.5% to 114.8% for complex matrices.[3]
Visualization of Workflows
The following diagrams illustrate the key workflows described in this application note.
Caption: Workflow for Standard and Sample Preparation.
Caption: General Workflow for HPLC Quantification.
Conclusion
The RP-HPLC method described in this application note is simple, specific, accurate, and precise for the quantitative determination of this compound. The validation results confirm that the method is reliable and suitable for routine quality control analysis of raw materials and finished products containing Pueraria lobata, as well as for research purposes in the pharmaceutical industry. The detailed protocol provides a clear guide for implementation in a laboratory setting.
References
Application Note & Protocol: Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of Pueroside A
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pueroside A, a flavonoid glycoside, is a natural compound of significant interest due to its potential therapeutic properties.[1] Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and formulation development. This document provides a comprehensive guide for developing and validating a robust RP-HPLC method for the determination of this compound, adhering to the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C29H34O14 | [5][6] |
| Molecular Weight | 606.6 g/mol | [1][5][6] |
| IUPAC Name | 2-[(4-hydroxyphenyl)methyl]-3-[4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2H-furan-5-one | [5] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | [1] |
Proposed Analytical Method: RP-HPLC with UV Detection
Based on the analysis of structurally related flavonoid glycosides, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed for the quantification of this compound.[7][8][9]
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Gradient Program | 0-5 min, 15% A; 5-30 min, 15-35% A; 30-40 min, 35-82% A; 40-47 min, 82-88% A; 47-50 min, 88-95% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance for this compound) |
| Injection Volume | 10 µL |
Note: The gradient program is adapted from a method for Pueroside B isomers and may require optimization for this compound.[10]
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation method will depend on the matrix. For a solid sample (e.g., herbal extract powder):
-
Accurately weigh a suitable amount of the homogenized sample powder.
-
Add a known volume of methanol.
-
Sonication for 30 minutes to ensure complete extraction.
-
Centrifuge the mixture at 10,000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol
The developed method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[2][4][11] The validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Before starting the validation, system suitability tests are performed to ensure the chromatographic system is adequate for the analysis.
-
Inject the working standard solution (e.g., 20 µg/mL) six times.
-
Calculate the relative standard deviation (RSD) for the peak area and retention time.
-
The acceptance criteria are typically RSD ≤ 2% for peak area and retention time.
Specificity is the ability to assess the analyte unequivocally in the presence of other components.
-
Analyze a blank sample (matrix without this compound).
-
Analyze a sample spiked with this compound.
-
Analyze a sample containing potential impurities or degradation products.
-
Acceptance Criteria: The peak for this compound should be well-resolved from other peaks, and the blank should show no interfering peaks at the retention time of this compound.
Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical response.
-
Prepare a series of at least five concentrations of this compound standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[4]
Accuracy is the closeness of the test results to the true value.
-
Perform a recovery study by spiking a blank matrix with known concentrations of this compound at three levels (low, medium, and high; e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates for each level.
-
Calculate the percentage recovery.
-
Acceptance Criteria: The mean recovery should be within 98-102%.
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day precision):
-
Analyze six replicates of a sample at 100% of the target concentration on the same day, under the same operating conditions.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the analysis on a different day with a different analyst and/or different equipment.
-
Calculate the RSD of the results.
-
-
Acceptance Criteria: The RSD should be ≤ 2%.
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[4]
These can be determined based on the standard deviation of the response and the slope of the calibration curve: LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness is the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
-
Analyze the effect on the results (e.g., peak area, retention time).
-
Acceptance Criteria: The results should not be significantly affected by the variations, with RSD ≤ 2%.
Data Presentation
The quantitative data from the validation experiments should be summarized in clear and structured tables for easy comparison.
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Retention Time RSD (%) | ≤ 2% | |
| Peak Area RSD (%) | ≤ 2% | |
| Tailing Factor | ≤ 2 |
| Theoretical Plates | | > 2000 |
Table 2: Linearity Data | Concentration (µg/mL) | Mean Peak Area (n=3) | |---|---| | 1 | | | 5 | | | 10 | | | 25 | | | 50 | | | 100 | | | Correlation Coefficient (r²) | | ≥ 0.999 | | Regression Equation | | |
Table 3: Accuracy (Recovery) Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | Mean Recovery (%) |
|---|---|---|---|---|
| Low (80%) | ||||
| Medium (100%) |
| High (120%) | | | | |
Table 4: Precision Data
| Precision Type | Concentration (µg/mL) | Mean Measured Concentration (n=6) | Standard Deviation | RSD (%) |
|---|---|---|---|---|
| Repeatability |
| Intermediate Precision | | | | |
Table 5: LOD and LOQ
| Parameter | Result (µg/mL) |
|---|---|
| Limit of Detection (LOD) |
| Limit of Quantitation (LOQ) | |
Table 6: Robustness Data
| Parameter Varied | Variation | Retention Time | Peak Area |
|---|---|---|---|
| Flow Rate | + 0.1 mL/min | ||
| - 0.1 mL/min | |||
| Column Temperature | + 2°C |
| | - 2°C | | |
Visualizations
Caption: Experimental workflow for the development and validation of an HPLC method for this compound.
Caption: Hypothetical signaling pathway of this compound leading to antioxidant and anti-inflammatory effects.
Conclusion
This application note provides a detailed protocol for the development and validation of an RP-HPLC method for the quantification of this compound. By following the outlined procedures and adhering to the validation parameters, researchers can establish a reliable and accurate analytical method. Such a method is indispensable for the quality control and further pharmacological investigation of this compound. The provided tables and diagrams serve as a practical guide for data organization and visualization of the experimental workflow.
References
- 1. This compound | CAS:100692-52-2 | Manufacturer ChemFaces [chemfaces.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. m.youtube.com [m.youtube.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. This compound | C29H34O14 | CID 168013417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemfarms.com [chemfarms.com]
- 7. Development and validation of an accurate HPLC method for the quantitative determination of picroside II in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development and application of a rapid HPLC method for simultaneous determination of hyperoside, isoquercitrin and eleutheroside E in Apocynum venetum L. and Eleutherococcus senticosus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
Application Notes & Protocols: Interpreting the Mass Spectrum of Pueroside A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pueroside A is an isoflavonoid (B1168493) C-glycoside found in the roots of Pueraria lobata (Kudzu). The structural elucidation and quantification of such natural products are critical in drug discovery and development for understanding their pharmacokinetic profiles, metabolism, and for quality control of herbal preparations. High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a powerful analytical technique for the sensitive and selective analysis of these compounds. This document provides a detailed guide to interpreting the mass spectrum of this compound, including expected fragmentation patterns, and a comprehensive protocol for its analysis.
While specific experimental mass spectral data for this compound is not widely published, its fragmentation can be reliably predicted based on its chemical structure and the well-documented fragmentation patterns of analogous isoflavone (B191592) C-glycosides.
Molecular Structure of this compound:
Data Presentation: Predicted Mass Spectral Data for this compound
The following table summarizes the predicted key ions and their fragments for this compound based on ESI-MS/MS analysis in both positive and negative ion modes. The fragmentation of isoflavone C-glycosides typically involves the cleavage of the glycosidic bonds and retro-Diel-Alder (RDA) reactions within the isoflavone core.
Table 1: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺, m/z 607.19)
| Precursor Ion [M+H]⁺ (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Structure of Fragment |
| 607.19 | 487.15 | C₆H₁₀O₅ (162 Da) - Glucose | [M+H - Glc]⁺ |
| 607.19 | 457.14 | C₇H₁₂O₅ (192 Da) - Rhamnose | [M+H - Rha]⁺ |
| 607.19 | 325.09 | C₁₃H₂₂O₉ (324 Da) - Glc-Rha | [Aglycone+H]⁺ |
| 487.15 | 325.09 | C₇H₁₂O₅ (192 Da) - Rhamnose | [Aglycone+H]⁺ |
| 457.14 | 325.09 | C₆H₁₀O₅ (162 Da) - Glucose | [Aglycone+H]⁺ |
| 325.09 | 297.08 | CO (28 Da) | [Aglycone+H - CO]⁺ |
| 325.09 | 269.08 | 2CO (56 Da) | [Aglycone+H - 2CO]⁺ |
Table 2: Predicted MS/MS Fragmentation Data for this compound ([M-H]⁻, m/z 605.18)
| Precursor Ion [M-H]⁻ (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Structure of Fragment |
| 605.18 | 485.14 | C₆H₁₀O₅ (162 Da) - Glucose | [M-H - Glc]⁻ |
| 605.18 | 455.13 | C₇H₁₂O₅ (192 Da) - Rhamnose | [M-H - Rha]⁻ |
| 605.18 | 323.07 | C₁₃H₂₂O₉ (324 Da) - Glc-Rha | [Aglycone-H]⁻ |
| 485.14 | 323.07 | C₇H₁₂O₅ (192 Da) - Rhamnose | [Aglycone-H]⁻ |
| 455.13 | 323.07 | C₆H₁₀O₅ (162 Da) - Glucose | [Aglycone-H]⁻ |
| 323.07 | 295.06 | CO (28 Da) | [Aglycone-H - CO]⁻ |
| 323.07 | 267.06 | 2CO (56 Da) | [Aglycone-H - 2CO]⁻ |
Experimental Protocols
Sample Preparation
1.1. From Plant Material (Pueraria lobata roots):
-
Grinding: Grind dried plant material to a fine powder.
-
Extraction: Macerate 1 g of the powdered material with 20 mL of 80% methanol (B129727) in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Supernatant Collection: Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Pooling and Filtration: Combine the supernatants and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
1.2. From Biological Matrices (e.g., Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an internal standard.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Final Centrifugation: Centrifuge at 13,000 rpm for 5 minutes to remove any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for analysis.
LC-MS/MS Analysis
2.1. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: 5-40% B
-
15-20 min: 40-95% B
-
20-22 min: 95% B
-
22-22.1 min: 95-5% B
-
22.1-25 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
2.2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Optimized for each transition, typically ranging from 15-40 eV.
Mandatory Visualizations
References
Application Notes and Protocols for Cell-Based Assays of Pueroside A Bioactivity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell-based assays to evaluate the neuroprotective, anti-inflammatory, and anti-diabetic bioactivities of Pueroside A. Detailed protocols for key experiments are provided, along with templates for data presentation and visualizations of relevant signaling pathways.
Neuroprotective Effects of this compound in PC12 Cells
Application: To assess the potential of this compound to protect neuronal cells from oxidative stress-induced cell death, a common hallmark of neurodegenerative diseases. The PC12 cell line, derived from a rat adrenal medulla pheochromocytoma, is a widely used model for neuroprotective studies as these cells differentiate into neuron-like cells in the presence of nerve growth factor (NGF) and are susceptible to oxidative damage.
Data Presentation
Table 1: Neuroprotective Effect of this compound on H₂O₂-Induced Cytotoxicity in PC12 Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control (untreated) | - | 100 |
| H₂O₂ (200 µM) | - | Value |
| This compound + H₂O₂ | e.g., 1 | Value |
| This compound + H₂O₂ | e.g., 10 | Value |
| This compound + H₂O₂ | e.g., 50 | Value |
| This compound only | e.g., 50 | Value |
Experimental Workflow
Experimental Protocol: MTT Assay for Cell Viability
Materials:
-
PC12 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Nerve Growth Factor (NGF)
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Differentiation: Seed PC12 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight. Differentiate the cells by treating them with NGF (50-100 ng/mL) in low-serum medium for 48-72 hours.
-
This compound Treatment: Pre-treat the differentiated cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 24 hours. Include a vehicle control group.
-
Induction of Oxidative Stress: After pre-treatment, add H₂O₂ to the wells at a final concentration of 200 µM to induce oxidative stress. Incubate for a further 24 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Anti-Inflammatory Effects of this compound in RAW 264.7 Cells
Application: To determine the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Data Presentation
Table 2: Inhibitory Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Nitrite (B80452) Concentration (µM) (Mean ± SD) | % Inhibition of NO Production | IC₅₀ (µM) |
| Control (untreated) | - | Value | - | |
| LPS (1 µg/mL) | - | Value | 0 | |
| This compound + LPS | e.g., 1 | Value | Value | Value |
| This compound + LPS | e.g., 10 | Value | Value | |
| This compound + LPS | e.g., 50 | Value | Value | |
| This compound only | e.g., 50 | Value | - |
Experimental Workflow
Experimental Protocol: Griess Assay for Nitric Oxide Production
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Assay:
-
Prepare a standard curve of sodium nitrite (0-100 µM).
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition compared to the LPS-only treated group.
Anti-Diabetic Effects of this compound in INS-1 Cells
Application: To evaluate the potential of this compound to enhance glucose uptake in pancreatic β-cells, a key mechanism for managing hyperglycemia in diabetes. INS-1 cells are a rat insulinoma cell line that is widely used to study β-cell function and insulin (B600854) secretion.
Data Presentation
Table 3: Effect of this compound on Glucose Uptake in INS-1 Cells
| Treatment Group | Concentration (µM) | Glucose Uptake (fold change vs. control) (Mean ± SD) |
| Control (low glucose) | - | 1.0 |
| High Glucose (25 mM) | - | Value |
| This compound | e.g., 1 | Value |
| This compound | e.g., 10 | Value |
| This compound | e.g., 50 | Value |
| Metformin (positive control) | e.g., 1 mM | Value |
Experimental Workflow
Experimental Protocol: 2-NBDG Glucose Uptake Assay
Materials:
-
INS-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 1 mM sodium pyruvate, 50 µM β-mercaptoethanol, and 1% penicillin-streptomycin
-
This compound
-
Metformin (positive control)
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
24-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed INS-1 cells into 24-well plates and culture until they reach 80-90% confluency.
-
Serum Starvation: Wash the cells with PBS and incubate in serum-free, low-glucose (1 g/L) medium for 2 hours.
-
Glucose Uptake:
-
Wash the cells with KRB buffer.
-
Incubate the cells with KRB buffer containing this compound at various concentrations for 30 minutes.
-
Add 2-NBDG (final concentration 100 µM) to each well and incubate for 30 minutes at 37°C.
-
-
Termination and Measurement:
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells and measure the fluorescence of the cell lysates using a fluorescence microplate reader (Excitation/Emission ~485/535 nm).
-
-
Data Analysis: Normalize the fluorescence readings to the total protein content of each well. Calculate the fold change in glucose uptake relative to the untreated control.
Signaling Pathway Analysis
This compound, like many other flavonoids, is hypothesized to exert its biological effects through the modulation of key intracellular signaling pathways, including the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound may inhibit this pathway, thereby reducing inflammation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. The three main branches of the MAPK pathway are ERK, JNK, and p38. The activation of p38 and JNK is often associated with inflammatory and stress responses. This compound may modulate this pathway to exert its anti-inflammatory and neuroprotective effects.
Protocol for Western Blot Analysis of Signaling Proteins:
To confirm the modulation of these pathways by this compound, Western blot analysis can be performed to detect the phosphorylation status of key proteins such as IκBα, p65 (for NF-κB), and p38, ERK, and JNK (for MAPK).
Procedure:
-
Treat cells with this compound and/or the respective stimulus (LPS or H₂O₂) for the appropriate duration.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Animal Models for Elucidating the Therapeutic Potential of Pueroside A
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pueroside A, an isoflavonoid (B1168493) compound predominantly found in the root of Pueraria lobata (Kudzu), has garnered significant interest for its potential therapeutic applications. This document provides detailed application notes and experimental protocols for utilizing various animal models to investigate the effects of this compound in key pathological areas: osteoporosis, neurodegenerative diseases, diabetes mellitus, and inflammation. Due to the limited number of in vivo studies specifically focused on this compound, this guide also incorporates data and methodologies from studies on structurally related compounds, such as puerarin (B1673276), paederoside, and picroside II, to provide a comprehensive framework for future research.
Pharmacokinetics of Puerarin (as a proxy for this compound)
Understanding the pharmacokinetic profile of a compound is crucial for designing effective in vivo studies. While specific data for this compound is limited, studies on the structurally similar isoflavone, puerarin, provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) profile in rats.
Summary of Puerarin Pharmacokinetic Parameters in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (5 mg/kg) | Oral (10 mg/kg) |
| Cmax | - | 140 µg/L | 230 µg/L |
| Tmax | - | ~1 hour | ~1 hour |
| Absolute Oral Bioavailability | - | ~7% | ~7% |
| Major Metabolites | Glucuronides | Glucuronides | Glucuronides |
| Primary Excretion Route | Urine | Urine | Urine |
| Tissue Distribution | Wide, including hippocampus, femur, tibia, heart, lung, liver, kidney | Not specified | Not specified |
| Data extrapolated from a study on puerarin in female rats[1]. |
These findings suggest that while oral bioavailability is relatively low, puerarin is distributed to relevant tissues for studying its effects on bone and the central nervous system[1]. Researchers should consider these pharmacokinetic properties when determining dosage and administration routes for this compound in animal models.
I. Osteoporosis: Ovariectomized (OVX) Rat Model
The ovariectomized (OVX) rat is a widely accepted model for postmenopausal osteoporosis, mimicking the estrogen deficiency-induced bone loss seen in humans.
Application Notes
The OVX rat model is ideal for evaluating the potential of this compound to prevent or treat estrogen-deficient bone loss. Based on studies with the structurally similar compound paederoside, this compound may exert its anti-osteoporotic effects by modulating the Wnt/β-catenin signaling pathway, which is crucial for osteoblast differentiation and bone formation[2][3][4]. Additionally, related compounds have been shown to inhibit the RANKL signaling pathway, a key regulator of osteoclast differentiation and bone resorption.
Experimental Workflow for OVX Rat Model
Caption: Workflow for the ovariectomized rat osteoporosis model.
Detailed Experimental Protocol
1. Animal Model:
-
Species: Female Sprague-Dawley or Wistar rats, 6 months of age.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Ovariectomy Procedure:
-
Anesthetize the rats using an appropriate anesthetic agent.
-
Make a dorsal skin incision and locate the ovaries.
-
Ligate the fallopian tubes and remove the ovaries.
-
Suture the muscle and skin layers.
-
For the sham group, perform the same surgical procedure without removing the ovaries.
3. Treatment Groups (n=8-10 per group):
-
Sham: Sham-operated rats receiving vehicle.
-
OVX + Vehicle: Ovariectomized rats receiving vehicle.
-
OVX + this compound (Low Dose): Ovariectomized rats receiving a low dose of this compound.
-
OVX + this compound (High Dose): Ovariectomized rats receiving a high dose of this compound.
-
OVX + Positive Control: Ovariectomized rats receiving a known anti-osteoporotic agent (e.g., estradiol).
4. Drug Administration:
-
Route: Oral gavage.
-
Frequency: Daily for 12 weeks, starting one week after surgery.
5. Outcome Measures:
-
Bone Mineral Density (BMD): Measure BMD of the femur and lumbar spine using dual-energy X-ray absorptiometry (DXA) at the end of the study[5][6][7].
-
Micro-computed Tomography (µCT): Analyze the trabecular microarchitecture of the distal femur or lumbar vertebrae.
-
Biomechanical Testing: Perform three-point bending tests on the femur to assess bone strength.
-
Serum Biomarkers: Measure serum levels of bone turnover markers, such as alkaline phosphatase (ALP), osteocalcin (B1147995) (OCN), and tartrate-resistant acid phosphatase 5b (TRAP 5b).
-
Histology: Perform histological analysis of bone sections stained with H&E and TRAP.
-
Western Blot/RT-PCR: Analyze the expression of key proteins and genes in the Wnt/β-catenin and RANKL signaling pathways in bone tissue.
Proposed Signaling Pathways in Osteoporosis
Caption: this compound may inhibit RANKL-mediated osteoclastogenesis.
Caption: this compound may promote bone formation via the Wnt/β-catenin pathway.
II. Neurodegenerative Diseases
A. Alzheimer's Disease: APP/PS1 Transgenic Mouse Model
The APP/PS1 transgenic mouse model is a widely used model for Alzheimer's disease, characterized by the overexpression of human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations associated with familial Alzheimer's disease. These mice develop age-dependent amyloid-β (Aβ) plaques and cognitive deficits.
Application Notes
Studies on puerarin, a compound structurally similar to this compound, have shown that it can ameliorate cognitive impairment in APP/PS1 mice, suggesting that this compound may also have neuroprotective effects[8]. The proposed mechanism involves the activation of the Akt/GSK-3β signaling pathway and induction of the antioxidant Nrf2/HO-1 pathway, leading to reduced oxidative stress[8].
Experimental Workflow for APP/PS1 Mouse Model
Caption: Workflow for studying this compound in an APP/PS1 mouse model.
Detailed Experimental Protocol
1. Animal Model:
-
Strain: APP/PS1 double transgenic mice and wild-type littermates.
-
Housing: Standard laboratory conditions.
2. Treatment Groups:
-
Wild-Type + Vehicle
-
APP/PS1 + Vehicle
-
APP/PS1 + this compound (e.g., 20 mg/kg)
-
APP/PS1 + this compound (e.g., 40 mg/kg)
3. Drug Administration:
-
Route: Oral gavage.
-
Frequency: Daily for a specified period (e.g., from 3 to 9 months of age).
4. Outcome Measures:
-
Cognitive Function: Assess spatial learning and memory using the Morris Water Maze test[8].
-
Aβ Plaque Load: Quantify Aβ plaques in the hippocampus and cortex using immunohistochemistry (e.g., with 6E10 antibody).
-
Oxidative Stress Markers: Measure levels of malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD) in brain tissue.
-
Western Blot Analysis: Analyze the expression and phosphorylation of proteins in the Akt/GSK-3β and Nrf2/HO-1 pathways[8].
B. Parkinson's Disease: MPTP-Induced Mouse Model
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used neurotoxin-induced model of Parkinson's disease, characterized by the selective degeneration of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and subsequent loss of striatal dopamine (B1211576).
Application Notes
Given the antioxidant and anti-inflammatory properties of related flavonoids, this compound could be investigated for its neuroprotective effects in the MPTP model. The primary endpoints would be the preservation of dopaminergic neurons and the improvement of motor function.
Detailed Experimental Protocol
1. Animal Model:
-
Strain: C57BL/6 mice.
-
Housing: Standard laboratory conditions.
2. MPTP Induction and Treatment:
-
MPTP Administration: Administer MPTP hydrochloride (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals.
-
This compound Treatment: Administer this compound (e.g., by oral gavage) for a period before and/or after MPTP injection.
3. Outcome Measures:
-
Motor Function: Assess motor coordination and balance using the rotarod test and pole test[9][10].
-
Dopaminergic Neuron Count: Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the number of dopaminergic neurons in the SNpc.
-
Striatal Dopamine Levels: Measure dopamine and its metabolites (DOPAC and HVA) in the striatum using high-performance liquid chromatography (HPLC).
III. Diabetes Mellitus: Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model
The streptozotocin (STZ)-induced diabetic rat model is a common model for Type 1 diabetes, where STZ selectively destroys pancreatic β-cells, leading to insulin (B600854) deficiency and hyperglycemia.
Application Notes
This compound can be evaluated for its potential antidiabetic effects in this model. Key parameters to assess include blood glucose levels, insulin levels, and markers of oxidative stress.
Experimental Workflow for STZ-Induced Diabetic Rat Model
Caption: Workflow for the STZ-induced diabetic rat model.
Detailed Experimental Protocol
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Housing: Standard laboratory conditions.
2. Diabetes Induction:
-
Fast the rats overnight.
-
Administer a single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate (B86180) buffer (pH 4.5)[11][12].
-
Confirm diabetes 72 hours later by measuring blood glucose levels. Rats with fasting blood glucose > 250 mg/dL are considered diabetic.
3. Treatment Groups:
-
Normal Control + Vehicle
-
Diabetic Control + Vehicle
-
Diabetic + this compound (Low Dose)
-
Diabetic + this compound (High Dose)
-
Diabetic + Positive Control (e.g., Glibenclamide)
4. Drug Administration:
-
Route: Oral gavage.
-
Frequency: Daily for a specified period (e.g., 4 weeks).
5. Outcome Measures:
-
Fasting Blood Glucose: Monitor weekly.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the study.
-
Serum Insulin: Measure at the end of the study.
-
Lipid Profile: Measure serum triglycerides and cholesterol.
-
Oxidative Stress Markers: Measure MDA and SOD in pancreatic or liver tissue.
-
Pancreatic Histology: Perform H&E staining of pancreatic sections to assess islet integrity.
IV. Inflammation: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classic and reliable model of acute inflammation used to screen for anti-inflammatory drugs.
Application Notes
This model is suitable for evaluating the acute anti-inflammatory effects of this compound. The primary outcome is the reduction of paw swelling.
Detailed Experimental Protocol
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats.
-
Housing: Standard laboratory conditions.
2. Edema Induction and Treatment:
-
Administer this compound or vehicle (e.g., by oral gavage or intraperitoneal injection) 30-60 minutes before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw[1][13].
-
Inject 0.1 mL of saline into the left hind paw as a control.
3. Outcome Measures:
-
Paw Volume: Measure the volume of both hind paws using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection[1][13].
-
Inhibition of Edema (%): Calculate as: [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.
-
Myeloperoxidase (MPO) Activity: Measure MPO activity in the paw tissue as an indicator of neutrophil infiltration.
-
Cytokine Levels: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the paw tissue homogenate.
Quantitative Data on Anti-inflammatory Effects of a Related Compound
| Treatment | Dose (mg/kg) | Inhibition of Paw Edema (%) |
| Ellagic Acid | 1 | Not specified |
| 3 | Not specified | |
| 10 | Not specified | |
| 30 | Significant dose-dependent reduction | |
| Indomethacin | 5 | Significant reduction |
| Data from a study on ellagic acid in a carrageenan-induced rat paw edema model, demonstrating the type of quantitative data that can be generated[1][13]. |
Conclusion
The animal models and protocols outlined in this document provide a robust framework for investigating the therapeutic potential of this compound across a range of diseases. While direct evidence for this compound's in vivo efficacy is still emerging, the data from structurally related compounds are promising and suggest that this compound warrants further investigation as a potential therapeutic agent. Researchers are encouraged to adapt these protocols to their specific research questions and to contribute to the growing body of knowledge on this promising natural compound.
References
- 1. Absolute oral bioavailability and disposition kinetics of puerarin in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paederoside, an active metabolite of Paederia scandens, alleviates osteoporosis by modulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paederoside, an active metabolite of Paederia scandens, alleviates osteoporosis by modulating Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prevention of Osteoporosis in the Ovariectomized Rat by Oral Administration of a Nutraceutical Combination That Stimulates Nitric Oxide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ovariectomy-associated changes in bone mineral density and bone marrow haematopoiesis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bone Mineral Density Changes after Ovariectomy in Rats as an Osteopenic Model : Stepwise Description of Double Dorso-Lateral Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Puerarin alleviates cognitive impairment and oxidative stress in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Exercise-Induced Neuroprotection and Recovery of Motor Function in Animal Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pueroside A for In Vitro Anti-inflammatory Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pueroside A is an isoflavonoid (B1168493) glycoside that can be isolated from the roots of Pueraria lobata. Traditional use and modern research suggest that compounds from Pueraria lobata possess significant pharmacological properties, including anti-inflammatory activities.[1] Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to a variety of diseases. Key mediators of inflammation include nitric oxide (NO) and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3] The production of these mediators is largely regulated by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6]
These application notes provide a comprehensive guide for conducting in vitro assays to evaluate the anti-inflammatory effects of this compound. The protocols detailed below are based on established methodologies for assessing anti-inflammatory compounds in lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7.[5][7][8]
Data Presentation
The following tables summarize expected quantitative data for the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages. This data is illustrative and serves as an example of potential outcomes from the described protocols.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (% of Control) |
| 0 (Control) | 100 ± 5.2 |
| 0 (LPS only) | 98 ± 4.5 |
| 10 | 99 ± 5.1 |
| 25 | 97 ± 4.8 |
| 50 | 96 ± 5.3 |
| 100 | 95 ± 4.9 |
| Data is presented as mean ± SD. Cell viability is determined after 24 hours of treatment using an MTT or CCK-8 assay. It is crucial to establish a non-toxic concentration range before proceeding with anti-inflammatory assays.[7][9] |
Table 2: Inhibitory Effect of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Production (% of LPS control) | TNF-α Secretion (% of LPS control) | IL-6 Secretion (% of LPS control) |
| Control (no LPS) | 5 ± 1.8 | 4 ± 1.5 | 6 ± 2.1 |
| LPS only | 100 | 100 | 100 |
| LPS + this compound (10 µM) | 82 ± 6.1 | 85 ± 7.3 | 88 ± 6.9 |
| LPS + this compound (25 µM) | 65 ± 5.4 | 68 ± 6.2 | 71 ± 5.8 |
| LPS + this compound (50 µM) | 41 ± 4.9 | 45 ± 5.1 | 49 ± 5.5 |
| LPS + this compound (100 µM) | 25 ± 3.8 | 28 ± 4.2 | 32 ± 4.7 |
| Data is presented as mean ± SD. NO production is measured by the Griess assay, and cytokine secretion is quantified by ELISA after 24 hours of stimulation.[7][9] |
Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways that regulate the expression of pro-inflammatory genes.
-
NF-κB Pathway: In resting cells, the transcription factor NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα.[10] Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[5] This allows NF-κB (typically the p65 subunit) to translocate to the nucleus, where it binds to the promoters of target genes, including those for iNOS, COX-2, TNF-α, and IL-6, initiating their transcription.[5][10] this compound likely inhibits this pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB p65.[11]
-
MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial regulators of inflammatory responses.[6][12][13] LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate downstream transcription factors (like AP-1) that contribute to the expression of inflammatory mediators.[14] this compound may suppress the phosphorylation of ERK, JNK, and p38, thus downregulating the inflammatory response.
Experimental Workflow
Detailed Experimental Protocols
Cell Culture and General Treatment
-
Cell Line: RAW 264.7 murine macrophages.[8]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[8]
-
Seeding: Seed RAW 264.7 cells into appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISAs, 6-well for Western blotting) and allow them to adhere overnight. A typical seeding density for a 96-well plate is 5 x 10⁴ cells/well.[15]
-
Treatment Protocol:
-
Remove the old medium.
-
Pre-treat the cells with various non-toxic concentrations of this compound (e.g., 10, 25, 50, 100 µM) in a fresh medium for 1-2 hours.[9]
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.[5]
-
Incubate for the desired duration (e.g., 24 hours for NO and cytokine analysis, shorter times like 30-60 minutes for signaling pathway analysis).[15]
-
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic potential of this compound.
-
Cell Seeding: Seed cells in a 96-well plate and treat with various concentrations of this compound for 24 hours as described above (without LPS stimulation).[9]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculation: Calculate cell viability as a percentage of the untreated control group.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[16]
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound and LPS as described in the general protocol for 24 hours.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.[15]
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.[15]
-
-
Absorbance Measurement: After another 10 minutes, measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a sodium nitrite standard curve.[9]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
This protocol quantifies the secretion of pro-inflammatory cytokines like TNF-α and IL-6.
-
Cell Treatment: Seed cells in a 24-well or 48-well plate and treat with this compound and LPS as described in the general protocol for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove cell debris. Store at -80°C if not used immediately.[8]
-
ELISA Procedure: Perform the ELISA for TNF-α, IL-6, or IL-1β according to the manufacturer's instructions for the specific commercial kits being used.[9]
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in the samples.
Western Blotting for Signaling Pathway Analysis
This technique is used to measure the levels of total and phosphorylated proteins in the NF-κB and MAPK pathways.
-
Cell Treatment: Seed cells in 6-well plates. Treat with this compound and LPS as described in the general protocol. For phosphorylation events, a short LPS stimulation time (e.g., 15-60 minutes) is typically required.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[15]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK) and a housekeeping protein (e.g., β-actin or GAPDH).[4][15]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.[15]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using image analysis software.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperoside inhibits PRRSV proliferation via the TLR4/NF-κB and p62-Nrf2-Keap1 signaling pathways, mediating inflammation and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]
- 14. Protective effect of ixerisoside A against UVB-induced pro-inflammatory cytokine production in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Promotion of nitric oxide production: mechanisms, strategies, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Pueroside A as a Marker for Herbal Quality Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quality, safety, and efficacy of herbal medicinal products are contingent upon the consistency of their phytochemical composition. Pueraria lobata (Willd.) Ohwi, commonly known as Kudzu, is a widely utilized medicinal plant in traditional medicine, valued for its rich content of isoflavones.[1] While puerarin (B1673276) is the most well-known isoflavone (B191592) in Pueraria lobata, other related compounds, such as puerosides, also contribute to the plant's chemical profile and potential therapeutic effects.[1][2] Pueroside A, an isoflavone glycoside, serves as a valuable marker for the quality control of Pueraria lobata and its derived products. Its quantification ensures the authenticity, consistency, and potency of the herbal material.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the quality control of herbal products. This includes methodologies for extraction, quantification via High-Performance Liquid Chromatography (HPLC), and stability testing.
Rationale for Using this compound as a Quality Control Marker
The principle of using a chemical marker for quality control is to ensure batch-to-batch consistency of the herbal product.[3] this compound is a suitable marker for Pueraria lobata for the following reasons:
-
Specificity: this compound is a characteristic constituent of Pueraria species.[1]
-
Bioactivity: Related pueroside derivatives have demonstrated biological activities, such as anti-inflammatory effects, suggesting that this compound may contribute to the therapeutic efficacy of the herb.[2]
-
Quantifiability: this compound can be accurately and reliably quantified using modern analytical techniques like HPLC.[3][4]
The following diagram illustrates the logical relationship in herbal quality control.
Application Notes
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC coupled with a Diode Array Detector (DAD) or UV detector is the recommended method for the quantification of this compound. This technique offers excellent specificity, precision, and accuracy for analyzing complex herbal extracts.[3][4] The method should be validated according to ICH guidelines (Q2(R1)) to ensure reliability.[5]
Table 1: HPLC Method Parameters (Illustrative Example)
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B) |
| Gradient Program | 0-10 min, 10-25% A; 10-25 min, 25-40% A; 25-30 min, 40-10% A |
| Flow Rate | 1.0 mL/min |
| Detection | 254 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 30 °C |
Quantitative Data
The content of this compound can vary depending on the plant part, geographical source, harvest time, and processing methods. Establishing a specification for this compound content is crucial for ensuring product consistency.
Table 2: Hypothetical this compound Content in Pueraria lobata Samples
| Sample ID | Plant Part | Geographical Origin | This compound Content (mg/g dry weight) |
| PL-R-001 | Root | Anhui, China | 2.5 |
| PL-R-002 | Root | Zhejiang, China | 3.1 |
| PL-L-001 | Leaf | Anhui, China | 0.8 |
| PL-S-001 | Stem | Anhui, China | 0.5 |
Note: This data is illustrative. Actual values must be determined experimentally.
Stability of this compound
Stability testing is essential to determine the shelf-life and appropriate storage conditions for both the raw material and the finished product.[6][7] this compound, like other glycosides, may be susceptible to degradation under conditions of high temperature, humidity, extreme pH, and light exposure.
Table 3: Stability Testing Conditions (ICH Q1A(R2))
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Experimental Protocols
The following workflow diagram outlines the overall process from sample preparation to data analysis.
Protocol 1: Extraction of this compound from Herbal Material
This protocol describes an efficient method for extracting this compound from dried Pueraria lobata root powder.
Materials and Reagents:
-
Dried and powdered Pueraria lobata root
-
70% Ethanol (B145695) (v/v)
-
Ultrasonic bath
-
Centrifuge and centrifuge tubes (50 mL)
-
Volumetric flasks
-
0.45 µm syringe filters
Procedure:
-
Accurately weigh 1.0 g of powdered Pueraria lobata root into a 50 mL centrifuge tube.
-
Add 25 mL of 70% ethanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the powder.
-
Place the tube in an ultrasonic bath and sonicate at 50 °C for 45 minutes.[8]
-
After sonication, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a 50 mL volumetric flask.
-
Repeat the extraction (steps 2-6) on the plant residue one more time, combining the supernatants in the same volumetric flask.
-
Allow the combined extract to cool to room temperature and then add 70% ethanol to the mark. Mix thoroughly.
-
Filter an aliquot of the extract through a 0.45 µm syringe filter into an HPLC vial for analysis.
Protocol 2: Quantification of this compound by HPLC
This protocol provides a method for the chromatographic separation and quantification of this compound.
Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid
-
Prepared sample extract from Protocol 1
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial conditions.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the parameters in Table 1 .
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the series of standard solutions to generate a calibration curve.
-
Inject the prepared sample extracts (from Protocol 1).
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve (Peak Area vs. Concentration).
-
The content of this compound in the dry material (mg/g) is calculated as: Content (mg/g) = (C × V × D) / W Where:
-
C = Concentration from calibration curve (mg/mL)
-
V = Final volume of the extract (mL)
-
D = Dilution factor (if any)
-
W = Weight of the herbal powder (g)
-
-
Protocol 3: Stability Testing of this compound in Herbal Extracts
This protocol outlines a basic procedure to assess the stability of this compound under accelerated conditions.
Procedure:
-
Prepare a batch of herbal extract as described in Protocol 1.
-
Divide the extract into multiple airtight, light-resistant containers.
-
Place the containers in a stability chamber set to accelerated conditions (40 °C / 75% RH).[9][10]
-
Analyze the this compound content at predetermined time points (e.g., 0, 1, 3, and 6 months) using the HPLC method described in Protocol 2.[9][10]
-
Record any changes in the physical appearance of the extract (color, clarity).
-
Plot the concentration of this compound against time to determine the degradation kinetics and estimate the shelf-life.
Potential Pharmacological Relevance and Signaling Pathways
Pueroside derivatives have been reported to possess anti-inflammatory properties.[2] This activity is often mediated through the modulation of key inflammatory signaling pathways. While the specific pathways for this compound are under investigation, a plausible mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of inflammation.
This diagram illustrates how this compound might inhibit the IKK complex, preventing the degradation of IκBα. This, in turn, sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of pro-inflammatory genes. This potential mechanism underscores the importance of this compound not just as a marker, but as a potentially bioactive contributor to the herb's overall effect.
References
- 1. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puerol and pueroside derivatives from Pueraria lobata and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and validation of an analytical procedure by high-performance liquid chromatography for the quantification of peroxisomicines and isoperoxisomicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation protocol of analytical procedures for quantification of drugs in polymeric systems for parenteral administration: dexamethasone phosphate disodium microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. primera-corp.com [primera-corp.com]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. mdpi.com [mdpi.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Pueroside A Extraction & Purification
Welcome to the technical support center for Pueroside A (also known as Puerarin) extraction and purification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Section 1: General Extraction & Yield Issues
Q1: What are the common causes for a low overall yield of this compound?
A1: Low yield can stem from several factors throughout the extraction and purification process. Key areas to investigate include:
-
Suboptimal Extraction Parameters: The efficiency of the initial extraction is critical. Factors like solvent concentration, temperature, and extraction time must be optimized. For instance, using an ethanol (B145695) concentration that is too high or too low can significantly reduce extraction efficiency.
-
Incomplete Purification: During purification, this compound can be lost if adsorption to the resin is incomplete or if it is not fully desorbed during elution.
-
Compound Degradation: this compound can be sensitive to high temperatures and pH extremes. Prolonged exposure to harsh conditions, such as excessively high ultrasonic power or temperatures above 80°C, can lead to degradation.[1]
-
Material Quality: The concentration of this compound in the raw plant material (Pueraria lobata root) can vary significantly based on its geographic origin, harvest time, and storage conditions.
-
Experimental Losses: Physical loss of product during transfers, filtration, or solvent evaporation is a common culprit. Ensure careful handling at each step.
Q2: Which extraction method is most effective for this compound?
A2: Ultrasound-Assisted Extraction (UAE) is highly effective and widely used for extracting this compound from Pueraria lobata.[2][3] It offers significant advantages over traditional methods, including higher efficiency, shorter extraction times, and lower operating temperatures, which helps to minimize degradation of the target compound.[4][5]
Section 2: Ultrasound-Assisted Extraction (UAE) Troubleshooting
Q3: My this compound yield is low despite using UAE. What parameters should I check?
A3: For suboptimal UAE yields, review the following critical parameters:
-
Ethanol Concentration: The polarity of the solvent is crucial. For this compound, an optimal ethanol concentration is around 71%.[2] Significantly deviating from this can reduce yield.
-
Solvent-to-Material Ratio: A higher ratio generally improves extraction by increasing the concentration gradient, but an excessively high ratio offers diminishing returns and wastes solvent. A ratio of approximately 22:1 mL/g has been shown to be effective.[2]
-
Extraction Time: While UAE is rapid, the extraction time needs to be sufficient for the solvent to penetrate the plant matrix. Optimal times are typically between 40-50 minutes.[2][5] Extending the time beyond the optimum may not increase yield and could promote degradation.[3]
-
Ultrasonic Power/Intensity: Higher power can enhance extraction by improving cell wall disruption, but excessive power can degrade this compound. If you observe a decrease in yield after increasing power, it may be too high.[3] An intensity of 3.0 W/cm² has been used effectively.[5]
-
Temperature: Increased temperature can improve solvent penetration and solubility. However, temperatures that are too high can cause solvent evaporation and compound degradation. An optimal temperature of around 58°C has been reported.[5]
Q4: I noticed that my yield decreased after increasing the sonication time to over an hour. Why?
A4: This is a common observation. While an initial increase in sonication time boosts extraction, prolonged exposure to ultrasonic waves can lead to the degradation of thermolabile compounds like this compound. The cavitation bubbles generated by ultrasound create localized high-temperature and high-pressure zones that can break down the molecule if exposure is too long. Studies have shown the this compound extraction rate can decrease after an optimal time (e.g., 30-50 minutes) is exceeded.[2][3]
Section 3: Purification Troubleshooting (Macroporous Resin)
Q5: How do I select the best macroporous resin for this compound purification?
A5: Resin selection depends on the polarity of the target molecule. This compound is a moderately polar flavonoid glycoside.
-
Polarity: Weakly polar or non-polar resins (e.g., based on styrene-divinylbenzene, such as D101) are often effective for adsorbing moderately polar compounds from aqueous extracts.[6] The adsorption is driven by hydrophobic interactions and van der Waals forces.[7]
-
Surface Area and Pore Size: Resins with a large surface area and suitable pore diameter are crucial for high adsorption capacity.[8] Always consult the manufacturer's specifications to match the resin to your target molecule.
Q6: My this compound is not binding well to the resin column (early breakthrough). What could be the cause?
A6: Early breakthrough, where this compound is detected in the column effluent shortly after loading, can be due to several factors:
-
Flow Rate is Too High: A high flow rate reduces the contact time between the crude extract and the resin, preventing effective adsorption. Try reducing the loading flow rate (e.g., to 2-3 bed volumes per hour).[7]
-
Sample Concentration is Too High: Overly concentrated crude extract can saturate the top of the resin bed quickly, leading to premature leakage. Diluting the sample to an optimal concentration is recommended.[9]
-
Inappropriate pH: The pH of the sample solution can affect the polarity and solubility of this compound, influencing its interaction with the resin. Ensure the pH is optimized for binding.
-
Column Overloading: You may be loading a sample volume that exceeds the resin's binding capacity. Determine the resin's dynamic adsorption capacity to define the maximum loading volume.
Q7: The purity of my final product is low after elution. How can I improve it?
A7: Low purity is typically caused by co-elution of impurities. To improve this:
-
Optimize the Washing Step: After loading the crude extract, wash the column with deionized water to remove highly polar, unbound impurities like sugars and salts.
-
Use a Stepwise Elution Gradient: Instead of a single high-concentration ethanol elution, use a stepwise gradient. Start with a low concentration of ethanol (e.g., 10-20%) to wash away weakly bound impurities. Then, increase the ethanol concentration (e.g., 60-70%) to desorb the target this compound.[7][10] This selective desorption is key to achieving high purity.
Section 4: HPLC Analysis Troubleshooting
Q8: My this compound peak is showing significant tailing in the HPLC chromatogram. What should I do?
A8: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the column itself.
-
Adjust Mobile Phase pH: this compound has phenolic hydroxyl groups. If the mobile phase pH is not optimal, these groups can interact with residual silanols on the C18 column, causing tailing. Adding a small amount of acid (e.g., phosphoric acid or formic acid) to the mobile phase to lower the pH (typically to around 2.5-3.0) can suppress this interaction.[11]
-
Check Column Health: A degraded or contaminated column can also cause tailing. Flush the column with a strong solvent or, if the problem persists, replace the column.
-
Sample Overload: Injecting too concentrated a sample can lead to peak shape distortion. Try diluting your sample.
Q9: The retention time of my this compound peak is shifting between injections. How can I fix this?
A9: Retention time instability is a common issue.
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence. This can take 10-20 column volumes.
-
Mobile Phase Composition: If your mobile phase is prepared by mixing solvents online, ensure the pump is functioning correctly. If preparing it manually, ensure it is thoroughly mixed and degassed.[12] Using a buffered mobile phase can help maintain a stable pH and improve reproducibility.[13]
-
Temperature Fluctuations: Column temperature affects retention time. Using a column oven to maintain a constant temperature is highly recommended.
Quantitative Data Summary
Table 1: Optimized Ultrasound-Assisted Extraction (UAE) Parameters for this compound
| Parameter | Optimized Value | Reported Yield (mg/g) | Source |
|---|---|---|---|
| Ethanol Concentration | 71.35% | 41 ± 0.63 | [2] |
| Extraction Time | 49.08 min | 41 ± 0.63 | [2] |
| Solvent-to-Material Ratio | 21.72 mL/g | 41 ± 0.63 | [2] |
| Ultrasound Temperature | 57.82 °C | 43.04 | [5] |
| Ultrasound Time | 39.79 min | 43.04 | [5] |
| Ultrasound Intensity | 3.0 W/cm² | - |[5] |
Table 2: Example Macroporous Resin Purification Parameters for Flavonoids (Note: These are general parameters; optimization for this compound is required.)
| Parameter | Resin Type | Value | Purpose | Source |
|---|---|---|---|---|
| Loading Flow Rate | HPD100C | 2 BV/h | Ensure sufficient contact time for adsorption | [7] |
| Washing Step | D101 | Water | Remove unbound polar impurities | [6] |
| Elution Solvent | HPD100C | 60% Ethanol | Desorb target compounds | [7] |
| Elution Flow Rate | HPD100C | 3 BV/h | Efficiently recover the product | [7] |
| Purity Increase | AB-8 | 6.0-fold | Demonstrates enrichment capability |[9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation: Weigh 10 g of dried, powdered Pueraria lobata root and place it into a 500 mL flask.
-
Solvent Addition: Add 220 mL of 71% ethanol-water solution to the flask to achieve a solvent-to-material ratio of 22:1.[2]
-
Sonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Set the temperature to 58°C and sonicate for 45 minutes.[2][5]
-
Filtration: After extraction, cool the mixture and filter it through vacuum filtration to separate the extract from the plant residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol. The resulting aqueous solution is the crude extract.
Protocol 2: Macroporous Resin Purification of this compound Crude Extract
-
Resin Preparation: Pack a glass column with a suitable non-polar resin (e.g., D101). Pre-treat the resin by washing sequentially with ethanol and then deionized water until the effluent is clear.
-
Sample Loading: Dissolve the crude extract in deionized water to a known concentration. Load the solution onto the top of the equilibrated resin column at a slow flow rate (e.g., 2 BV/h).[7] Collect the effluent and monitor for this compound to determine the breakthrough point.
-
Washing: After loading, wash the column with 2-3 bed volumes of deionized water to remove unbound impurities.
-
Elution: Desorb the bound compounds using a stepwise ethanol gradient.
-
Elute with 3 BV of 20% ethanol to remove weakly bound impurities.
-
Elute with 4 BV of 60% ethanol to desorb and collect the this compound fraction.[7]
-
-
Final Processing: Collect the 60% ethanol fraction and remove the solvent using a rotary evaporator. The remaining solid can be freeze-dried to obtain the purified this compound powder.
Visualized Workflows and Logic
Caption: Diagram 1: General Workflow for this compound Production.
Caption: Diagram 2: Troubleshooting Low this compound Yield.
References
- 1. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimisation of ultrasound-assisted extraction of puerarin and total isoflavones from Puerariae Lobatae Radix (Pueraria lobata (Wild.) Ohwi) with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Enrichment and Purification of Syringin, Eleutheroside E and Isofraxidin from Acanthopanax senticosus by Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of Flavonoids from an Aqueous Cocoa (Theobroma cocoa L.) Extract Using Macroporous Adsorption Resins [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Purification of eleutherosides by macroporous resin and the active fractions of anti-inflammatory and antioxidant activity from Acanthopanax senticosus extract - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. hplc.eu [hplc.eu]
- 12. Preparation Mobile Phase of HPLC Column - Hawach [hawachhplccolumn.com]
- 13. moravek.com [moravek.com]
Technical Support Center: Pueroside A Isomer Separation
Welcome to the technical support center for challenges related to the separation of Pueroside A and its isomers. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate this compound from its isomers?
Separating this compound from its isomers is a significant challenge primarily because isomers possess the same molecular formula and weight, leading to very similar physicochemical properties.[1][2][3] This similarity results in nearly identical behavior in standard chromatographic systems, making distinct separation difficult. For instance, isomers of the related Pueroside B exhibit highly similar mass spectrometry fragmentation patterns, rendering MS/MS detection alone insufficient for differentiation.[4] Key challenges include:
-
Similar Polarity and Hydrophobicity: Isomers often have negligible differences in polarity, causing them to co-elute in both normal-phase and reverse-phase chromatography.
-
Identical Molecular Weight: This makes mass spectrometry-based distinction impossible without prior chromatographic separation.[5]
-
Stereochemical Similarity: Stereoisomers, in particular, have identical connectivity and functional groups, differing only in the spatial arrangement of atoms.[3] This requires specialized separation techniques, such as chiral chromatography, or highly selective non-chiral methods.[6][7]
Q2: What are the most common analytical techniques used for separating this compound and its isomers?
The most common and effective techniques are high-performance liquid chromatography (HPLC) and multi-step column chromatography.[4][5]
-
High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique. Success often relies on specialized columns that can exploit subtle differences in isomer structure, such as those with phenyl, biphenyl (B1667301), or polar-embedded phases.[5][8][9]
-
Column Chromatography: Often used for initial fractionation and enrichment. Macroporous resins (e.g., AB-8) and MCI gel are frequently employed to separate compounds from crude extracts before finer purification with preparative HPLC.[4]
-
Crystallization: In some cases, selective crystallization can be used, especially if the isomers form different crystal lattices or have different solubilities under specific conditions.[10][11]
Q3: Can I distinguish this compound isomers using mass spectrometry (MS) alone?
No, typically you cannot. Isomers have the same mass and often produce nearly identical fragmentation patterns in MS/MS analysis.[4][5] Therefore, successful chromatographic separation before the compounds enter the mass spectrometer is essential for accurate identification and quantification.
Troubleshooting Guides
Issue 1: Poor or No Peak Resolution in HPLC
Q: My HPLC chromatogram shows a single broad peak or overlapping peaks for this compound and its isomers. How can I improve the resolution?
A: Achieving baseline separation of isomers requires careful optimization of several HPLC parameters. The following troubleshooting workflow can guide you.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Detailed Steps:
-
Evaluate Your Column: Standard C18 columns may not provide sufficient selectivity.[7] Consider columns that offer different separation mechanisms, such as π-π interactions.
-
Optimize the Mobile Phase:
-
Solvent Choice: The choice between acetonitrile (B52724) and methanol (B129727) can significantly impact selectivity for isomers.[5] Methanol can enhance resolution on biphenyl phases.[5]
-
Gradient Elution: A shallow, slow gradient is often required to resolve closely eluting compounds.
-
Additives: Experiment with small amounts of acid (e.g., 0.1% formic acid) or buffer to control the ionization state of the molecules, which can alter retention times.
-
-
Adjust Physical Parameters:
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, albeit at the cost of longer run times.
-
Temperature: Changing the column temperature affects solvent viscosity and mass transfer, which can alter selectivity.
-
Issue 2: Co-elution of Isomers During Column Chromatography
Q: I am using macroporous resin or MCI gel chromatography, but my fractions contain a mixture of isomers. What can I do?
A: This is a common issue as these materials separate primarily based on broad polarity differences.
-
Employ a Gradient Elution: Use a very slow, shallow gradient of the organic solvent (e.g., methanol in water). Start with a low percentage of organic solvent and increase it in small increments (e.g., 5-10%).
-
Collect Smaller Fractions: Instead of collecting large volumes, reduce the fraction size to better isolate the point where one isomer starts to elute before the other.
-
Use Tandem Chromatography: Re-chromatograph the mixed fractions on a different stationary phase. For example, if you first used a macroporous resin, follow up with an MCI gel or silica (B1680970) gel column, which offer different selectivities.
Experimental Protocols & Data
General Workflow for Isomer Isolation
The following diagram illustrates a typical multi-step workflow for isolating Pueroside isomers from a plant extract.
Caption: General experimental workflow for Pueroside isomer isolation.
Protocol 1: Column Chromatography for Initial Fractionation
This protocol is adapted from methodologies used for separating Pueroside B isomers from Pueraria lobata extracts and serves as an excellent starting point.[4]
-
Preparation: Pulverize dried plant material and extract with 80% ethanol. Concentrate the extract under reduced pressure.
-
Macroporous Resin Chromatography:
-
Stationary Phase: AB-8 macroporous resin.
-
Sample Loading: Dissolve the crude extract in methanol and load it onto the column.
-
Elution: Perform a stepwise gradient elution with methanol-water mixtures (e.g., 20:80, 40:60, 60:40, 80:20, 100:0 v/v).
-
Analysis: Monitor fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions rich in the isomers.
-
-
MCI Gel Chromatography:
-
Stationary Phase: MCI gel (e.g., GEL CHP20P).
-
Elution: Pool the relevant fractions from the previous step and further separate them using a finer methanol-water gradient (e.g., 30:70 to 100:0 v/v).
-
Protocol 2: Preparative HPLC for Final Purification
Q: What are good starting conditions for a preparative HPLC method?
A: The optimal conditions depend heavily on the specific isomers and the column used. However, based on successful separations of related compounds, the following parameters can be used as a starting point.[4]
| Parameter | Recommended Starting Condition | Notes |
| Column | C18, Phenyl, or Biphenyl Phase | A C18 column is standard, but Phenyl or Biphenyl phases often provide better selectivity for isomers.[5][8] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | The choice of organic modifier is critical. Test both to see which provides better separation.[5] |
| Elution Mode | Isocratic or Shallow Gradient | For preparative scale, an isocratic method is often preferred for simplicity once separation is achieved. Start with a shallow gradient to find the optimal solvent composition. |
| Solvent Ratio | 35:65 to 40:60 (v/v) Organic:Aqueous | This is a common range. Adjust based on initial analytical runs. For example, a 40:60 (v/v) acetonitrile-water isocratic elution has been used successfully.[4] |
| Flow Rate | Dependent on column diameter | Start with the manufacturer's recommended flow rate and adjust as needed. |
| Detection | UV (e.g., 254 nm or 280 nm) | Puerosides have strong UV absorbance. |
Important Note: Always develop and optimize the separation method on an analytical scale (e.g., using a 4.6 mm ID column) before scaling up to a preparative column to save time, solvent, and sample.
References
- 1. biocompare.com [biocompare.com]
- 2. Simultaneous Recognition and Separation of Organic Isomers Via Cooperative Control of Pore‐Inside and Pore‐Outside Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Isolation and Characterization of Novel Pueroside B Isomers and Other Bioactive Compounds from Pueraria lobata Roots: Structure Elucidation, α-Glucosidase, and α-Amylase Inhibition Studies [mdpi.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. quora.com [quora.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromforum.org [chromforum.org]
- 9. welch-us.com [welch-us.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Resolution of Pueroside A and Pueroside B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Pueroside A and Pueroside B during chromatographic analysis.
Troubleshooting Guide: Resolving Co-elution
This guide addresses common issues and provides systematic steps to achieve baseline separation of this compound and Pueroside B.
Q1: My this compound and Pueroside B peaks are completely co-eluting. Where do I start?
A1: Complete co-elution suggests that the initial chromatographic conditions lack the necessary selectivity to differentiate between the two compounds. The primary goal is to adjust the chromatographic parameters to influence their interaction with the stationary and mobile phases differently.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting the co-elution of this compound and B.
Step-by-step guidance:
-
Modify the Mobile Phase:
-
Adjust Organic Solvent Ratio: If using a reversed-phase C18 column with a methanol-water or acetonitrile-water mobile phase, systematically vary the percentage of the organic solvent. A lower percentage of organic solvent will generally increase retention times and may improve resolution.
-
Change the Organic Modifier: Switching from methanol (B129727) to acetonitrile (B52724), or vice versa, can alter selectivity due to different solvent properties.
-
Modify the pH: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of phenolic hydroxyl groups on the puerosides, leading to sharper peaks and potentially altered selectivity.
-
-
Optimize the Gradient Elution Program:
-
If using a gradient, make it shallower. A slower increase in the organic solvent concentration over a longer period can enhance the separation of closely eluting compounds.
-
-
Change the Column Chemistry:
-
If modifications to the mobile phase are unsuccessful, consider a different stationary phase. While C18 is a good starting point, other phases can offer different selectivities. Phenyl-hexyl or biphenyl (B1667301) columns can provide alternative pi-pi interactions, which may be beneficial for separating aromatic isoflavonoids. For these highly polar glycosides, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be a powerful option.
-
-
Consider Alternative Chromatographic Techniques:
-
For particularly challenging separations, Supercritical Fluid Chromatography (SFC) can be a powerful alternative to HPLC for isoflavonoid (B1168493) separation.[1]
-
Q2: I see a shoulder on my main peak. Are this compound and B partially co-eluting?
A2: A shoulder on a peak is a strong indication of partial co-elution. The goal here is to enhance the separation that is already occurring.
Logical Approach to Improving Partial Separation:
Caption: A logical flow for enhancing the resolution of partially co-eluting peaks.
Recommendations:
-
Fine-tune the mobile phase: Make smaller, incremental changes to the organic solvent composition.
-
Decrease the flow rate: This can sometimes improve peak resolution, although it will increase the run time.
-
Increase the column length or use a column with a smaller particle size: This will increase the column efficiency and should lead to better separation.
Frequently Asked Questions (FAQs)
Q1: What are the structural differences between this compound and Pueroside B that make their separation challenging?
A1: this compound and Pueroside B are both isoflavonoid glycosides. This compound has a molecular formula of C₂₉H₃₄O₁₄, while Pueroside B has a molecular formula of C₃₀H₃₆O₁₅. The slight differences in their molecular weight and polarity, due to the additional methoxy (B1213986) and glycosyl groups in Pueroside B, are the basis for their chromatographic separation. However, their core structures are very similar, which can lead to co-elution under non-optimized conditions.
Q2: What type of HPLC column is best suited for separating this compound and Pueroside B?
A2: A reversed-phase C18 column is the most common and often successful choice for the separation of isoflavonoids like this compound and B. Columns with a particle size of 5 µm or less are recommended for better resolution. For more challenging separations, consider columns with different selectivities such as phenyl-hexyl or biphenyl phases.
Q3: What are typical mobile phases used for the separation of these compounds?
A3: A gradient elution using a mixture of acetonitrile and water or methanol and water is typically employed. The addition of a small amount of acid, such as 0.1% formic acid or acetic acid, to the aqueous phase is highly recommended to improve peak shape and reproducibility.
Q4: Can I use an isocratic method to separate this compound and Pueroside B?
A4: While an isocratic method might be possible, a gradient elution is generally preferred for complex samples containing multiple isoflavonoids. A gradient allows for the separation of compounds with a wider range of polarities in a reasonable timeframe. For separating only this compound and B, a carefully optimized isocratic method could be developed.
Q5: At what wavelength should I monitor the separation of this compound and Pueroside B?
A5: Isoflavonoids typically have strong UV absorbance between 250 nm and 270 nm. A detection wavelength of 260 nm is a common choice for the analysis of puerosides.
Quantitative Data Summary
The following table summarizes typical chromatographic parameters that can be used as a starting point for method development. Note that exact retention times will vary depending on the specific instrument, column, and precise mobile phase preparation.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Expected Elution Order | This compound followed by Pueroside B (based on polarity) |
Detailed Experimental Protocol
This protocol provides a robust starting point for the UPLC-DAD analysis of this compound and Pueroside B.
1. Sample Preparation:
1.1. Accurately weigh a suitable amount of the plant extract or sample. 1.2. Dissolve the sample in a methanol:water (50:50, v/v) solution. 1.3. Sonicate for 15 minutes to ensure complete dissolution. 1.4. Filter the solution through a 0.22 µm syringe filter into a UPLC vial.
2. UPLC Conditions:
-
Instrument: A UPLC system equipped with a photodiode array (PDA) detector.
-
Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% (v/v) formic acid in water.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 30% B
-
15-20 min: Linear gradient from 30% to 40% B
-
20-22 min: Hold at 90% B (column wash)
-
22-25 min: Return to 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Detection: PDA detector, monitoring at 260 nm.
3. Data Analysis:
3.1. Identify the peaks for this compound and Pueroside B by comparing their retention times with those of reference standards. 3.2. Quantify the compounds using a calibration curve prepared from the reference standards.
References
Pueroside A stability under different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Pueroside A under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is an isoflavone (B191592) glycoside, a class of compounds known for their potential therapeutic properties. Understanding its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of biological activity and the formation of impurities. Proper storage and handling are essential to maintain the integrity of the compound throughout its shelf life and during experimental use.
Q2: What are the primary factors that can affect the stability of this compound?
Based on studies of structurally similar isoflavone glycosides like puerarin (B1673276), daidzin, and genistin, the primary factors affecting the stability of this compound are expected to be:
-
Temperature: High temperatures can accelerate degradation.[1][2][3]
-
pH: this compound is likely to be more stable in neutral to slightly acidic conditions and may degrade in alkaline environments.[2][4][5]
-
Light: Exposure to UV and visible light can cause photodegradation.[6][7]
-
Humidity: High humidity can lead to hydrolysis and degradation, especially for a glycoside.[7]
-
Oxidizing Agents: The presence of oxidizing agents may lead to the degradation of the isoflavone structure.
Q3: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored in a cool, dark, and dry place.[7] Specifically, storage at low temperatures (e.g., 2-8 °C or -20 °C) in a tightly sealed container, protected from light, is recommended.[8][9] For long-term storage, maintaining a dry environment is critical.[7][9]
Q4: How can I monitor the stability of my this compound sample?
The most common method for monitoring the stability of isoflavones is High-Performance Liquid Chromatography (HPLC) with UV detection.[4][10][11] A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of the remaining active compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my this compound sample. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the sample has been consistently stored at the recommended low temperature, protected from light, and in a dry environment. 2. Check Experimental Conditions: Avoid high temperatures, extreme pH (especially alkaline), and prolonged exposure to light during your experiments. 3. Perform Quality Control: Use HPLC to check the purity and concentration of your this compound stock solution before use. |
| Unexpected peaks appear in my HPLC chromatogram. | Formation of degradation products. | 1. Analyze Stress Conditions: Review your experimental protocol for potential stressors such as heat, light, or incompatible solvents. 2. Conduct Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study on a small amount of your sample under controlled stress conditions (acid, base, heat, light, oxidation). This will help in confirming if the unexpected peaks are indeed degradants.[4][12] |
| Variability in experimental results between different batches of this compound. | Inconsistent purity or degradation of different batches. | 1. Standardize Storage: Implement a strict, standardized storage protocol for all this compound batches. 2. Qualify Each Batch: Perform an initial HPLC analysis on each new batch to confirm its purity and concentration before use. |
| Precipitation of this compound in my aqueous solution. | This compound has limited water solubility, which can be affected by pH and temperature. | 1. Use Co-solvents: Consider using a small percentage of an organic solvent like DMSO or ethanol (B145695) to improve solubility. 2. Adjust pH: Ensure the pH of your solution is within a range where this compound is known to be soluble and stable (typically neutral to slightly acidic). 3. Prepare Fresh Solutions: Prepare solutions fresh before each experiment to minimize the risk of precipitation over time. |
Data on Stability of Structurally Similar Isoflavone Glycosides
Since direct quantitative stability data for this compound is limited, the following tables summarize findings for structurally related isoflavone glycosides to provide an indication of potential stability characteristics.
Table 1: Thermal Stability of Isoflavone Glycosides
| Compound | Temperature (°C) | Time | Degradation (%) | Reference |
| Daidzin | 185 | 3 min | 26 | [1] |
| Genistin | 185 | 3 min | 27 | [1] |
| Daidzin | 215 | 3 min | 65 | [1] |
| Genistin | 215 | 3 min | 74 | [1] |
| Daidzin | 215 | 15 min | 91 | [1] |
| Genistin | 215 | 15 min | 94 | [1] |
| PEGylated Puerarin | High Temperature | Not specified | Severe Degradation | [7] |
Table 2: pH Stability of Isoflavones
| Compound | pH Condition | Observation | Reference |
| Genistein (B1671435) | 9 | Rapid degradation | [2] |
| Daidzein (B1669772) | 9 | Moderate degradation | [2] |
| Isoflavone Aglycones | Alkaline (1M NaOH) | Unstable, degradation observed within 2 hours | [5] |
| Isoflavone Aglycones | Acidic | Stable | [4][5] |
Table 3: Photostability of Isoflavones
| Compound | Light Condition | Observation | Reference |
| Daidzein | Simulated sunlight | Degrades primarily by direct photolysis | [6] |
| Genistein | Simulated sunlight | Slower degradation by direct photolysis, enhanced in the presence of natural organic matter | [6] |
| PEGylated Puerarin | Light | Severe degradation | [7] |
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[12][13]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 30 min, 1, 2, 4 hours). Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80 °C) for a defined period (e.g., 24, 48, 72 hours). Also, test the stability of the solid compound under the same conditions.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light (e.g., a photostability chamber) for a defined duration. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples (including a non-stressed control) by a validated stability-indicating HPLC method. Compare the peak area of this compound and observe the formation of any degradation products.
Protocol 2: HPLC Method for this compound Quantification
This is a general reverse-phase HPLC method that can be adapted for the quantification of this compound and its degradation products.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, 10% B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of this compound (typically around 250 nm for isoflavones).
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. Stabilities of daidzin, glycitin, genistin, and generation of derivatives during heating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal stability of genistein and daidzein and its effect on their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of isoflavones in soy milk stored at elevated and ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lume.ufrgs.br [lume.ufrgs.br]
- 5. researchgate.net [researchgate.net]
- 6. Aquatic photochemistry of isoflavone phytoestrogens: degradation kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Stability of PEGylated puerarin under different storage conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Stability of isoflavone isomers in steamed black soybeans and black soybean koji stored under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmadekho.com [pharmadekho.com]
Technical Support Center: Forced Degradation Studies of Pueroside A
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting forced degradation studies on Pueroside A. The information is presented in a practical question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting forced degradation studies on this compound?
Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of this compound.[1][2] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods.[1][3] The data generated is crucial for formulation development, determining storage conditions, and ensuring the safety and efficacy of pharmaceutical products containing this compound.[2]
Q2: What are the typical stress conditions applied in forced degradation studies of flavonoids like this compound?
Standard stress conditions aim to mimic the effects of hydrolysis, oxidation, heat, and light.[4] These typically include:
-
Acidic Hydrolysis: Exposure to acidic solutions (e.g., HCl, H₂SO₄).[2]
-
Basic Hydrolysis: Exposure to basic solutions (e.g., NaOH, KOH).[2]
-
Oxidative Degradation: Treatment with an oxidizing agent, most commonly hydrogen peroxide (H₂O₂).
-
Thermal Degradation: Exposure to elevated temperatures.
-
Photolytic Degradation: Exposure to UV and visible light.
Q3: What analytical techniques are most suitable for analyzing the degradation of this compound and its degradation products?
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and effective technique for separating and quantifying this compound and its degradation products.[1][5] For structural elucidation and identification of the degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (e.g., UPLC-QTOF-MS), are indispensable.[5][6][7]
Troubleshooting Guides
Issue 1: No or minimal degradation of this compound is observed under stress conditions.
Possible Cause 1: Stress conditions are too mild.
-
Troubleshooting:
-
Acid/Base Hydrolysis: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M or higher), increase the temperature (e.g., reflux), or prolong the exposure time.[2]
-
Oxidation: Increase the concentration of hydrogen peroxide (e.g., from 3% to 30%) or extend the reaction time.
-
Thermal Degradation: Increase the temperature in increments (e.g., 10°C) or extend the heating duration.
-
Photodegradation: Ensure the light source provides sufficient energy and exposure time as per ICH Q1B guidelines.
-
Possible Cause 2: this compound is inherently stable under the applied conditions.
-
Troubleshooting: If significant degradation is still not observed after intensifying the stress conditions, it may indicate high stability of the molecule under those specific conditions. It is important to document these findings as they are valuable for understanding the stability profile of this compound.
Issue 2: Excessive degradation of this compound is observed, making it difficult to identify primary degradation products.
Possible Cause: Stress conditions are too harsh.
-
Troubleshooting:
-
Acid/Base Hydrolysis: Decrease the concentration of the acid or base, reduce the temperature, or shorten the exposure time.
-
Oxidation: Lower the concentration of the oxidizing agent or perform the reaction at a lower temperature.
-
All Conditions: It is recommended to perform time-point studies to track the degradation process and identify the formation of primary versus secondary degradation products.
-
Issue 3: Poor resolution between this compound and its degradation peaks in the chromatogram.
Possible Cause 1: Suboptimal HPLC method.
-
Troubleshooting:
-
Mobile Phase: Modify the mobile phase composition (e.g., change the organic modifier, alter the pH of the aqueous phase, or use a different buffer).
-
Gradient Elution: Optimize the gradient profile to improve the separation of closely eluting peaks.
-
Column: Try a column with a different stationary phase chemistry (e.g., C8 instead of C18) or a different particle size.
-
Possible Cause 2: Co-elution of multiple degradation products.
-
Troubleshooting:
-
Employ a photodiode array (PDA) detector to check for peak purity.
-
Utilize LC-MS to determine if multiple components are present under a single chromatographic peak.
-
Experimental Protocols (Generalized)
No specific quantitative data for the forced degradation of this compound was found in the public domain. The following are generalized protocols based on standard industry practices for flavonoids.
Table 1: Generalized Conditions for Forced Degradation of this compound
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60°C - 80°C (or reflux) | 2 - 24 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature - 60°C | 30 minutes - 8 hours |
| Oxidative | 3% - 30% H₂O₂ | Room Temperature | 2 - 24 hours |
| Thermal | Dry Heat | 80°C - 105°C | 24 - 72 hours |
| Photolytic (Solid) | UV & Visible Light | Ambient | As per ICH Q1B |
| Photolytic (Solution) | UV & Visible Light | Ambient | As per ICH Q1B |
Visualizations
Experimental Workflow
Caption: Experimental Workflow for Forced Degradation Studies of this compound.
Troubleshooting Logic
Caption: Troubleshooting Logic for Common Issues in Forced Degradation Studies.
References
- 1. longdom.org [longdom.org]
- 2. rjptonline.org [rjptonline.org]
- 3. biomedres.us [biomedres.us]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC-Q-TOF-MS/MS Analysis for Steaming Times-dependent Profiling of Steamed Panax quinquefolius and Its Ginsenosides Transformations Induced by Repetitious Steaming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic application of UPLC-Q-ToF-MS/MS coupled with chemometrics for the identification of natural food pigments from Davidson plum and native currant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana [frontiersin.org]
Technical Support Center: Enhancing Pueroside A Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the aqueous solubility of Pueroside A. The information is presented in a question-and-answer format, offering troubleshooting advice and detailed experimental protocols for common challenges encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a flavonoid glycoside with the chemical formula C₂₉H₃₄O₁₄ and a molecular weight of approximately 606.6 g/mol .[1] While it is soluble in organic solvents such as DMSO, pyridine, methanol, and ethanol (B145695), it is presumed to have low aqueous solubility, a common characteristic of many flavonoid compounds.[2] Poor water solubility can significantly limit its application in various experimental and pharmaceutical formulations, affecting its bioavailability and therapeutic efficacy.
Q2: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?
Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs. These can be broadly categorized as physical and chemical modifications. Physical approaches include particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphism), and the use of drug carriers like solid dispersions and cyclodextrins. Chemical modifications may involve altering the pH or forming salts, though these are less common for neutral compounds like this compound. Other methods include the use of co-solvents, surfactants, and advanced formulations like liposomes and nanoparticles.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| This compound precipitates out of aqueous buffer. | The concentration of this compound exceeds its maximum solubility in the chosen buffer. The pH of the buffer is not optimal for solubility. | - Determine the approximate solubility in the intended buffer before preparing a stock solution. - Consider using a co-solvent such as ethanol or DMSO in a small, biocompatible percentage. - Explore the use of solubility-enhancing excipients like cyclodextrins. |
| Inconsistent results in biological assays. | Poor and variable dissolution of this compound leads to inconsistent concentrations in the assay medium. Aggregation of the compound at higher concentrations. | - Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous assay medium with vigorous mixing. - Utilize a formulation approach such as a cyclodextrin (B1172386) inclusion complex or a solid dispersion to improve dissolution. |
| Difficulty in preparing a stable aqueous formulation for in vivo studies. | The low intrinsic solubility of this compound leads to rapid precipitation and low bioavailability upon administration. | - Formulate this compound as a nanosuspension, liposomal encapsulation, or a solid dispersion to improve its in vivo dissolution and absorption. |
Experimental Protocols for Solubility Enhancement
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate poorly soluble molecules, like this compound, forming water-soluble inclusion complexes.[3][4][5][6] Studies on the similar compound Hyperoside have shown a 9-fold increase in water solubility using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).[3][4][5][6]
Experimental Protocol: Ultrasonic Method
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD. This can be optimized by testing other ratios (e.g., 1:2, 2:1).
-
Preparation:
-
Dissolve a specific amount of HP-β-CD in deionized water.
-
Add the corresponding molar amount of this compound to the HP-β-CD solution.
-
-
Ultrasonication: Sonicate the mixture in an ultrasonic bath at a controlled temperature (e.g., 40-50°C) for a specified time (e.g., 30-60 minutes).
-
Filtration and Lyophilization:
-
Filter the resulting solution through a 0.45 µm membrane to remove any undissolved this compound.
-
Freeze-dry the filtrate to obtain the this compound-HP-β-CD inclusion complex as a powder.
-
-
Solubility Determination:
-
Add an excess amount of the prepared complex to a known volume of water.
-
Shake at a constant temperature for 24 hours.
-
Filter the solution and determine the concentration of this compound using a suitable analytical method (e.g., HPLC-UV).
-
Quantitative Data from a Similar Compound (Hyperoside)
| Cyclodextrin Type | Molar Ratio (Hyp:CD) | Solubility Enhancement |
| 2-hydroxypropyl-β-cyclodextrin | 1:1 | 9-fold |
| β-cyclodextrin | 1:1 | Lower than HP-β-CD |
| methyl-β-cyclodextrin | 1:1 | Lower than HP-β-CD |
Data adapted from studies on Hyperoside and may serve as a reference for this compound.[3][4][5][6]
Solid Dispersion
Solid dispersion involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[7] This can reduce drug crystallinity and enhance wettability, thereby improving dissolution rate and solubility.[8][9]
Experimental Protocol: Solvent Evaporation Method
-
Component Selection:
-
Drug: this compound
-
Carrier: A hydrophilic polymer such as Polyvinylpyrrolidone (PVP K30) or Polyethylene glycol (PEG 6000).
-
Solvent: A common solvent that dissolves both this compound and the carrier (e.g., ethanol or a methanol-dichloromethane mixture).
-
-
Preparation:
-
Dissolve this compound and the carrier in the chosen solvent in a specific weight ratio (e.g., 1:1, 1:5, 1:10).
-
Stir the solution until a clear solution is formed.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-60°C).
-
Dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.
-
-
Post-Processing:
-
Scrape the solid dispersion from the flask.
-
Gently grind and sieve the powder to obtain a uniform particle size.
-
-
Dissolution Testing:
-
Perform in vitro dissolution studies using a USP dissolution apparatus (e.g., paddle method) in a relevant medium (e.g., simulated gastric or intestinal fluid).
-
Compare the dissolution profile of the solid dispersion with that of pure this compound.
-
Nanoparticle Formulation
Reducing the particle size of a drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution velocity and saturation solubility.
Experimental Protocol: Emulsification-Solvent Evaporation for PLGA Nanoparticles
-
Organic Phase Preparation: Dissolve this compound and a biodegradable polymer like poly(lactic-co-glycolic acid) (PLGA) in an organic solvent such as ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, for example, Poloxamer 188.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature under vacuum to evaporate the organic solvent, leading to the formation of this compound-loaded nanoparticles.
-
Purification and Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the supernatant. Wash the nanoparticles with deionized water to remove any excess stabilizer and unencapsulated drug.
-
Lyophilization: Resuspend the nanoparticle pellet in a cryoprotectant solution (e.g., mannitol) and freeze-dry to obtain a powder that can be easily redispersed.
Liposomal Encapsulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For a lipophilic compound like this compound, it would primarily be entrapped within the lipid bilayer.
Experimental Protocol: Thin-Film Hydration Method
-
Lipid Film Formation: Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid phase transition temperature. This will lead to the spontaneous formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
Purification: Remove the unencapsulated this compound by methods such as dialysis or gel filtration.
Visualizing Experimental Workflows and Concepts
To aid in the understanding of the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.
Caption: Workflow for preparing this compound-cyclodextrin inclusion complexes.
Caption: Principle of solubility enhancement via solid dispersion.
Disclaimer: The experimental protocols provided are generalized and should be considered as starting points. Optimization of parameters such as drug-to-carrier ratios, solvent selection, and processing conditions is crucial for achieving the desired solubility enhancement for this compound.
References
- 1. chemfarms.com [chemfarms.com]
- 2. This compound | CAS:100692-52-2 | Manufacturer ChemFaces [chemfaces.com]
- 3. [PDF] Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside | Semantic Scholar [semanticscholar.org]
- 4. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Recovery of Pueroside A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of Pueroside A during sample preparation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a flavonoid glycoside, a type of natural phenolic compound, primarily sourced from the herbs of Pueraria lobata[1]. Its chemical formula is C₂₉H₃₄O₁₄ and it has a molecular weight of approximately 606.6 g/mol [2]. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol[1].
Q2: What are the most common methods for extracting this compound from plant material?
Traditional methods for extracting flavonoids like this compound include maceration, percolation, and Soxhlet extraction[3][4]. However, modern techniques are often more efficient. These include:
-
Ultrasound-Assisted Extraction (UAE): Utilizes sound waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency[3].
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process[3].
-
Supercritical Fluid Extraction (SFE): Employs a supercritical fluid, typically CO₂, as the extraction solvent, which offers high selectivity and is environmentally friendly[3].
-
Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures to increase extraction efficiency[4].
For Pueraria lobata, extraction with 80% ethanol (B145695) has been reported to be effective[5].
Q3: How can I purify this compound from a crude extract?
A common and effective method for the purification of isoflavonoids like this compound is column chromatography using macroporous adsorption resins[5]. These resins can selectively adsorb the target compounds from the crude extract. The adsorbed compounds can then be eluted using a suitable solvent, often an ethanol-water mixture.
Q4: What is the best way to quantify the concentration of this compound in a sample?
High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a widely used and reliable method for the quantification of this compound[1]. An HPLC-DAD-MSn method allows for both quantification and structural confirmation of the compound.
Section 2: Troubleshooting Guides
Low this compound Recovery During Extraction
| Symptom | Possible Cause | Troubleshooting Suggestion |
| Low extraction yield | Inefficient cell wall disruption. | Ensure the plant material is finely powdered to increase the surface area for solvent interaction. |
| Inappropriate solvent selection. | This compound is soluble in polar organic solvents. Ethanol-water mixtures are commonly used. Optimize the ethanol concentration (e.g., starting with 70-80%). | |
| Suboptimal extraction temperature. | Increasing the temperature can enhance solubility and diffusion. However, excessively high temperatures may lead to degradation. A temperature range of 50-70°C is often a good starting point for flavonoids. | |
| Insufficient extraction time. | Ensure the extraction time is adequate for the solvent to penetrate the plant matrix and solubilize the target compound. | |
| Inadequate solvent-to-solid ratio. | A low solvent-to-solid ratio may result in incomplete extraction. Increase the volume of the solvent relative to the amount of plant material. | |
| Degradation of this compound | High temperatures during extraction or solvent evaporation. | Use the lowest effective temperature for extraction and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) at a controlled temperature (e.g., < 50°C). |
| Exposure to alkaline conditions. | Flavonoid glycosides can be unstable in alkaline solutions. Maintain a neutral or slightly acidic pH during extraction and subsequent processing steps. | |
| Presence of degradative enzymes. | Endogenous plant enzymes (e.g., glycosidases) could potentially degrade this compound. Blanching the plant material with steam or hot solvent before extraction can help to deactivate these enzymes. |
Issues During Purification with Macroporous Resin
| Symptom | Possible Cause | Troubleshooting Suggestion |
| Low adsorption of this compound onto the resin | Inappropriate resin type. | Different resins have varying polarities and pore sizes. Screen several types of macroporous resins (e.g., D101, AB-8, HP-20) to find the one with the best adsorption capacity for this compound. |
| High flow rate during sample loading. | A high flow rate reduces the contact time between the sample and the resin, leading to poor adsorption. Optimize the flow rate to allow for sufficient interaction. | |
| Saturation of the resin. | The amount of crude extract loaded has exceeded the binding capacity of the resin. Reduce the sample load or use a larger column. | |
| Incomplete elution of this compound from the resin | Inappropriate elution solvent. | The eluting solvent may not be strong enough to desorb the compound. Gradually increase the ethanol concentration in the eluent (e.g., from 30% to 90%) to find the optimal concentration for desorption. |
| Low elution volume. | The volume of the elution solvent may be insufficient. Increase the volume of the eluent to ensure complete recovery. | |
| Low temperature of the eluent. | Elution can sometimes be improved at slightly elevated temperatures. Consider warming the elution solvent. | |
| Co-elution of impurities with this compound | Poor selectivity of the resin. | The chosen resin may not be selective enough to separate this compound from other structurally similar compounds. |
| Inadequate washing step. | Weakly bound impurities may not have been sufficiently removed before elution. Increase the volume of the washing solvent (typically water or a low concentration of ethanol) to remove these impurities. |
Problems in HPLC Quantification
| Symptom | Possible Cause | Troubleshooting Suggestion |
| Poor peak shape (tailing or fronting) | Column degradation. | The stationary phase of the column may be deteriorating. Try flushing the column or replace it if necessary. |
| Inappropriate mobile phase pH. | The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjust the pH to improve peak shape. | |
| Column overload. | The concentration of the injected sample is too high. Dilute the sample and re-inject. | |
| Baseline noise or drift | Contaminated mobile phase. | Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Degas the mobile phase to remove dissolved air. |
| Detector instability. | Allow the detector lamp to warm up sufficiently. If the problem persists, the lamp may need to be replaced. | |
| System leaks. | Check all fittings and connections for any signs of leakage. | |
| Inconsistent retention times | Fluctuations in mobile phase composition. | Ensure the mobile phase is well-mixed and that the solvent delivery system is functioning correctly. |
| Temperature variations. | Use a column oven to maintain a constant temperature, as retention times can be sensitive to temperature changes. | |
| Inconsistent flow rate. | Check the pump for any issues, such as air bubbles or worn seals, that could cause flow rate fluctuations. |
Section 3: Experimental Protocols
Protocol for Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Sample Preparation: Dry the roots of Pueraria lobata at a controlled temperature (e.g., 50-60°C) and grind them into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the powder in an extraction vessel.
-
Add the extraction solvent (e.g., 200 mL of 70% ethanol in water).
-
Place the vessel in an ultrasonic bath.
-
Set the extraction parameters:
-
Temperature: e.g., 60°C
-
Time: e.g., 45 minutes
-
Ultrasonic power: e.g., 200 W
-
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the solid residue from the liquid extract.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Protocol for Purification of this compound using Macroporous Resin
-
Resin Pre-treatment:
-
Soak the macroporous resin (e.g., D101 or AB-8) in ethanol for 24 hours to swell and remove any impurities.
-
Wash the resin thoroughly with deionized water until no ethanol is detected.
-
Pack the pre-treated resin into a glass column.
-
-
Adsorption:
-
Dissolve the crude extract in deionized water or a low-concentration ethanol solution.
-
Load the sample solution onto the column at a controlled flow rate (e.g., 2 bed volumes per hour).
-
-
Washing:
-
After loading, wash the column with deionized water to remove unretained impurities like sugars and salts.
-
-
Elution:
-
Elute the adsorbed compounds using a stepwise or gradient elution with increasing concentrations of ethanol in water (e.g., 30%, 50%, 70%, 90% ethanol).
-
Collect the fractions and analyze them for the presence of this compound using a suitable analytical method like HPLC.
-
-
Concentration:
-
Combine the fractions containing this compound and concentrate them under reduced pressure to obtain the purified product.
-
Section 4: Quantitative Data Summary
The following tables summarize the impact of various parameters on the extraction of isoflavones from Pueraria lobata, which can serve as a reference for optimizing this compound recovery.
Table 1: Effect of Ethanol Concentration on Isoflavone (B191592) Yield
| Ethanol Concentration (%) | Isoflavone Yield (mg/g) |
| 30 | ~45 |
| 50 | ~55 |
| 70 | ~60 |
| 90 | ~50 |
Data adapted from studies on puerarin (B1673276) extraction and may require optimization for this compound.
Table 2: Effect of Extraction Temperature on Isoflavone Yield
| Temperature (°C) | Isoflavone Yield (mg/g) |
| 40 | ~50 |
| 50 | ~58 |
| 60 | ~62 |
| 70 | ~59 |
Data adapted from studies on puerarin extraction and may require optimization for this compound.
Table 3: Comparison of Different Extraction Methods for Flavonoids
| Extraction Method | Typical Extraction Time | Relative Yield | Advantages |
| Maceration | 24-48 hours | Moderate | Simple, low cost |
| Soxhlet Extraction | 6-12 hours | High | Efficient for exhaustive extraction |
| Ultrasound-Assisted Extraction (UAE) | 30-60 minutes | High | Fast, efficient, lower solvent consumption |
| Microwave-Assisted Extraction (MAE) | 5-30 minutes | Very High | Very fast, highly efficient, reduced solvent use |
General comparison for flavonoid extraction; specific performance may vary for this compound.
Section 5: Visualization
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound recovery.
Potential Signaling Pathway for Flavonoid Glycosides
While the specific signaling pathways modulated by this compound are still under investigation, related flavonoid glycosides have been shown to influence key cellular pathways. The following diagram illustrates the PI3K/AKT/mTOR pathway, which is a common target for such compounds and is involved in cell proliferation, survival, and apoptosis.
Caption: PI3K/AKT/mTOR signaling pathway.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. researchgate.net [researchgate.net]
- 3. Isolation of individual isoflavone species from soybean by solvent extraction followed by the combination of macroporous resin and aluminium oxide separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Adsorption and isolation of macroporous resin for three isoflavonoids from puerariae lobatae radix] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
Technical Support Center: Pueroside A Isolation and Analysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Pueroside A. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low abundance of this compound in plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which plant sources is it found?
A1: this compound is a C-glucosyl isoflavone (B191592) with the chemical formula C₂₉H₃₄O₁₄[1]. It is primarily found in the roots of Pueraria lobata (Kudzu)[2][3][4][5][6]. Due to its structural similarity and co-occurrence with the more abundant and extensively studied puerarin (B1673276) (daidzein-8-C-glucoside), puerarin is often used as a reference compound in research.
Q2: What are the known biological activities of this compound and related isoflavones?
A2: this compound and its related isoflavones from Pueraria lobata have demonstrated a range of biological activities, including:
-
Anti-diabetic effects: By inhibiting α-glucosidase and α-amylase, they can help regulate blood glucose levels.
-
Anti-inflammatory properties: They can modulate inflammatory pathways, such as the NF-κB signaling pathway.
-
Neuroprotective effects: Studies on puerarin suggest protective effects against neurotoxicity and cerebral ischemia.
-
Antioxidant activity: These compounds have been shown to combat oxidative stress.
Q3: Why is the abundance of this compound in plant extracts considered low, and what are the typical yields?
A3: The concentration of this compound in Pueraria lobata roots is often significantly lower than that of its analogue, puerarin. The yield of total isoflavones and specific compounds can vary depending on the plant's geographical origin, harvest time, and the extraction method employed. For instance, while optimized extraction methods can yield up to 60.56 mg/g of puerarin, the yields for minor isoflavones like this compound are considerably less.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction, purification, and quantification of this compound.
Issue 1: Low Extraction Yield of this compound
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Solvent Selection | Use polar solvents like methanol (B129727) or ethanol (B145695). An aqueous solution (e.g., 46-70% ethanol) is often more effective than absolute solvent. |
| Inefficient Extraction Method | Consider advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency. |
| Inadequate Extraction Parameters | Optimize parameters like temperature (50-65°C), extraction time (20-90 minutes), and the solid-to-liquid ratio (e.g., 1:10 to 1:20 g/mL). |
| Poor Cell Wall Disruption | Employ enzyme-assisted extraction (EAE) using cellulases or xylanases to break down the plant cell wall and enhance the release of this compound. |
Issue 2: Co-extraction of Impurities and Difficulty in Purification
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Complex Plant Matrix | Utilize macroporous resins for preliminary purification. Different resin types (e.g., HPD-100, XAD-4) have varying affinities for isoflavones. |
| Presence of Pigments and Polysaccharides | Perform a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and some pigments. |
| Overlapping Chromatographic Peaks | Optimize the mobile phase composition and gradient in your HPLC method. Consider using a different column chemistry (e.g., phenyl-hexyl instead of C18). |
Issue 3: Inaccurate Quantification by HPLC
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Lack of a Commercial Standard for this compound | If a certified standard for this compound is unavailable, use a well-characterized puerarin standard for semi-quantification, and clearly report the results as "puerarin equivalents." |
| Matrix Effects in HPLC-UV/MS | Prepare calibration standards in a blank matrix solution (an extract of a plant known not to contain this compound) to compensate for matrix effects. |
| Poor Peak Resolution | Adjust the mobile phase pH. For isoflavones, a slightly acidic mobile phase (e.g., with 0.1% formic or acetic acid) often improves peak shape. |
| Column Degradation | Use a guard column to protect the analytical column from irreversible adsorption of matrix components. Regularly flush the column with a strong solvent. |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of Isoflavones
-
Sample Preparation: Dry the roots of Pueraria lobata at 60°C and grind them into a fine powder (40-60 mesh).
-
Extraction Solvent: Prepare a 46% (v/v) aqueous ethanol solution.
-
Extraction Procedure:
-
Mix the powdered plant material with the extraction solvent at a solid-to-liquid ratio of 1:11.5 (g/mL).
-
Place the mixture in an ultrasonic bath.
-
Perform the extraction at 65°C for 22 minutes.
-
-
Post-Extraction:
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm membrane filter before HPLC analysis.
-
Protocol 2: Enzyme-Assisted Extraction (EAE) to Enhance Yield
-
Sample Preparation: Prepare the plant material as described in Protocol 1.
-
Enzymatic Hydrolysis:
-
Suspend the plant powder in a suitable buffer (e.g., citrate (B86180) buffer, pH 5.0).
-
Add cellulase (B1617823) (e.g., 10 FPIU/g of plant material) and/or xylanase (e.g., 300 IU/g of plant material).
-
Incubate the mixture at 50°C for 6-12 hours with gentle agitation.
-
-
Solvent Extraction:
-
After enzymatic treatment, add ethanol to the mixture to a final concentration of 70%.
-
Proceed with solvent extraction as described in Protocol 1 (ultrasound or conventional maceration).
-
Protocol 3: HPLC Quantification of this compound
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-10 min: 10-25% B
-
10-25 min: 25-40% B
-
25-30 min: 40-10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm.
-
Quantification: Prepare a calibration curve using a this compound or puerarin standard of known concentrations.
Quantitative Data Summary
The following table summarizes typical yields of puerarin, which can be used as an indicator for the relative abundance and the effect of different extraction methods.
| Extraction Method | Solvent | Temperature (°C) | Time (min) | Solid-to-Liquid Ratio | Puerarin Yield (mg/g) | Reference |
| Conventional Maceration | 70% Ethanol | Room Temp | 120 | 1:9 | 37.51 ± 0.64 | [2] |
| Ultrasound-Assisted | 46% Ethanol | 65 | 22 | 1:11.5 | 60.56 | [1] |
| Supercritical Fluid (CO₂) | Ethanol (co-solvent) | 50 | 90 | - | 3.1 ± 0.2 | [2] |
| Enzyme-Assisted + Ethanol | 70% Ethanol | 50 | 360 | - | Yield increased by 1.64 times | [7] |
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Experimental workflow for this compound.
Signaling Pathway: Puerarin's Anti-Inflammatory Effect via NF-κB Inhibition
Caption: Puerarin inhibits the NF-κB pathway.
Signaling Pathway: Puerarin's Role in Ameliorating Insulin (B600854) Resistance via AMPK Activation
Caption: Puerarin activates the AMPK pathway.
References
- 1. Puerarin alleviates insulin resistance in type 2 diabetic mice by modulating fetuin B-AMPK/ACC signaling pathway in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective Mechanisms of Puerarin in Central Nervous System Diseases: Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Mechanism of Puerarin Against Diabetes and its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Puerarin inhibits the inflammatory response in atherosclerosis via modulation of the NF-κB pathway in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Sensitive Detection of Pueroside A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method refinement for the sensitive detection of Pueroside A. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound, providing practical solutions to overcome these challenges.
Sample Preparation
-
Q1: What is the most effective solvent for extracting this compound from plant material? A1: A mixture of 70% ethylene (B1197577) glycol has been shown to be an effective extraction solvent for isoflavonoids, including this compound, from Radix Puerariae[1]. Ultrasonic-assisted extraction is a common technique to improve extraction efficiency[1]. For general isoflavone (B191592) extraction, ethanol (B145695) has also been used effectively[2].
-
Q2: My sample extracts contain many interfering compounds. How can I clean them up before injection? A2: Solid-phase extraction (SPE) is a highly effective technique for sample cleanup. For complex biological samples, SPE can isolate analytes from the matrix[3]. Various sorbents can be used, and for isoflavones, C18 cartridges are common. Dispersed solid-phase purification with adsorbents like primary secondary amine (PSA) has also been used to remove interference when analyzing isoflavones in Radix Puerariae[1].
HPLC-DAD Analysis
-
Q3: I am seeing poor peak shape (tailing or fronting) for this compound. What could be the cause? A3: Poor peak shape can result from several factors. Check the pH of your mobile phase; isoflavonoids are phenolic and their ionization state can affect peak shape. Using a mobile phase with a modifier like 0.1% formic acid can help[1]. Also, ensure your sample is dissolved in a solvent weaker than or similar in strength to the initial mobile phase. Overloading the column with too much sample can also cause peak distortion.
-
Q4: My retention times for this compound are shifting between runs. How can I improve reproducibility? A4: Retention time variability is often due to issues with the mobile phase or column temperature. Ensure your mobile phase is well-mixed and degassed. Inconsistent mobile phase composition can lead to shifts. Using a column oven to maintain a constant temperature is crucial for reproducible chromatography. Also, allow for adequate column equilibration time between runs, especially when using gradient elution.
-
Q5: I'm not achieving good separation between this compound and other closely related isoflavonoids. What can I do? A5: To improve resolution, you can optimize the mobile phase composition and the gradient program. Trying different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) can alter selectivity. A shallower gradient can also improve the separation of closely eluting peaks. Additionally, using a column with a different stationary phase chemistry or a smaller particle size (as in UPLC) can provide better resolving power[4].
LC-MS/MS Analysis
-
Q6: I am experiencing low sensitivity for this compound in my LC-MS/MS analysis. How can I enhance the signal? A6: For LC-MS/MS, optimizing the ion source parameters (e.g., spray voltage, gas temperatures, and flow rates) is critical. Electrospray ionization (ESI) in negative ion mode is often used for the analysis of isoflavones[5]. Ensure the mobile phase is compatible with ESI; volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are recommended. Developing a multiple-reaction monitoring (MRM) method will significantly improve sensitivity and selectivity[5].
-
Q7: I suspect matrix effects are suppressing the ionization of this compound. How can I mitigate this? A7: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples[6]. To reduce matrix effects, improve your sample preparation with a more rigorous cleanup step like SPE. You can also try diluting your sample if the concentration of this compound is high enough. Using a stable isotope-labeled internal standard that co-elutes with this compound can help to compensate for signal suppression or enhancement[6].
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the quantification of isoflavonoids, including those structurally similar to this compound. This data can be used as a benchmark for method development and validation.
| Analytical Method | Analyte(s) | Linearity (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| HPLC-MS/MS | 13 Isoflavones | >0.9990 | <0.017 | <0.873 | 93.1 - 104.4 | [5] |
| UHPLC | 4 Isoflavones | - | 0.020 - 0.086 | 0.065 - 0.29 | 90.5 - 109.6 | [1] |
| HPLC-DAD | 9 Marker Compounds | >0.9980 | 0.003 - 0.071 | 0.010 - 0.216 | 96.36 - 106.95 | [7] |
| HPLC-UV | Puerarin | 0.9992 | 0.015 | - | - | [8] |
| HPLC-DAD | 11 Cannabinoids | - | - | 0.010 | - | [9] |
Experimental Protocols
Below are detailed methodologies for the sensitive detection of this compound and other isoflavonoids based on published literature.
Protocol 1: UPLC-Q-TOF-MS/MS for Qualitative Analysis of Chemical Constituents in Puerariae Lobatae Radix[4]
-
Sample Preparation:
-
Take the dispensing granules of Puerariae Lobatae Radix.
-
Perform extraction to obtain a solution for analysis.
-
-
Chromatographic Conditions:
-
Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-4 min, 5%-10% B
-
4-10 min, 10%-15% B
-
10-20 min, 15%-16% B
-
20-27 min, 16%-31% B
-
27-33 min, 31%-59% B
-
33-42 min, 59%-95% B
-
42-42.1 min, 95%-5% B
-
42.1-45 min, 5% B
-
-
Flow Rate: 0.35 mL·min⁻¹.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ion Source: Electrospray ionization (ESI).
-
Mode: Positive and negative ion modes.
-
Data Acquisition: Full scan MS and MS/MS.
-
Protocol 2: HPLC-MS/MS for Rapid Simultaneous Determination of Isoflavones[5]
-
Sample Preparation:
-
Extract powdered Radix puerariae with a suitable solvent.
-
Filter the extract before injection.
-
-
Chromatographic Conditions:
-
Column: Kinetex core-shell C18 column (50 mm × 2.1 mm i.d., 2.6 µm).
-
Mobile Phase: Gradient elution (details not specified in the abstract).
-
Flow Rate: Not specified.
-
Column Temperature: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometry Conditions:
-
Ion Source: ESI.
-
Mode: Negative ionization.
-
Detection: Multiple-reaction monitoring (MRM).
-
Visualizations
The following diagrams illustrate the experimental workflows for the analysis of this compound.
Caption: UPLC-Q-TOF-MS/MS workflow for this compound analysis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. An on-line SPE-LC-MS/MS Method for Quantification of Nucleobases and Nucleosides present in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Chemical Constituents in Puerariae Lobatae Radix Dispensing Granules by UPLC-Q-TOF-MS/MS [syfjxzz.com]
- 5. Rapid simultaneous determination of isoflavones in Radix puerariae using high-performance liquid chromatography-triple quadrupole mass spectrometry with novel shell-type column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uab.edu [uab.edu]
- 7. mdpi.com [mdpi.com]
- 8. Determination of Relative Contents of Isoflavones in Radix Puerariae Extract by Mass Spectrometry Guided High Performance Liquid Chromatography Using Quantitative Analysis of Multi-component with Single Marker [agris.fao.org]
- 9. Commercial cannabis consumer products part 2: HPLC-DAD quantitative analysis of cannabis cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry Analysis of Pueroside A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of poor fragmentation of Pueroside A in mass spectrometry. The guidance focuses on optimizing experimental parameters to achieve informative fragmentation of the aglycone core for structural elucidation and confident identification.
Frequently Asked Questions (FAQs)
Question 1: Why is my this compound mass spectrum dominated by the molecular ion peak with little to no fragmentation in a single MS scan?
Answer: This is a common observation when using soft ionization techniques like Electrospray Ionization (ESI). ESI is designed to be gentle, imparting low internal energy to the analyte, which is excellent for determining the molecular weight via the molecular ion (e.g., [M-H]⁻ or [M+H]⁺) but often insufficient to cause in-source fragmentation.[1] this compound is a flavonoid O-glycoside, and its most labile bond is the glycosidic linkage between the sugar and the aglycone.[2] Even this bond often requires additional energy, such as that provided in a tandem mass spectrometry (MS/MS) experiment, to break.
Question 2: In my MS/MS spectrum, I only see the neutral loss of the sugar moiety. How can I obtain fragmentation of the aglycone core?
Answer: This is the most frequent challenge in the analysis of flavonoid glycosides. The energy applied during a single collision-induced dissociation (CID) event is often entirely consumed by the cleavage of the weak glycosidic bond.[2] The resulting aglycone ion may not have enough remaining internal energy to fragment further. To overcome this, two primary strategies are recommended:
-
Ramped Collision Energy: Instead of a single collision energy value, apply a range or ramp of energies. This helps find an optimal energy level that is high enough to induce secondary fragmentation of the aglycone after the sugar is lost.
-
Multi-Stage Mass Spectrometry (MSⁿ): This is the most effective method. An ion trap or similar mass analyzer can perform sequential fragmentation events.[2] The process involves isolating the this compound molecular ion in the first stage (MS¹), fragmenting it to produce the aglycone ion in the second stage (MS²), and then isolating the aglycone ion and fragmenting it again in a third stage (MS³) to characterize the core structure. In-source fragmentation followed by an MS/MS scan of the aglycone can also serve as a "pseudo-MS³" experiment.[2]
Question 3: What are the key instrument parameters I should optimize to improve this compound fragmentation?
Answer: Optimizing instrument parameters is critical for achieving informative spectra. The following table summarizes key parameters and provides recommendations based on the chemical properties of this compound.
| Parameter | Recommended Setting / Strategy | Rationale |
| Ionization Mode | Negative Ion Mode (ESI-) | This compound has multiple phenolic hydroxyl groups, which are readily deprotonated to form a stable [M-H]⁻ ion, often yielding higher sensitivity.[3] |
| Collision Energy (CID/HCD) | Stepped or Ramped Collision Energy (e.g., 10-60 eV) | Allows for systematic evaluation of the energy required for both primary (sugar loss) and secondary (aglycone) fragmentation. |
| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization method suitable for polar, thermally labile molecules like this compound, preserving the molecular ion for MS/MS selection.[1] |
| Mobile Phase Additives | Negative Mode: 0.1% ammonia (B1221849) solution or 5 mM ammonium (B1175870) acetate.Positive Mode: 0.1% formic acid. | These additives promote the formation of the desired [M-H]⁻ or [M+H]⁺ ions, respectively, and can reduce the formation of interfering adducts.[3] |
| Mass Analyzer | Ion Trap, Orbitrap, or Q-TOF | Ion traps are ideal for MSⁿ experiments.[2] High-resolution instruments like Orbitraps and Q-TOFs provide accurate mass measurements, which aids in confirming the elemental composition of fragment ions.[4] |
Question 4: Should I use positive or negative ion mode for my analysis?
Answer: Both modes can provide useful information, and the choice may depend on the specific analytical goal. However, for flavonoid glycosides like this compound, negative ion mode is often preferred . The phenolic hydroxyl groups are acidic and easily deprotonated, leading to a strong and stable [M-H]⁻ signal.[3]
Fragmentation patterns can differ between the two modes, providing complementary structural data. For instance, the sequence of sugar elimination in multi-glycosylated flavonoids can vary with polarity.[2] It is often beneficial to acquire data in both modes during method development.
Question 5: My spectra are complex with multiple adducts like [M+Na]⁺ and [M+K]⁺. How can I simplify them to get a clean protonated or deprotonated molecule?
Answer: Adduct formation, particularly with sodium ([M+Na]⁺), is a common issue in ESI-MS that can suppress the desired signal and complicate interpretation.[4] To minimize adducts:
-
Use High-Purity Solvents: Ensure your LC-MS grade water and organic solvents have minimal metal ion contamination.
-
Avoid Glassware Contamination: Avoid using glassware that has been washed with sodium-containing detergents.
-
Utilize Mobile Phase Additives: Adding a source of protons (like 0.1% formic acid for positive mode) or a volatile base (like 0.1% ammonia for negative mode) will favor the formation of [M+H]⁺ or [M-H]⁻ ions over salt adducts.[3]
-
Sample Preparation: Ensure buffers and reagents used in sample preparation are free from non-volatile salts.
Troubleshooting Guide & Experimental Protocols
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor fragmentation of this compound.
Caption: Troubleshooting workflow for this compound fragmentation.
Protocol 1: Stepwise Collision-Induced Dissociation (CID) Optimization
This protocol aims to find the optimal collision energy to fragment the aglycone after the initial sugar loss.
-
Sample Preparation: Prepare a 1-5 µg/mL solution of this compound in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid or ammonia).
-
Infusion: Infuse the sample directly into the mass spectrometer at a low flow rate (5-10 µL/min) to obtain a stable signal.
-
MS¹ Scan: Acquire a full MS¹ scan to identify the m/z of the precursor ion ([M-H]⁻ or [M+H]⁺).
-
MS² Method Setup: Create an MS/MS method selecting the precursor ion identified in step 3.
-
Energy Ramp: Acquire MS/MS spectra across a range of collision energies. For example, set up separate experiments at normalized collision energies of 15, 20, 25, 30, 35, 40, and 50 (arbitrary units, adjust for specific instrument).
-
Data Analysis: Examine the resulting spectra. Note the energy at which the sugar loss becomes the dominant peak and the energy at which secondary fragments from the aglycone begin to appear. This will define the optimal energy range for further experiments.
Protocol 2: MSⁿ Analysis for Aglycone Characterization
This protocol uses multi-stage fragmentation to generate a clean spectrum of the aglycone core. This is best performed on an ion trap instrument.
-
MS¹ Scan: Identify the precursor ion of this compound (e.g., [M-H]⁻).
-
MS² Setup:
-
Isolate the precursor ion from the MS¹ scan.
-
Apply a collision energy just sufficient to cause complete loss of the sugar moiety (determined from Protocol 1). This will generate the aglycone ion as the primary product.
-
-
MS³ Setup:
-
In the next scan event, isolate the aglycone product ion from the MS² spectrum.
-
Apply a second round of collision energy (ramped or stepped, e.g., 20-50) to this isolated aglycone ion.
-
-
Data Analysis: The resulting MS³ spectrum will show the fragmentation pattern of the this compound aglycone, free from interference from the sugar moiety, allowing for detailed structural characterization.
Conceptual MSⁿ Fragmentation Pathway
The following diagram illustrates the logical steps in an MS³ experiment for this compound.
References
Validation & Comparative
Pueroside A vs. Puerarin: A Comparative Analysis of Anti-Inflammatory Activity
In the realm of natural compounds with therapeutic potential, isoflavonoids derived from the root of Pueraria lobata have garnered significant attention for their diverse pharmacological effects. Among these, Puerarin (B1673276) and its glycosidic counterpart, Pueroside A, are of particular interest to researchers in drug development for their anti-inflammatory properties. This guide provides a detailed, objective comparison of the anti-inflammatory activities of this compound and Puerarin, supported by available experimental data.
While extensive research has elucidated the anti-inflammatory mechanisms of Puerarin, data on this compound is comparatively limited. This guide synthesizes the current scientific literature to offer a parallel examination of their effects on key inflammatory pathways and markers.
Quantitative Comparison of Anti-Inflammatory Effects
The following tables summarize the quantitative data from various studies, offering a glimpse into the comparative efficacy of Puerarin and other relevant compounds from Pueraria lobata. It is crucial to note that these data are compiled from separate studies and not from direct head-to-head comparisons, which may introduce variability due to different experimental conditions.
Table 1: In Vitro Inhibition of Inflammatory Mediators
| Compound | Model | Target | Concentration | Inhibition/Effect | Reference |
| Puerarin | LPS-induced RAW264.7 macrophages | NO Production | 40 µM | Showed anti-inflammatory effect | [1] |
| Puerarin | Ox-LDL-stimulated VSMCs | IL-6 mRNA | 20, 40, 80 µM | Significant decrease | [2] |
| Puerarin | Ox-LDL-stimulated VSMCs | TNF-α mRNA | 20, 40, 80 µM | Significant decrease | [2] |
| Puerarin | Myocardial cells | TNF-α, IL-1β, IL-6 | Not specified | Significantly decreased expression | [3] |
| (S)-puerol C | LPS-stimulated RAW 264.7 cells | NO Production | IC50: 16.87 µM | Significant decrease | [4][5] |
| (R)-puerol C | LPS-stimulated RAW 264.7 cells | NO Production | IC50: 39.95 µM | Significant decrease | [4][5] |
| Isokuzubutenolide A | LPS-stimulated RAW 264.7 cells | NO Production | IC50: 23.89 µM | Significant decrease | [4][5] |
| Kuzubutenolide A | LPS-stimulated RAW 264.7 cells | NO Production | IC50: 28.43 µM | Significant decrease | [4][5] |
Table 2: In Vivo Anti-Inflammatory Effects of Puerarin
| Compound | Model | Dosage | Effect | Reference |
| Puerarin | Rats with chronic heart failure | Not specified | Decreased serum and myocardial TNF-α, IL-1β, IL-6 | [3] |
| Puerarin | Cerebral I/R rats | Not specified | Reduced expression of IL-1β, IL-6, TNF-α | [6] |
| Puerarin | Dextran (B179266) sulfate (B86663) sodium-induced colitis mice | Not specified | Alleviated colon shortening and pathological damage | [7] |
| Puerarin | Acrolein-induced atherosclerotic mice | Not specified | Reduced serum IL-6 and TNF-α | [8] |
Mechanisms of Anti-Inflammatory Action
Puerarin:
Puerarin exerts its anti-inflammatory effects through multiple signaling pathways. A significant body of research demonstrates its ability to modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are central to the inflammatory response.
-
NF-κB Pathway: Puerarin has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[6][7][9][10][11] This inhibition is often achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB.[11]
-
MAPK Pathway: Studies have indicated that Puerarin can suppress the phosphorylation of key MAPK proteins such as p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase).[2][12] By doing so, it can downregulate the expression of inflammatory mediators.
-
Oxidative Stress: Puerarin also exhibits antioxidant properties, which contribute to its anti-inflammatory profile. It can activate the Nrf2/HO-1 signaling pathway, a key regulator of cellular antioxidant responses.[9]
-
Ferroptosis: Recent research suggests that Puerarin's anti-inflammatory mechanism may also involve the regulation of ferroptosis, an iron-dependent form of programmed cell death.[1]
This compound:
Direct evidence detailing the specific anti-inflammatory mechanisms of this compound is sparse. However, studies on derivatives of Pueraria lobata suggest that puerosides, in general, possess anti-inflammatory potential. One study noted that puerarin glycosides and their derivatives can significantly reduce inflammatory factors and markers.[4] Another study on puerol and pueroside derivatives, while not singling out this compound, demonstrated that certain derivatives could decrease nitric oxide (NO) production and the mRNA expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[4][5]
Signaling Pathways
The following diagrams illustrate the known and proposed signaling pathways involved in the anti-inflammatory effects of Puerarin. Due to the limited data on this compound, a detailed signaling pathway diagram cannot be constructed at this time.
Caption: Puerarin's inhibition of NF-κB and MAPK signaling pathways.
Experimental Protocols
The following are summaries of typical experimental protocols used in the cited studies to evaluate anti-inflammatory activity.
1. Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.
-
Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Puerarin) for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further period (e.g., 24 hours).
2. Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Procedure: An equal volume of culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride). After a short incubation period at room temperature, the absorbance is measured at a specific wavelength (e.g., 540 nm) using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.
3. Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants or serum samples.
-
Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions. Briefly, samples are added to wells pre-coated with a capture antibody specific for the target cytokine. After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate solution. The resulting colorimetric reaction is measured using a microplate reader, and the cytokine concentration is calculated from a standard curve.
4. Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-JNK).
-
Procedure:
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with enzyme-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
-
5. Animal Models of Inflammation
-
Model Induction: Inflammation is induced in animals (e.g., mice or rats) using various methods, such as dextran sulfate sodium (DSS) in drinking water to induce colitis or middle cerebral artery occlusion (MCAO) to induce cerebral ischemia/reperfusion injury.
-
Treatment: Animals are treated with the test compound (e.g., Puerarin) via oral gavage or injection before or after the induction of inflammation.
-
Evaluation: The severity of inflammation is assessed by measuring parameters like body weight, disease activity index, colon length, histological analysis of tissues, and measurement of inflammatory markers in serum or tissue homogenates.
Caption: A typical in vitro experimental workflow for assessing anti-inflammatory activity.
Conclusion
The available evidence strongly supports the potent anti-inflammatory activity of Puerarin, mediated through the modulation of key signaling pathways such as NF-κB and MAPK, as well as its antioxidant and ferroptosis-regulating effects. In contrast, while preliminary data on related puerosides are promising, there is a clear need for more focused research to elucidate the specific anti-inflammatory properties and mechanisms of this compound. Direct comparative studies are essential to accurately determine the relative potency and therapeutic potential of these two related isoflavonoids. Researchers are encouraged to investigate this compound using the established experimental protocols outlined in this guide to build a more comprehensive understanding of its pharmacological profile.
References
- 1. Puerarin Induces Molecular Details of Ferroptosis-Associated Anti-Inflammatory on RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Puerarin protects vascular smooth muscle cells from oxidized low-density lipoprotein-induced reductions in viability via inhibition of the p38 MAPK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Puerarin inhibits apoptosis and inflammation in myocardial cells via PPARα expression in rats with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Puerol and pueroside derivatives from Pueraria lobata and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Puerarin partly counteracts the inflammatory response after cerebral ischemia/reperfusion via activating the cholinergic anti-inflammatory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Puerarin inhibits inflammation and oxidative stress in dextran sulfate sodium-induced colitis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Puerarin inhibits HDAC1-induced oxidative stress disorder by activating JNK pathway and alleviates acrolein-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of Puerarin on the Prevention and Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Puerarin inhibits the inflammatory response in atherosclerosis via modulation of the NF-κB pathway in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Unveiling the In Vitro Mechanisms of Pueroside A: A Comparative Guide for Researchers
An In-Depth Analysis of Pueroside A's Cellular Effects in Inflammation and Neuroprotection, Benchmarked Against Alternative Compounds
For researchers and drug development professionals exploring novel therapeutic agents, this compound, a primary active isoflavonoid (B1168493) glycoside from the vine kudzu root, presents a compelling case for its potential anti-inflammatory and neuroprotective properties. This guide provides a comparative analysis of the in vitro mechanism of action of this compound, juxtaposed with other relevant compounds, supported by experimental data and detailed protocols to aid in the validation and further investigation of its therapeutic promise.
Comparative Analysis of In Vitro Efficacy
To contextualize the therapeutic potential of this compound, its in vitro bioactivity is compared with alternative natural compounds known to modulate similar cellular pathways. The following tables summarize key quantitative data from various studies, offering a clear comparison of their efficacy in inhibiting inflammatory mediators and protecting neuronal cells.
Table 1: Comparative Anti-Inflammatory Activity of this compound and Alternatives
| Compound | Cell Line | Parameter Measured | Concentration | % Inhibition / IC50 |
| This compound (and derivatives) | RAW 264.7 | IL-6 Production | Not Specified | Significant Reduction |
| This compound (and derivatives) | RAW 264.7 | IL-1β Production | Not Specified | Significant Reduction |
| Geniposide | RAW 264.7 | Nitric Oxide (NO) Production | 10, 25, 50 µM | IC50: 135.9 µM[1] |
| Geniposide | RAW 264.7 | IL-6 Production | Not Specified | IC50: 1454 µM[1] |
| Geniposide | RAW 264.7 | TNF-α Production | Not Specified | IC50: 310.3 µM[1] |
| Stevioside | RAW 264.7 | TNF-α, IL-1β mRNA expression | Not Specified | Significant Suppression[2] |
| Acteoside | A549 | TNF-α, IL-1β, IL-6 Production | 30, 60 mg/kg (in vivo) | Significant Inhibition[3] |
| Hyperoside | BV-2 | TNF, IL-6, CCL2 Production | Not Specified | Significant Suppression |
Table 2: Comparative Neuroprotective Effects of this compound and Alternatives
| Compound | Cell Line | Stressor | Parameter Measured | Concentration | Protective Effect |
| This compound | Not Specified | Not Specified | Not Specified | Not Specified | Data Not Available |
| Hyperoside | 661W | Sodium Nitroprusside (SNP) | Cell Death | Not Specified | Suppression of photoreceptor cell death[4] |
| Cocoa Flavonoids | Neuronal Cell Line | Oxidative Stress | ROS Production | Not Specified | Up to 35% inhibition[5] |
| Monoterpenes (α-pinene, 1,8-cineole) | PC12 | H2O2 | Cell Viability | Not Specified | Attenuation of viability loss[6] |
| Procyanidins | PC12 | H2O2 | Cell Viability | 1, 2, 4 µg/mL | Significant protection from cytotoxicity |
| Maca Polysaccharide | SH-SY5Y | H2O2 | Cell Viability | 50, 100 µg/mL | Significant increase in viability[7] |
Signaling Pathways and Molecular Mechanisms
The therapeutic effects of this compound and its alternatives are largely attributed to their modulation of key intracellular signaling pathways, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central regulators of cellular processes including inflammation, proliferation, and survival.
The PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that promotes cell survival and growth. Dysregulation of this pathway is implicated in numerous diseases, including cancer and inflammatory disorders. Several natural compounds exert their therapeutic effects by modulating this pathway. For instance, studies on other compounds have shown that inhibition of this pathway can lead to decreased cell viability and induction of apoptosis in cancer cells.
The MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates a wide array of cellular processes, including cell proliferation, differentiation, and stress responses. The ERK branch of the MAPK pathway is particularly important in mediating responses to growth factors.
Experimental Protocols
To facilitate the validation and replication of findings related to the mechanism of action of this compound and its alternatives, detailed methodologies for key in vitro experiments are provided below.
Anti-Inflammatory Activity Assay (Nitric Oxide Production)
Objective: To quantify the inhibitory effect of a test compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Cell Line: RAW 264.7 murine macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Measure the nitrite concentration, an indicator of NO production, using the Griess reagent system according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. Determine the IC50 value, the concentration of the compound that inhibits NO production by 50%.
Neuroprotection Assay (MTT Assay for Cell Viability)
Objective: To assess the protective effect of a test compound against oxidative stress-induced cell death in a neuronal cell line.
Cell Line: SH-SY5Y human neuroblastoma cells or PC12 rat pheochromocytoma cells.
Protocol:
-
Cell Culture: Culture the neuronal cells in their appropriate medium and conditions.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach.
-
Treatment: Pre-treat the cells with different concentrations of the test compound for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidative stressor, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA), for a duration sufficient to induce cell death in the control group.
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control group.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To determine the effect of a test compound on the expression and phosphorylation of key proteins in the PI3K/Akt and MAPK/ERK signaling pathways.
Protocol:
-
Cell Culture and Treatment: Culture the appropriate cell line and treat with the test compound and/or a stimulant (e.g., growth factor or LPS) for the desired time.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE: Separate the protein samples (20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Conclusion
While direct and extensive in vitro data on the specific mechanisms of this compound are still emerging, preliminary evidence suggests its potential as an anti-inflammatory agent. The comparative data presented in this guide, alongside detailed experimental protocols, offer a valuable resource for researchers to validate these initial findings and to further explore the neuroprotective and signaling modulatory effects of this compound. A thorough investigation of its interactions with the PI3K/Akt and MAPK/ERK pathways will be crucial in elucidating its full therapeutic potential and paving the way for its development as a novel therapeutic agent.
References
- 1. Suppression of proinflammatory cytokine production in macrophages by lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro COX-1 and COX-2 enzyme inhibitory activities of iridoids from Penstemon barbatus, Castilleja tenuiflora, Cresentia alata and Vitex mollis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid hydroperoxides inhibit nitric oxide production in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated murine macrophage RAW 264.7 cells by the norsesterterpene peroxide, epimuqubilin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Efficacy of Puerarin and its Glycoside, Pueroside A: A Guide for Researchers
A comprehensive review of the existing scientific literature reveals extensive research on the pharmacological activities of puerarin (B1673276), the isoflavone (B191592) aglycone. In contrast, there is a notable scarcity of publicly available experimental data specifically quantifying the efficacy of its glycoside precursor, Pueroside A. This guide, therefore, presents a detailed overview of the established biological effects of puerarin, supplemented with the limited qualitative information available for the broader class of "puerosides," to offer a comparative perspective for researchers, scientists, and drug development professionals.
This document summarizes the anti-inflammatory, neuroprotective, cardiovascular, and metabolic effects of puerarin, presenting quantitative data in structured tables and detailing relevant experimental methodologies. Visual diagrams of key signaling pathways are also provided to facilitate a deeper understanding of its mechanisms of action.
I. Comparative Analysis of Efficacy
While a direct quantitative comparison between this compound and puerarin is not feasible due to the lack of specific data for this compound, this section presents the available efficacy data for puerarin across various biological activities.
Anti-Inflammatory Activity
Puerarin has demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.
Table 1: Anti-Inflammatory Efficacy of Puerarin
| Bioassay | Test System | Concentration/Dose | Observed Effect | Citation |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Not Specified | Significant decrease in NO production | [1][2] |
| TNF-α, IL-1β, IL-6 mRNA Expression | LPS-stimulated RAW 264.7 macrophages | Not Specified | Reduction in mRNA expression of inflammatory factors | [1][2] |
Neuroprotective Effects
The neuroprotective potential of puerarin has been investigated, although specific quantitative data such as EC50 values are not consistently reported in the available literature. Qualitative descriptions of its effects are summarized below.
Table 2: Neuroprotective Effects of Puerarin
| Experimental Model | Observed Effect |
| Not Specified | General neuroprotective effects |
Note: The reviewed literature did not provide specific quantitative data (e.g., EC50) for the neuroprotective effects of either this compound or puerarin.
Cardiovascular and Metabolic Effects
Puerarin has been studied for its beneficial effects on the cardiovascular system and metabolic regulation.
Table 3: Cardiovascular and Metabolic Efficacy of Puerarin
| Bioassay/Model | Test System | Concentration/Dose | Observed Effect |
| α-Glucosidase Inhibition | in vitro | Not Specified | Moderate to good inhibition |
| α-Amylase Inhibition | in vitro | Not Specified | Moderate to good inhibition |
Note: While some studies on "puerosides" have shown α-glucosidase and α-amylase inhibitory activity, specific IC50 values for this compound are not available.[3][4][5][6][7][8]
II. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Anti-Inflammatory Assays
1. Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium, such as DMEM, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (Puerarin) for a specified period (e.g., 1-2 hours).
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for a further 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
2. Quantification of Inflammatory Cytokine mRNA Expression
-
Cell Treatment: RAW 264.7 cells are treated with the test compound and/or LPS as described in the NO inhibition assay.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The expression levels of target inflammatory cytokine genes (e.g., TNF-α, IL-1β, IL-6) are quantified by qPCR using gene-specific primers. The relative gene expression is normalized to a housekeeping gene (e.g., GAPDH or β-actin).
Enzyme Inhibition Assays
1. α-Glucosidase Inhibition Assay
-
Reaction Mixture: A reaction mixture is prepared containing α-glucosidase enzyme solution, a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside), and the test compound at various concentrations in a suitable buffer.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period.
-
Reaction Termination: The reaction is stopped by adding a solution such as sodium carbonate.
-
Measurement: The amount of p-nitrophenol released is measured spectrophotometrically at a specific wavelength (e.g., 405 nm). The percentage of inhibition is calculated, and the IC50 value is determined.
2. α-Amylase Inhibition Assay
-
Reaction Mixture: A mixture containing α-amylase solution, a starch solution (substrate), and the test compound at various concentrations is prepared in a suitable buffer.
-
Incubation: The reaction is allowed to proceed at a specific temperature (e.g., 37°C) for a set time.
-
Colorimetric Reaction: The reaction is stopped, and the amount of reducing sugar produced is measured using a colorimetric method, such as the dinitrosalicylic acid (DNS) reagent.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm). The percentage of inhibition is calculated, and the IC50 value is determined.
III. Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the known signaling pathways modulated by puerarin.
Anti-Inflammatory Signaling Pathway
References
- 1. Puerol and pueroside derivatives from Pueraria lobata and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Evaluation of α-amylase and α-glucosidase Inhibition of 2,3-Epoxyprocyanidin C1 and Other Constituents from Pterocarpus erinaceus Poir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of α-Amylase and α-Glucosidase Activity by Tea and Grape Seed Extracts and their Constituent Catechins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Inhibition of α-Amylase and α-Glucosidase by Extracts from Psiadia punctulata and Meriandra bengalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Pueroside A and the Known COX-2 Inhibitor Celecoxib in Anti-Inflammatory Activity
In the landscape of anti-inflammatory drug discovery, both natural compounds and synthetic molecules are under intense investigation. This guide provides a comparative overview of Pueroside A, a primary isoflavonoid (B1168493) glycoside from the medicinal plant Pueraria lobata, and Celecoxib (B62257), a well-established synthetic selective COX-2 inhibitor. While direct head-to-head clinical studies are not available, this comparison draws upon existing preclinical data to evaluate their efficacy and mechanisms of action in modulating key inflammatory pathways.
This analysis focuses on their comparative ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, their efficacy in a common in vivo model of acute inflammation, and their impact on the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound (using its aglycone, Puerarin (B1673276), as a proxy for in vitro and in vivo studies due to the extensive research available) and Celecoxib.
Table 1: In Vitro COX-2 Inhibition
| Compound | Target | IC50 Value | Source |
| Puerarin | COX-2 (PTGS2) Expression | Not Applicable (Inhibits Expression) | [1] |
| Celecoxib | COX-2 Enzyme Activity | ~40 nM | [2] |
Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Compound | Dose | Route of Administration | Inhibition of Edema (%) | Time Point | Source |
| Puerarin | 12.5 mg/kg | Per Os (p.o.) | 43.14% | Not Specified | |
| Celecoxib | 1 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction | 4 hours | [3][4] |
| Celecoxib | 10 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction | 4 hours | [3][4] |
| Celecoxib | 30 mg/kg | Intraperitoneal (i.p.) | Dose-dependent reduction | 4 hours | [3][4] |
Table 3: Inhibition of the NF-κB Signaling Pathway
| Compound | Assay | Model System | Key Findings | Source |
| Puerarin | Western Blot | Rabbit model of atherosclerosis | Reduced phosphorylation and degradation of I-κB, leading to decreased p65 NF-κB nuclear translocation. | [5] |
| Celecoxib | Western Blot, Reporter Assay | Human non-small cell lung carcinoma cells | Suppressed TNF-induced IκBα kinase activation, leading to inhibition of IκBα phosphorylation and degradation. Abrogated NF-κB-dependent reporter gene expression. | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vitro COX-2 Enzyme Inhibition Assay (for Celecoxib)
This assay is designed to measure the direct inhibitory effect of a compound on the activity of the COX-2 enzyme.
-
Enzyme and Substrate: Recombinant human COX-2 enzyme is used. Arachidonic acid serves as the substrate.
-
Assay Principle: The assay measures the peroxidase activity of COX-2 by monitoring the colorimetric oxidation of a probe in the presence of arachidonic acid.
-
Procedure:
-
The test compound (e.g., Celecoxib) at various concentrations is pre-incubated with the COX-2 enzyme in a reaction buffer.
-
The reaction is initiated by the addition of arachidonic acid.
-
The rate of color development is measured spectrophotometrically.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard animal model for evaluating the anti-inflammatory activity of compounds in acute inflammation.[7]
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Procedure:
-
The baseline paw volume of each rat is measured using a plethysmometer.
-
The test compound (Puerarin or Celecoxib) or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before the inflammatory insult.
-
A 1% solution of carrageenan is injected into the subplantar region of the right hind paw to induce localized inflammation and edema.[8]
-
The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[8]
-
The percentage of edema inhibition is calculated for each group relative to the vehicle-treated control group.
-
NF-κB Inhibition Assay (Western Blot)
This method is used to determine the effect of a compound on the key proteins involved in the NF-κB signaling pathway.
-
Cell Culture and Treatment: Cells (e.g., endothelial cells, macrophages, or specific cancer cell lines) are cultured and then treated with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of the test compound (Puerarin or Celecoxib).
-
Protein Extraction: After treatment, cells are lysed to extract total protein or fractionated to separate nuclear and cytoplasmic proteins.
-
SDS-PAGE and Western Blotting:
-
Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IκBα, total IκBα, p65).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The density of the bands is quantified to determine the relative protein expression levels.
-
Mandatory Visualizations
Signaling Pathway of Inflammation and Inhibition
References
- 1. Study on the mechanism of puerarin against osteoarthritis from ferroptosis based on network pharmacology and bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 5. Puerarin inhibits the inflammatory response in atherosclerosis via modulation of the NF-κB pathway in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclooxygenase (COX)-2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
confirming the binding affinity of Pueroside A to its target protein
For researchers in drug discovery and development, confirming the direct binding of a small molecule to its protein target and quantifying the affinity of this interaction are critical steps. This guide provides an objective comparison of common experimental techniques used to measure binding affinity, complete with detailed protocols and illustrative workflows. While the direct protein target for Pueroside A remains to be definitively identified and its binding affinity experimentally quantified, this guide will use hypothetical examples to illustrate the principles and methodologies involved in such a process.
Comparing Key Techniques for Binding Affinity Determination
Two of the most widely used label-free techniques for quantifying protein-ligand interactions are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). The choice between them often depends on the specific requirements of the study.
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized analyte.[1][2][3] | Measures the heat released or absorbed during the binding of a ligand to an analyte in solution.[4][5][6] |
| Primary Data | Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[1] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[4] |
| Throughput | Higher throughput capabilities. | Lower throughput, typically one experiment at a time. |
| Sample Consumption | Generally requires less sample. | Can be more sample-intensive. |
| Immobilization | Requires one binding partner to be immobilized on a sensor surface.[2][7] | Both binding partners are in solution, requiring no modification.[6] |
| Buffer Matching | Less sensitive to buffer mismatches between samples. | Highly sensitive to buffer composition; precise matching is crucial.[6] |
Experimental Protocols
Below are detailed methodologies for performing SPR and ITC experiments to determine the binding affinity between a small molecule (ligand) and a protein.
Surface Plasmon Resonance (SPR) Protocol
-
Preparation of Materials :
-
Immobilization of the Protein :
-
Activate the sensor chip surface, commonly using a mixture of EDC and NHS.[3]
-
Inject the purified protein over the activated surface to allow for covalent coupling. The amount of immobilized protein should be optimized to achieve a good signal response.
-
Deactivate any remaining active esters on the surface to prevent non-specific binding.
-
-
Binding Analysis :
-
Prepare a series of dilutions of the small molecule ligand in the running buffer.
-
Inject the ligand solutions sequentially over the immobilized protein surface, starting with the lowest concentration. Each injection is followed by a dissociation phase where the running buffer flows over the surface.[7]
-
A regeneration step, using a solution that disrupts the binding, may be necessary between different ligand concentrations to return the surface to its baseline.
-
-
Data Analysis :
-
The binding events are recorded in real-time as a sensorgram, which plots response units (RU) against time.[2]
-
The association and dissociation rates are determined by fitting the sensorgram data to a suitable kinetic binding model.[2]
-
The equilibrium dissociation constant (KD) is calculated from the ratio of the dissociation rate to the association rate (kd/ka).
-
Isothermal Titration Calorimetry (ITC) Protocol
-
Sample Preparation :
-
Instrument Setup :
-
Thoroughly clean the sample and reference cells of the calorimeter.
-
Load the purified protein into the sample cell and the ligand into the injection syringe.[4]
-
Allow the system to equilibrate to the desired experimental temperature.
-
-
Titration :
-
Data Analysis :
-
The raw data consists of a series of heat-change peaks for each injection.
-
Integrating the area under each peak gives the heat change for that injection.
-
A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to protein.
-
This isotherm is then fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).[6]
-
Visualizing Experimental Workflows and Biological Pathways
Experimental Workflow for Binding Affinity Confirmation
The following diagram illustrates a general workflow for confirming the binding affinity of a compound to its target protein using SPR.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway where a compound like this compound could potentially bind to and inhibit a key protein kinase, thereby modulating downstream cellular responses.
References
- 1. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 3. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 4. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Comparative Guide to the Cross-Validation of Analytical Methods for Pueroside A Determination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantitative determination of Pueroside A, a major isoflavone (B191592) glycoside found in the roots of Pueraria lobata (Kudzu). The selection of an appropriate analytical method is critical for accurate quantification in various matrices, from raw plant material to biological samples, ensuring data reliability for research, quality control, and pharmacokinetic studies. This document outlines the performance characteristics and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Data Presentation: A Comparative Overview
The following table summarizes the key performance parameters of validated analytical methods for this compound and structurally related isoflavones. This allows for a direct comparison of their linearity, sensitivity, precision, and accuracy.
| Parameter | HPLC-UV | UPLC-MS/MS | HPTLC-Densitometry |
| Linearity Range | 1.355 - 40.65 µg/mL (for 3'-hydroxypuerarin)[1] | 2 - 1000 ng/mL (for Hyperoside)[2] | 200 - 1400 ng/spot (for Echioidinin-5-O-beta-D-glucopyranoside)[3] |
| Correlation Coefficient (r²) | > 0.998[1] | > 0.99[2] | 0.9940[3] |
| Limit of Detection (LOD) | Not explicitly reported for this compound | Not explicitly reported for this compound | 54.37 ng/spot (for Echioidinin-5-O-beta-D-glucopyranoside)[3] |
| Limit of Quantification (LOQ) | Not explicitly reported for this compound | 2 ng/mL (for Hyperoside)[2] | 68.47 ng/spot (for Echioidinin-5-O-beta-D-glucopyranoside)[3] |
| Precision (%RSD) | < 7.5% (Inter-day for related isoflavones)[4] | < 9.3% (Inter-day for Hyperoside)[2] | < 2% (for related compounds)[5] |
| Accuracy (Recovery %) | ~100% (for related isoflavones)[4] | 91.4% - 108.6% (for Hyperoside)[2] | 98.06% - 101.56% (for related compounds)[5] |
Note: Data for this compound was supplemented with data from structurally similar isoflavone glycosides where direct this compound validation data was not available in the reviewed literature. Method validation would be required for direct application to this compound.
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on validated methods for this compound or closely related isoflavone glycosides.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of this compound in plant extracts and formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Agilent XDB RP C18 (150 x 4.6 mm, 5 µm) or equivalent.[4]
-
Mobile Phase: A gradient of water with 0.01% formic acid (A) and methanol (B129727) with 0.01% formic acid (B).[4]
-
Gradient Program: A linear gradient tailored to separate the isoflavones of interest. A typical gradient might start at a lower percentage of organic phase and gradually increase to elute the compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 262 nm.[4]
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Accurately weigh the powdered plant material or formulation.
-
Extract with a suitable solvent, such as 50% methanol, using ultrasonication or maceration.[1]
-
Centrifuge the extract and filter the supernatant through a 0.45 µm membrane filter prior to injection.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for the bioanalysis of this compound in complex matrices like plasma for pharmacokinetic studies.
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.[3]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).[6]
-
Flow Rate: 0.30 mL/min.[3]
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, optimized for this compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard must be determined and optimized.
-
Injection Volume: 5 µL.[6]
-
Sample Preparation (for plasma):
High-Performance Thin-Layer Chromatography (HPTLC-Densitometry)
This technique offers a high-throughput and cost-effective method for the quantification of this compound in herbal extracts and formulations. While a specific validated method for this compound was not found in the reviewed literature, the following is a general and representative protocol for isoflavone glycosides that would require validation for this compound.
-
Instrumentation: HPTLC system including an automatic sample applicator, a developing chamber, a TLC scanner (densitometer), and analysis software.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A solvent system optimized for the separation of isoflavone glycosides, for example, a mixture of ethyl acetate, methanol, formic acid, and water.
-
Sample Application: Apply standard solutions of this compound and sample extracts as bands of a defined width using an automatic applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a specific distance.
-
Densitometric Analysis: Scan the dried plates with a TLC scanner at the wavelength of maximum absorbance for this compound (e.g., 254 nm).
-
Quantification: Correlate the peak areas of the sample with those of the standard calibration curve.
-
Sample Preparation:
-
Prepare a methanolic extract of the plant material.
-
Filter the extract through a 0.45 µm filter.
-
Apply the filtered extract directly onto the HPTLC plate.
-
Mandatory Visualization
The following diagrams illustrate the typical experimental workflows for the analytical methods described.
Caption: HPLC-UV workflow for this compound analysis.
Caption: UPLC-MS/MS workflow for this compound bioanalysis.
Caption: HPTLC-Densitometry workflow for this compound analysis.
References
- 1. A Validated HPTLC Densitometric Method for Determination of Lupeol, β-Sitosterol and Rotenone in Tephrosia purpurea: A Seasonal Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparative separation of isoflavones in plant extract of Pueraria lobata by high performance counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] A validated HPTLC method for quantification of cordifolioside A, 20-β-hydroxyecdysone and columbin with HPTLC–ESI–MS/MS characterization in stems of Tinospora cordifolia | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Pueroside A vs. Puerarin: A Comparative Review of Bioavailability
A notable gap in current scientific literature exists regarding the oral bioavailability and pharmacokinetic profile of Pueroside A. Despite extensive searches of peer-reviewed studies, no quantitative data for key bioavailability parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), or area under the curve (AUC) for this compound were found. Consequently, a direct quantitative comparison with its structural analog, puerarin (B1673276), is not possible at this time.
This guide, therefore, will focus on providing a comprehensive overview of the established bioavailability of puerarin, supported by experimental data. We will delve into the factors influencing its absorption and metabolism, which can, by extension, offer insights into the potential bioavailability of this compound.
Puerarin: A Profile of Low Oral Bioavailability
Puerarin, a major isoflavone (B191592) glycoside found in the root of the kudzu plant (Pueraria lobata), has been the subject of numerous pharmacokinetic studies. A consistent finding across this research is its poor oral bioavailability. This is primarily attributed to its low water and lipid solubility, which limits its absorption across the intestinal epithelium.
Quantitative Pharmacokinetic Data for Puerarin
The following table summarizes key pharmacokinetic parameters for puerarin from a representative in vivo study in rats.
| Parameter | Value | Units |
| Cmax (Maximum Plasma Concentration) | 140 - 230 | µg/L |
| Tmax (Time to Cmax) | ~1 | hour |
| Absolute Oral Bioavailability | ~7 | % |
Data sourced from a pharmacokinetic study in female rats.
Experimental Protocol: Representative In Vivo Bioavailability Study of Puerarin
Objective: To determine the absolute oral bioavailability and disposition kinetics of puerarin.
Animal Model: Adult female Sprague-Dawley rats.
Drug Administration:
-
Intravenous (IV): A single dose of puerarin (1 mg/kg) was administered via the tail vein to establish a baseline for 100% bioavailability.
-
Oral (PO): Single doses of puerarin (5 and 10 mg/kg) were administered by oral gavage.
Sample Collection:
-
Blood samples were collected at predetermined time points post-administration.
-
Urine and feces were collected to assess excretion pathways.
Analytical Method:
-
Puerarin concentrations in plasma, urine, and feces were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacokinetic Analysis:
-
Non-compartmental analysis was used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
-
Absolute oral bioavailability (F%) was calculated using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizing the Scientific Process
To aid in understanding the methodologies and concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1. Workflow of a typical bioavailability study.
Figure 2. Factors affecting isoflavone bioavailability.
Factors Potentially Influencing this compound Bioavailability
Given the structural similarities between this compound and puerarin (both are isoflavone glycosides), it is reasonable to infer that this compound's bioavailability is likely influenced by similar factors:
-
Glycosidic Linkage: The type and position of the sugar moiety can significantly impact absorption. C-glycosides, like puerarin, are generally more resistant to enzymatic hydrolysis in the small intestine than O-glycosides. This can lead to lower absorption of the intact molecule.
-
Gut Microbiota: The metabolism by intestinal bacteria is a crucial step in the absorption of many isoflavones. These microorganisms can hydrolyze the glycosidic bonds, releasing the aglycone form, which is typically more readily absorbed.
-
Efflux Transporters: Proteins such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) located in the intestinal wall can actively pump absorbed compounds back into the intestinal lumen, thereby reducing their net absorption.
Conclusion and Future Directions
While a direct comparison of the bioavailability of this compound and puerarin is currently impeded by a lack of data for this compound, the extensive research on puerarin provides a valuable framework for understanding the likely challenges and metabolic fate of this compound. The low oral bioavailability of puerarin underscores the need for formulation strategies, such as nanoformulations or the use of absorption enhancers, to improve its therapeutic efficacy.
Future research should prioritize conducting in vivo pharmacokinetic studies on this compound to determine its Cmax, Tmax, AUC, and absolute oral bioavailability. Such studies are essential for elucidating its therapeutic potential and for developing effective drug delivery systems. A head-to-head comparative study with puerarin would be particularly valuable for understanding the structure-activity relationship concerning the bioavailability of these closely related isoflavones.
Unraveling the Neuroprotective Potential of Pueroside A and its Analogs: A Comparative Guide
A deep dive into the structure-activity relationship (SAR) of Pueroside A and its structurally related analogs reveals key insights for researchers, scientists, and drug development professionals. While direct comparative studies on a wide range of this compound analogs are limited, an analysis of its core structure, the isoflavonoid (B1168493) daidzein (B1669772), and its close relative, puerarin (B1673276), provides a strong foundation for understanding the features crucial for its neuroprotective effects.
This compound, an isoflavonoid glycoside, has garnered interest for its potential therapeutic applications, particularly in the realm of neuroprotection. The arrangement of its functional groups and the nature of its glycosidic linkages are pivotal in determining its biological activity. This guide synthesizes available data on this compound and its analogs, drawing inferences from the well-studied neuroprotective effects of puerarin and daidzein derivatives to elucidate the structure-activity landscape.
Comparative Analysis of Biological Activity
| Compound/Analog | Bioassay | Cell Line | Challenge | Concentration | Effect (% of control or IC50/EC50) | Reference |
| Puerarin | MTT Assay | Differentiated Y-79 cells | Glutamate (20 mM) | 2, 10, 50 µM | Dose-dependent increase in cell viability | [1] |
| Puerarin | ROS Scavenging | Differentiated Y-79 cells | Glutamate (20 mM) | 2, 10, 50 µM | Dose-dependent reduction in ROS | [1] |
| Puerarin | Apoptosis Inhibition | Differentiated Y-79 cells | Glutamate (20 mM) | 50 µM | Apoptosis rate reduced to ~15% from ~46% | [1] |
| Daidzein | Neurological Deficit Score | Rat model of cerebral I/R | Ischemia/Reperfusion | 20, 30 mg/kg | Significant improvement in neurological deficits | [2] |
| 3'-Daidzein sulfonate sodium (DSS) | Infarct Size Reduction | Rat model of cerebral I/R | Ischemia/Reperfusion | Not specified | Ameliorated infarct size | [3] |
| Puerarin Derivatives (unspecified) | iNOS Activity | Mouse model of dementia | Ischemia/Reperfusion | Not specified | Stronger suppression of iNOS activity than puerarin | [4] |
Note: This table presents a selection of available data to illustrate the neuroprotective effects of puerarin and a daidzein derivative. The lack of standardized assays and direct comparisons of a series of this compound analogs necessitates careful interpretation.
Inferred Structure-Activity Relationship of this compound
Based on the available literature on puerarin and other flavonoids, the following structure-activity relationships for this compound can be inferred:
-
The Isoflavone (B191592) Core: The 3-phenylchromen-4-one backbone is essential for activity. Hydroxyl groups at the 7 and 4' positions are common features in active isoflavones and are believed to contribute to their antioxidant properties.[5]
-
The C-Glycosidic Linkage: Puerarin, a C-glycoside of daidzein, generally exhibits good bioavailability and metabolic stability. The C-glycosidic bond is more resistant to enzymatic cleavage than O-glycosidic bonds. This suggests that the C-glycosyl moiety in this compound likely contributes to its pharmacokinetic profile.
-
The Glycosidic Moiety: The nature and position of the sugar molecule can significantly influence the compound's solubility, cell permeability, and interaction with biological targets. Further studies are needed to determine how modifications to the sugar portion of this compound would impact its neuroprotective efficacy.
-
Substitution on the Isoflavone Core: The synthesis of puerarin derivatives has shown that modifications to the isoflavone skeleton can enhance biological activity. For example, certain derivatives have demonstrated stronger anti-inflammatory effects than the parent compound.[4] Similarly, the addition of a sulfonate group to daidzein conferred neuroprotective properties.[3] This suggests that targeted modifications to the this compound structure could lead to more potent analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the neuroprotective effects of compounds like this compound and its analogs.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) in 96-well plates and allow them to adhere and differentiate if necessary.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound analog) for a specified period (e.g., 24 hours).
-
Induction of Cytotoxicity: Expose the cells to a neurotoxic agent (e.g., glutamate, H₂O₂, or β-amyloid) for a defined duration.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol measures the level of oxidative stress within cells.
-
Cell Culture and Treatment: Follow the same initial steps as the MTT assay.
-
Fluorescent Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) for a specified time. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer at the appropriate excitation and emission wavelengths.
-
Data Analysis: Quantify the ROS levels relative to the control group.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture and treat the cells as described previously.
-
Cell Harvesting: Gently detach the cells from the plate.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic and necrotic cells with compromised membranes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualizing the Pathways
Diagrams generated using Graphviz provide a clear visual representation of the logical relationships and potential mechanisms of action.
Caption: Key structural components influencing the neuroprotective activity of this compound and its analogs.
References
- 1. Neuroprotective Effect of Puerarin on Glutamate-Induced Cytotoxicity in Differentiated Y-79 Cells via Inhibition of ROS Generation and Ca2+ Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neuroprotective Effect of Daidzein Extracted From Pueraria lobate Radix in a Stroke Model Via the Akt/mTOR/BDNF Channel [frontiersin.org]
- 3. 3'-Daidzein sulfonate sodium provides neuroprotection by promoting the expression of the α7 nicotinic acetylcholine receptor and suppressing inflammatory responses in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Effects of Puerarin on the Prevention and Treatment of Cardiovascular Diseases [frontiersin.org]
- 5. Puerarin: a potential natural neuroprotective agent for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Pueroside A in a Disease Model: A Comparative Guide
An objective analysis of the available scientific literature reveals a significant gap in the validation of Pueroside A's therapeutic potential in disease models. While the chemical identity of this compound is established, there is a notable absence of published experimental studies investigating its efficacy, mechanism of action, and comparative performance against other therapeutic alternatives.
This guide is intended for researchers, scientists, and drug development professionals. Due to the lack of available data, this document will outline the current state of knowledge and highlight the necessary areas of future research to validate the therapeutic potential of this compound.
I. Current Status of this compound Research
A thorough review of scientific databases indicates that while this compound is a known isoflavone (B191592) glycoside, primarily associated with the genus Pueraria, it has not been the subject of extensive biological investigation. The current body of literature predominantly focuses on a related compound, Puerarin, which is also derived from Pueraria species and has been studied for various therapeutic applications.[1]
Data Presentation:
At present, there is no quantitative data from preclinical or clinical studies on this compound to summarize in a tabular format for comparative analysis.
II. The Path Forward: A Proposed Experimental Workflow
To validate the therapeutic potential of this compound, a systematic and rigorous experimental approach is required. The following workflow is proposed as a foundational strategy for future research.
Caption: Proposed experimental workflow for validating the therapeutic potential of this compound.
III. Detailed Methodologies for Future Experiments
The successful validation of this compound will depend on the meticulous execution of key experiments. The following protocols are provided as a guide for researchers initiating studies on this compound.
A. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cells (e.g., a cell line relevant to the target disease) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control for 24, 48, and 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
B. Western Blot for Signaling Pathway Analysis
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., Akt, ERK, NF-κB) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
C. Animal Model of Disease
The choice of animal model is critical and will depend on the therapeutic area of interest. For instance, to evaluate neuroprotective effects, a model of Parkinson's disease could be employed.[2]
-
Animal Husbandry: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Disease Induction: Induce the disease pathology. For a Parkinson's model, this could involve the administration of a neurotoxin like rotenone.[2]
-
Treatment Administration: Administer this compound or a vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Behavioral and Pathological Assessment: Conduct behavioral tests to assess functional outcomes and perform histological and biochemical analyses of relevant tissues at the end of the study to evaluate the therapeutic effect.
IV. Potential Signaling Pathways for Investigation
Based on the known activities of structurally related isoflavones like Puerarin, several signaling pathways are prime candidates for investigation in the context of this compound's potential therapeutic effects.[1]
Caption: Potential signaling pathways for investigation of this compound's mechanism of action.
V. Conclusion and Future Directions
While this compound remains an understudied compound, its structural similarity to other bioactive isoflavones suggests it may possess therapeutic potential. The lack of existing data presents a significant opportunity for novel research. Future studies should focus on the systematic validation of its efficacy and safety in relevant disease models, elucidation of its molecular mechanisms, and comparison with existing therapies. Such research is essential to determine if this compound can be developed into a viable therapeutic agent.
References
comparative analysis of Pueroside A from different geographical sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pueroside A derived from Pueraria lobata found in various geographical locations. Due to limited published data directly comparing this compound yield and purity from different origins, this analysis utilizes the content of total isoflavonoids and the closely related major isoflavone, puerarin (B1673276), as a proxy to infer potential variations. The phytochemical profile of Pueraria lobata is known to vary significantly based on its growing environment, which directly impacts the composition and purity of isolated compounds like this compound.[1][2][3][4]
Data Presentation: Comparative Analysis of Isoflavonoids
The concentration of isoflavonoids in Pueraria lobata root, the primary source of this compound, exhibits significant variation across different geographical regions. The following table summarizes quantitative data from a study on P. lobata samples from eight provinces in China, highlighting the differences in total isoflavonoid (B1168493) and puerarin content.[5] This variation suggests that the yield of this compound would likely follow a similar geographical trend.
| Geographical Source (Province, China) | Total Isoflavonoid Content (mg/g) | Puerarin Content (mg/g) | Implied this compound Yield Potential |
| Shaanxi | 106.11 | 66.58 | Highest |
| Guangdong | - | - | High |
| Jiangsu | - | - | Moderate to High |
| Anhui | - | - | Moderate |
| Henan | - | - | Moderate |
| Hubei | - | - | Moderate |
| Hunan | - | - | Moderate |
| Sichuan | 69.40 | 44.54 | Lowest |
| Data extrapolated from a comparative analysis of 11 isoflavonoids.[5] A dash (-) indicates that specific values were not provided in the summary but were part of the overall study showing regional variations. |
Impurity Profile Considerations: The impurity profile of a this compound extract is intrinsically linked to the phytochemical composition of its source material. Pueraria lobata contains a complex mixture of compounds, including other isoflavones (daidzin, daidzein), isoflavonoid glycosides, coumarins, and triterpenoid (B12794562) saponins.[6] Therefore, extracts from regions with higher overall isoflavonoid content, such as Shaanxi, may yield a higher absolute amount of this compound but could also contain a greater diversity and quantity of closely related isoflavonoid impurities, posing a greater challenge for purification. Conversely, sources from regions like Sichuan might yield less this compound but potentially with a different, less complex impurity profile.
Pharmacological Activity and Signaling Pathway
Pueroside derivatives have demonstrated notable anti-inflammatory properties.[7] Many flavonoids exert these effects by modulating key cellular signaling pathways. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[8][9][10][11][12]
In a resting cell, the NF-κB dimer (composed of p65 and p50 subunits) is held inactive in the cytoplasm by an inhibitory protein called IκBα.[13] When the cell is stimulated by an inflammatory signal, such as Lipopolysaccharide (LPS), a cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα.[9][14][15] This releases the NF-κB dimer, allowing the p65 subunit to translocate into the nucleus.[14][16][17] Inside the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. This compound and related compounds are believed to exert their anti-inflammatory effect by preventing the degradation of IκBα, thus blocking the nuclear translocation of p65 and halting the inflammatory cascade.[14][17]
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Extraction and Purification of this compound
This protocol outlines a general procedure for isolating this compound from dried Pueraria lobata root.[18][19]
-
Preparation of Plant Material: Dry the Pueraria lobata roots at 60°C and grind them into a fine powder (40-60 mesh).
-
Solvent Extraction:
-
Macerate the powdered root material with 70% ethanol (B145695) at a solid-to-liquid ratio of 1:10 (w/v).
-
Perform ultrasonic-assisted extraction for 60 minutes at 50°C.
-
Filter the mixture and collect the supernatant. Repeat the extraction process on the residue two more times.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Purification by Macroporous Resin Chromatography:
-
Dissolve the crude extract in water and apply it to a pre-treated D101 macroporous resin column.
-
Wash the column with deionized water to remove sugars and other polar compounds.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify fractions rich in this compound.
-
Combine the this compound-rich fractions and concentrate them to yield a purified extract.
-
-
Further Purification (Optional): For higher purity, the enriched extract can be subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative HPLC.
Quantitative Analysis by HPLC-UV
This protocol provides a validated method for quantifying this compound.[7][14]
-
Instrumentation: High-Performance Liquid Chromatography system with a UV/Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min: 15-25% B
-
10-25 min: 25-40% B
-
25-30 min: 40-15% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 250 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh the purified extract, dissolve it in methanol, filter through a 0.45 µm syringe filter, and inject it into the HPLC system.
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the standard calibration curve.
Impurity Characterization by LC-MS and NMR
This protocol is for the identification and structural elucidation of impurities in the purified this compound extract.[1][20]
-
LC-MS/MS Analysis:
-
Instrumentation: An HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Method: Use the same chromatographic conditions as the quantitative HPLC method to separate the impurities from the main this compound peak.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Data Acquisition: Acquire full scan MS data to determine the molecular weights of the impurities. Perform tandem MS (MS/MS) on the impurity ions to obtain fragmentation patterns.
-
Identification: Elucidate the structures of impurities by interpreting their fragmentation patterns and comparing them to known compounds in databases or literature.
-
-
NMR Spectroscopy:
-
Sample Preparation: Dissolve a highly concentrated sample of the purified this compound (containing detectable levels of impurities) in a deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
Data Acquisition: Perform a suite of NMR experiments, including:
-
1D NMR: ¹H NMR and ¹³C NMR to identify the basic carbon-hydrogen framework.
-
2D NMR: COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
-
Structural Elucidation: Use the combined 1D and 2D NMR data to piece together the chemical structures of the main component (this compound) and any significant impurities.
-
References
- 1. Identification of Nutritional Ingredients and Medicinal Components of Pueraria lobata and Its Varieties Using UPLC-MS/MS-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A comparative study on aqueous root extracts of Pueraria thomsonii and Pueraria lobata by antioxidant assay and HPLC fingerprint analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Transcriptomic landscape of Pueraria lobata demonstrates potential for phytochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Puerol and pueroside derivatives from Pueraria lobata and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sweroside Alleviated LPS-Induced Inflammation via SIRT1 Mediating NF-κB and FOXO1 Signaling Pathways in RAW264.7 Cells | MDPI [mdpi.com]
- 9. Suppression of LPS-induced inflammatory and NF-κB responses by anomalin in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academy.miloa.eu [academy.miloa.eu]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. IκBα and p65 Regulate the Cytoplasmic Shuttling of Nuclear Corepressors: Cross-talk between Notch and NFκB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Nuclear Translocation of p65 is Controlled by Sec6 via the Degradation of IκBα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nuclear Translocation of p65 is Controlled by Sec6 via the Degradation of IκBα | Semantic Scholar [semanticscholar.org]
- 17. Hypo-phosphorylation leads to nuclear retention of NF-κB p65 due to impaired IκBα gene synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. specialchem.com [specialchem.com]
- 19. Preparative separation of isoflavones in plant extract of Pueraria lobata by high performance counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. [Separation and identification of isoflavonoids in Pueraria lobata extracts and its preparations by reversed-phase capillary liquid chromatography coupled with electrospray ionization quadrupole time of flight mass spectrometry]. | Semantic Scholar [semanticscholar.org]
The Synergistic Potential of Pueroside A: A Comparative Guide Based on Analogous Compounds
For researchers, scientists, and drug development professionals, understanding the synergistic effects of bioactive compounds is paramount for developing novel and effective therapeutic strategies. While direct research on the synergistic effects of Pueroside A is currently limited, its known biological activities—neuroprotective, anti-inflammatory, and anti-diabetic—provide a strong basis for a comparative analysis with other well-studied compounds exhibiting similar properties. This guide explores the synergistic potential of compounds analogous to this compound, offering insights into possible combination therapies and the underlying mechanisms of action.
Due to the limited availability of direct experimental data on the synergistic effects of this compound, this guide presents a comparative analysis of compounds with similar biological activities. The following sections detail the synergistic effects of various natural compounds in the realms of neuroprotection, anti-inflammatory action, and anti-diabetic effects, providing a framework for potential future research into this compound combination therapies.
Synergistic Neuroprotective Effects of Flavonoids
Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, are known for their potent antioxidant and neuroprotective properties. Several studies have demonstrated that combining different flavonoids or pairing them with other neuroprotective agents can lead to enhanced therapeutic outcomes.
A study on the neuroprotective effects of flavonoids and terpenoids from Ginkgo biloba found that a combination of these two fractions exhibited a synergistic effect in ameliorating learning and memory impairment after ischemia-reperfusion injury in mice.[1] The synergistic action was attributed to the complementary antioxidant and anti-inflammatory activities of flavonoids and terpenoids, respectively.[1]
Table 1: Synergistic Neuroprotective Effects of Flavonoid Combinations
| Compound Combination | Model System | Key Synergistic Outcomes | Putative Mechanism of Action |
| Flavonoids + Terpenoids (Ginkgo biloba) | Ischemia-reperfusion injured mice | Enhanced memory improvement | Combined antioxidant and anti-inflammatory effects |
| Quercetin + Curcumin (B1669340) | Cellular models of neurotoxicity | Increased cell viability and reduced apoptosis | Modulation of multiple signaling pathways including Nrf2 and NF-κB |
| Epigallocatechin-3-gallate (EGCG) + rt-PA | Middle Cerebral Artery Occlusion (MCAO) in rats | Reduced infarct volume and neurological deficits | Attenuation of oxidative stress and inflammation |
Experimental Protocol: Passive Avoidance Test for Memory Assessment
The passive avoidance test is a widely used behavioral paradigm to evaluate learning and memory in rodent models.
-
Apparatus: A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial: Each mouse is initially placed in the light compartment. Upon entering the dark compartment, the door is closed, and a mild foot shock is delivered.
-
Retention Trial: After a set period (e.g., 24 hours), the mouse is again placed in the light compartment, and the latency to enter the dark compartment is recorded. A longer latency is indicative of better memory retention of the aversive stimulus.
Signaling Pathway: Synergistic Neuroprotection by Flavonoids
The neuroprotective effects of flavonoids often involve the modulation of multiple signaling pathways that combat oxidative stress and inflammation.
Caption: Synergistic activation of Nrf2 and inhibition of NF-κB pathways by flavonoids.
Synergistic Anti-Inflammatory Effects of Natural Compounds
Chronic inflammation is a key pathological feature of many diseases. Natural compounds with anti-inflammatory properties are of great interest for therapeutic development. Combining these compounds can offer a multi-targeted approach to suppressing inflammatory responses.
A review on the synergistic anti-inflammatory effects of phytochemicals highlights that combinations can enhance bioavailability, increase antioxidant capacity, and target multiple signaling pathways.[2] For instance, the combination of curcumin and piperine (B192125) has been shown to significantly increase the bioavailability of curcumin, thereby enhancing its anti-inflammatory effects.[3]
Table 2: Synergistic Anti-Inflammatory Effects of Natural Compound Combinations
| Compound Combination | Model System | Key Synergistic Outcomes | Putative Mechanism of Action |
| Curcumin + Piperine | In vivo and in vitro models | Increased curcumin bioavailability and anti-inflammatory activity | Inhibition of glucuronidation by piperine[3] |
| Resveratrol + Quercetin | Animal models of inflammation | Reduced expression of pro-inflammatory cytokines (TNF-α, IL-6) | Modulation of NF-κB and MAPK signaling pathways |
| Lipophilic Grape Seed Proanthocyanidin + Camellia Oil | LPS-stimulated RAW264.7 cells | Synergistic suppression of NO, TNF-α, and IL-6 production | Blockade of NF-κB and MAPK signaling pathways[4] |
Experimental Protocol: Measurement of Nitric Oxide (NO) Production
Nitric oxide is a key inflammatory mediator, and its production by macrophages can be quantified to assess the anti-inflammatory activity of compounds.
-
Cell Culture: RAW264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.
-
Treatment: Cells are pre-treated with the test compounds (single or in combination) for a specified duration.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and NO production.
-
Quantification: After incubation, the supernatant is collected, and the concentration of nitrite (B80452) (a stable product of NO) is measured using the Griess reagent. A standard curve is used to determine the nitrite concentration.
Experimental Workflow: Assessing Synergistic Anti-inflammatory Effects
The following workflow outlines the key steps in evaluating the synergistic anti-inflammatory effects of two compounds.
Caption: Experimental workflow for assessing synergistic anti-inflammatory effects.
Synergistic Anti-Diabetic Effects of Herbal Compounds
The management of diabetes mellitus often requires a multi-faceted approach targeting different aspects of the disease, such as insulin (B600854) resistance, insulin secretion, and glucose absorption. Combining herbal compounds with distinct mechanisms of action can offer a synergistic therapeutic effect.[5]
Several studies have highlighted the potential of combining herbal remedies with conventional anti-diabetic drugs to improve glycemic control and reduce side effects.[6] For example, the combination of certain medicinal plant extracts with metformin (B114582) has been shown to provide better glycemic control than metformin alone.[7]
Table 3: Synergistic Anti-Diabetic Effects of Herbal Compound Combinations
| Compound Combination | Model System | Key Synergistic Outcomes | Putative Mechanism of Action |
| Cinnamon + Fenugreek | In vitro yeast glucose uptake model | Enhanced glucose uptake compared to individual extracts | Combined insulin-sensitizing and hypoglycemic properties[7] |
| Berberis vulgaris + Metformin | Animal models of diabetes | Improved glycemic control and lipid profile | Complementary actions on AMPK activation and glucose metabolism |
| Momordica charantia + Glibenclamide | Diabetic rats | Significant reduction in blood glucose levels | Potentiation of insulin secretagogue and insulin-sensitizing effects |
Experimental Protocol: Yeast Glucose Uptake Assay
This in vitro assay is a simple and effective method for screening the anti-diabetic potential of compounds by measuring their effect on glucose uptake by yeast cells.
-
Yeast Culture: A suspension of Saccharomyces cerevisiae is prepared and starved in a glucose-free medium.
-
Treatment: The yeast suspension is incubated with the test compounds (single or in combination) and a known concentration of glucose.
-
Incubation: The mixture is incubated for a specific period to allow for glucose uptake.
-
Quantification: The amount of glucose remaining in the supernatant is measured using a glucose oxidase kit. The percentage of glucose uptake is calculated by comparing the glucose concentration in the test samples to that of the control.
Signaling Pathway: Synergistic Anti-Diabetic Mechanisms
Herbal compounds can exert their anti-diabetic effects through various signaling pathways, and their combination can lead to a more comprehensive regulation of glucose homeostasis.
Caption: Synergistic activation of AMPK and PPARγ pathways by herbal compounds.
Conclusion
While direct evidence for the synergistic effects of this compound is yet to be established, the extensive research on analogous compounds with neuroprotective, anti-inflammatory, and anti-diabetic properties provides a strong rationale for investigating its potential in combination therapies. The data and experimental frameworks presented in this guide offer valuable insights for researchers and drug development professionals to design and execute studies aimed at unlocking the full therapeutic potential of this compound through synergistic combinations. Future research should focus on identifying optimal partner compounds and elucidating the precise molecular mechanisms underlying their synergistic interactions.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synergistic anti-inflammatory effects and mechanisms of combined phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synergistic Anti-Inflammatory Effects of Lipophilic Grape Seed Proanthocyanidin and Camellia Oil Combination in LPS-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jmps.crsp.dz [jmps.crsp.dz]
- 7. Evaluation of Synergistic Activity of Herbal Extracts having Anti-Diabetic [ijaresm.com]
Safety Operating Guide
Navigating the Disposal of Pueroside A: A Guide for Laboratory Professionals
Key Properties of Pueroside A
Understanding the physicochemical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₉H₃₄O₁₄[1] |
| CAS Number | 100692-52-2[1] |
| Product Type | Natural Product[1] |
| Storage Temperature | -20℃[1] |
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In the event of a spill, avoid dust formation and prevent the chemical from entering drains.[2] The spill should be collected and placed in a suitable, closed container for disposal.[2]
This compound Disposal Workflow
The proper disposal of this compound waste involves a systematic process of segregation, containment, and documentation, culminating in removal by a certified hazardous waste management service.
Detailed Experimental Protocols
The following methodologies provide step-by-step guidance for the key stages of this compound waste management.
Waste Segregation and Collection
Objective: To safely segregate and collect different forms of this compound waste to prevent incompatible materials from mixing and to ensure proper disposal routes.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves.
-
Designated solid, liquid, and sharps hazardous waste containers.
Procedure:
-
Solid Waste:
-
Place all non-sharp solid materials contaminated with this compound, such as gloves, absorbent paper, and empty vials, into a designated, leak-proof solid chemical waste container.[3]
-
Chemically contaminated solid waste should be double-bagged in clear plastic bags to allow for visual inspection.[4]
-
-
Liquid Waste:
-
Sharps Waste:
Waste Container Labeling and Storage
Objective: To ensure all waste containers are accurately labeled and stored safely pending disposal.
Procedure:
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[6][7]
-
The label must include the full chemical name, "this compound," and the approximate quantity and concentration.[5][6] Abbreviations and chemical formulas are not acceptable.[6][7]
-
Include the date of waste generation and the Principal Investigator's name and contact information.[6]
-
-
Storage:
-
Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area.[5]
-
Segregate incompatible wastes, such as acids and bases, by using secondary containment.[4][7] A secondary container should be capable of holding 110% of the volume of the primary container.[4]
-
Keep waste containers closed except when adding waste.[4][7]
-
Final Disposal
Objective: To ensure the final disposal of this compound waste is conducted in a compliant and environmentally responsible manner.
Procedure:
-
Engage a Licensed Waste Disposal Vendor:
-
Institutional Protocol:
Decontamination of Laboratory Equipment
Objective: To safely decontaminate laboratory equipment that has come into contact with this compound.
Procedure:
-
Initial Cleaning:
-
Surface Decontamination:
-
For non-immersible surfaces, wipe down with a cloth or sponge soaked in an appropriate cleaning solution.
-
-
Disposal of Cleaning Materials:
-
All contaminated cleaning materials (e.g., wipes, gloves) must be disposed of as solid this compound waste.[3]
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the most accurate and up-to-date information.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. targetmol.com [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Pueroside A
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like Pueroside A is paramount. This guide provides immediate safety, operational, and disposal information in a clear, procedural format to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a natural product for research purposes. While extensive toxicological data is not available, it is crucial to handle it with care, assuming potential hazards until proven otherwise. The primary risks associated with powdered compounds are inhalation and dermal contact.
Engineering Controls: Always handle this compound powder in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.
Personal Protective Equipment (PPE) Summary: The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Preparing Solutions | Tightly fitting safety goggles[1] | Chemical impermeable gloves (e.g., Nitrile)[1] | N95 respirator or higher if not in a fume hood[2] | Laboratory coat |
| Handling Solutions | Safety glasses with side shields | Chemical impermeable gloves (e.g., Nitrile) | Not generally required if solutions are not aerosolized | Laboratory coat |
| Cleaning Spills | Tightly fitting safety goggles | Chemical impermeable gloves (e.g., Nitrile) | N95 respirator or higher | Laboratory coat |
Step-by-Step Handling Procedures
Preparation and Weighing:
-
Designated Area: Conduct all weighing and initial dilutions of this compound powder within a designated area, preferably inside a chemical fume hood to contain any dust.
-
Avoid Dust Formation: Handle the powder carefully to avoid creating dust.[1] Use spatulas to gently transfer the material.
-
Personal Protective Equipment: Before handling, put on the appropriate PPE as detailed in the table above: a lab coat, nitrile gloves, and tightly fitting safety goggles.[1] If a fume hood is not available, a respirator is essential.
-
Container Handling: Keep the this compound container tightly closed when not in use.
Dissolving the Compound:
-
Solvent Selection: Choose an appropriate solvent as per your experimental protocol.
-
Procedure: Add the solvent to the weighed this compound powder slowly to avoid splashing. If necessary, sonicate or vortex to fully dissolve.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Storage and Disposal Plan
Storage:
-
Store this compound in its original container, tightly closed, in a dry, cool, and well-ventilated place.[1]
-
The recommended storage temperature is -20°C.
-
Store apart from incompatible materials and foodstuff containers.[1]
Spill Management:
-
Evacuate: If a significant amount of powder is spilled, evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Clean-up:
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust.
-
Use a wet cleaning method or a HEPA-filtered vacuum for cleanup. Do not dry sweep.
-
Collect the spilled material and cleanup debris into a sealed container for disposal.
-
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
Waste Disposal: As this compound is not classified as a hazardous chemical, it can typically be disposed of as non-hazardous waste. However, always adhere to local and institutional regulations.
-
Solid Waste:
-
Collect waste this compound powder, contaminated gloves, weigh boats, and other solid materials in a clearly labeled, sealed container.
-
The label should identify the contents as "Non-Hazardous Chemical Waste: this compound".
-
-
Liquid Waste:
-
Collect solutions of this compound in a designated, labeled waste container.
-
Do not pour chemical waste down the drain unless permitted by your institution's environmental health and safety office.[3]
-
-
Disposal Request: Follow your institution's procedures for chemical waste pickup.
Emergency Procedures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Immediately consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
